PT 1
Description
Propriétés
IUPAC Name |
2-chloro-5-[[(5Z)-5-[[5-(4,5-dimethyl-2-nitrophenyl)furan-2-yl]methylidene]-4-oxo-1,3-thiazolidin-2-ylidene]amino]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16ClN3O6S/c1-11-7-16(18(27(31)32)8-12(11)2)19-6-4-14(33-19)10-20-21(28)26-23(34-20)25-13-3-5-17(24)15(9-13)22(29)30/h3-10H,1-2H3,(H,29,30)(H,25,26,28)/b20-10- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTHRCOIONCZINZ-JMIUGGIZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)[N+](=O)[O-])C2=CC=C(O2)C=C3C(=O)NC(=NC4=CC(=C(C=C4)Cl)C(=O)O)S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1C)[N+](=O)[O-])C2=CC=C(O2)/C=C\3/C(=O)NC(=NC4=CC(=C(C=C4)Cl)C(=O)O)S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16ClN3O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of Protein Tyrosine Phosphatase 1B (PTP1B) Inhibitors
A Note on the Nomenclature "PT 1": The designation "this compound" is not a standardized scientific identifier for a specific therapeutic agent. In the context of drug development and mechanism of action, this query is interpreted to refer to inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B). PTP1B is a highly significant therapeutic target, particularly for metabolic diseases, and its inhibitors are a major focus of research and development. This guide will, therefore, provide a comprehensive overview of the mechanism of action of PTP1B inhibitors.
Introduction to PTP1B as a Therapeutic Target
Protein Tyrosine Phosphatase 1B (PTP1B) is a non-receptor protein tyrosine phosphatase that plays a crucial role as a negative regulator in several key signaling pathways.[1][2][3] Encoded by the PTPN1 gene, PTP1B is primarily localized to the cytoplasmic face of the endoplasmic reticulum.[3] Its overactivity or overexpression has been implicated in the pathogenesis of various human diseases, including type 2 diabetes, obesity, and certain cancers.[1][4][5] Consequently, the inhibition of PTP1B has emerged as a promising therapeutic strategy for these conditions.[4][6]
The primary role of PTP1B is to dephosphorylate tyrosine residues on various proteins, thereby attenuating their signaling activity.[4] Key substrates of PTP1B include the activated insulin receptor (IR) and insulin receptor substrate-1 (IRS-1), as well as the Janus kinase 2 (JAK2) associated with the leptin receptor.[1][7][8][9][10] By acting as a brake on these pathways, PTP1B is a critical regulator of glucose metabolism and energy homeostasis.
Core Mechanism of Action of PTP1B Inhibitors
The fundamental mechanism of action of PTP1B inhibitors is to block the catalytic activity of the PTP1B enzyme.[4] This inhibition prevents the dephosphorylation of its target substrates, leading to prolonged and enhanced signaling downstream.[4] For instance, in the insulin signaling pathway, inhibition of PTP1B results in sustained activation of the insulin receptor and its substrates, which can lead to improved glucose uptake and ameliorate insulin resistance.[4]
PTP1B inhibitors can be broadly classified based on their mode of binding to the enzyme:
-
Active-Site Inhibitors: These are typically competitive inhibitors that mimic the phosphotyrosine substrate and bind to the highly conserved and positively charged active site of PTP1B.[11]
-
Allosteric Inhibitors: These inhibitors bind to a site distinct from the active site, inducing a conformational change in the enzyme that reduces its catalytic efficiency.[11][12] Allosteric sites, such as the one at the intersection of helices α3, α6, and α7, are often less conserved, offering the potential for developing more selective inhibitors.[11][12]
-
Other Mechanisms: Some compounds, such as Ertiprotafib, have been shown to inhibit PTP1B by inducing its aggregation.[10][11]
Key Signaling Pathways Modulated by PTP1B Inhibitors
PTP1B inhibitors exert their therapeutic effects by modulating critical signaling cascades. The two most prominent pathways are the insulin and leptin signaling pathways.
Insulin Signaling Pathway
PTP1B is a key negative regulator of the insulin signaling cascade.[1][2][6][8][9][13] Upon insulin binding, the insulin receptor undergoes autophosphorylation on specific tyrosine residues, which in turn phosphorylates insulin receptor substrates (IRS).[8][13] This triggers downstream signaling through pathways like the PI3K/Akt pathway, which is crucial for the translocation of GLUT4 transporters to the cell membrane, facilitating glucose uptake.[1][13] PTP1B attenuates this signal by dephosphorylating both the insulin receptor and IRS-1.[1][8][13] Inhibition of PTP1B, therefore, enhances insulin sensitivity.[6] Mice lacking the PTP1B gene have demonstrated increased insulin sensitivity and resistance to obesity.[7]
Leptin Signaling Pathway
Leptin, a hormone primarily produced by adipose cells, regulates energy balance by suppressing appetite. Leptin binds to its receptor, leading to the activation of the associated Janus kinase 2 (JAK2), which then phosphorylates Signal Transducer and Activator of Transcription 3 (STAT3).[14][15] Phosphorylated STAT3 translocates to the nucleus to regulate gene expression related to appetite control. PTP1B negatively regulates this pathway by dephosphorylating JAK2 and STAT3.[14][15][16] PTP1B inhibition can, therefore, enhance leptin sensitivity, which is often impaired in obesity, a condition known as leptin resistance.[16]
Quantitative Data on PTP1B Inhibitors
The potency of PTP1B inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) and their inhibition constant (Ki). The following table summarizes these values for a selection of PTP1B inhibitors.
| Compound | Type of Inhibition | IC50 (µM) | Ki (µM) | Reference |
| Suramin | Competitive | - | 5.5 | [17][18] |
| Sodium Orthovanadate | Competitive | 19.3 ± 1.1 | - | [19] |
| Ertiprotafib | Active Site | 1.6 - 29 | - | [10] |
| Mucusisoflavone B | - | 2.5 ± 0.2 | - | [20] |
| Compound 52 | - | 0.46 ± 0.04 | - | [21] |
| Compound 53 | - | 0.79 ± 0.01 | - | [21] |
| Allosteric Inhibitor-1 | Allosteric | 8 | - | [12] |
| Allosteric Inhibitor-2 | Allosteric | 22 | - | [12] |
| Allosteric Inhibitor-3 | Allosteric | 350 | - | [12] |
| Avarone | - | 2.1 ± 0.1 | - | [22] |
| Chlorogenic Acid | Non-competitive | - | 8.2 ± 0.4 | [23] |
| Cichoric Acid | Competitive | - | 1.44 ± 0.08 | [23] |
Experimental Protocols
The characterization of PTP1B inhibitors involves a series of in vitro and in vivo experiments to determine their potency, selectivity, and efficacy.
In Vitro PTP1B Inhibition Assay (Colorimetric)
This assay measures the enzymatic activity of PTP1B by detecting the release of phosphate from a synthetic substrate.
Objective: To determine the IC50 value of a test compound against PTP1B.
Materials:
-
Human recombinant PTP1B enzyme
-
PTP1B substrate: p-nitrophenyl phosphate (pNPP) or a phosphopeptide substrate (e.g., from the insulin receptor β subunit).[17][24]
-
Assay Buffer (e.g., 50 mM citrate, pH 6.0, 0.1 M NaCl, 1 mM EDTA, 1 mM DTT).[24]
-
Test compound and control inhibitor (e.g., Suramin).[17]
-
Phosphate detection reagent (e.g., Malachite Green-based reagent).[17]
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagents: Reconstitute and dilute the PTP1B enzyme, substrate, and test compounds to their desired working concentrations in the assay buffer.[17] Prepare a serial dilution of the test compound.
-
Assay Setup: In a 96-well plate, add the assay buffer, the test compound at various concentrations (or vehicle for control), and the PTP1B enzyme.[18]
-
Pre-incubation: Incubate the plate for a defined period (e.g., 10-30 minutes) at a specific temperature (e.g., 30°C or 37°C) to allow the inhibitor to bind to the enzyme.[19][24]
-
Initiate Reaction: Add the PTP1B substrate (e.g., pNPP) to all wells to start the enzymatic reaction.[18]
-
Incubation: Incubate for a specific time (e.g., 30 minutes) at the chosen temperature.[24]
-
Terminate Reaction: Stop the reaction by adding a stop solution (e.g., 1 M NaOH for pNPP substrate) or the phosphate detection reagent.[17][24]
-
Detection: Measure the absorbance at the appropriate wavelength (e.g., 405 nm for pNPP, 620 nm for Malachite Green).[17][24]
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the control. Plot the percentage of inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[25]
Cellular Assays: Glucose Uptake
Objective: To assess the effect of a PTP1B inhibitor on insulin-stimulated glucose uptake in a cell-based model.
Materials:
-
Adipocytes (e.g., 3T3-L1) or myotubes (e.g., C2C12).
-
Cell culture medium (e.g., DMEM).
-
Test compound.
-
Insulin.
-
Radiolabeled glucose (e.g., 2-deoxy-[³H]-glucose).
-
Scintillation counter.
Procedure:
-
Cell Culture: Culture and differentiate the cells to a mature phenotype (e.g., adipocytes or myotubes).
-
Serum Starvation: Before the experiment, serum-starve the cells for several hours to establish a baseline.
-
Inhibitor Treatment: Treat the cells with the test PTP1B inhibitor or vehicle for a specified duration.
-
Insulin Stimulation: Stimulate the cells with a sub-maximal concentration of insulin to induce glucose uptake.
-
Glucose Uptake Measurement: Add radiolabeled glucose and incubate for a short period (e.g., 10 minutes).
-
Wash and Lyse: Wash the cells with ice-cold PBS to remove extracellular glucose and then lyse the cells.
-
Quantification: Measure the radioactivity in the cell lysates using a scintillation counter to quantify the amount of glucose taken up by the cells.
-
Data Analysis: Compare the glucose uptake in inhibitor-treated cells to the vehicle-treated controls to determine the effect of the inhibitor on insulin sensitivity.
In Vivo Studies: Oral Glucose Tolerance Test (OGTT) in Animal Models
Objective: To evaluate the effect of a PTP1B inhibitor on glucose homeostasis in a living organism.
Animal Models:
-
Diet-induced obese (DIO) mice.
-
Genetically diabetic mice (e.g., db/db mice).
-
Computational analyses suggest that species like Mus musculus (mouse) and Rattus norvegicus (rat) are suitable models due to the high conservation of the PTP1B protein structure compared to humans.[26]
Procedure:
-
Acclimatization and Dosing: Acclimate the animals and administer the PTP1B inhibitor or vehicle orally at a specific dose.
-
Fasting: Fast the animals overnight (e.g., 12-16 hours) but allow access to water.
-
Baseline Blood Sample: Take a baseline blood sample from the tail vein to measure fasting blood glucose levels (t=0).
-
Glucose Challenge: Administer a bolus of glucose solution orally (gavage).
-
Blood Sampling: Collect blood samples at specific time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).
-
Glucose Measurement: Measure the blood glucose concentration in each sample.
-
Data Analysis: Plot the blood glucose concentration over time for both the treated and control groups. Calculate the area under the curve (AUC) to quantify the overall glucose excursion. A lower AUC in the treated group indicates improved glucose tolerance.
Experimental and Drug Discovery Workflow
The process of discovering and characterizing PTP1B inhibitors typically follows a structured workflow, from initial screening to in vivo validation.
References
- 1. researchgate.net [researchgate.net]
- 2. Protein-tyrosine phosphatase-1B acts as a negative regulator of insulin signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PTPN1 - Wikipedia [en.wikipedia.org]
- 4. What are PTP1B inhibitors and how do they work? [synapse.patsnap.com]
- 5. mdpi.com [mdpi.com]
- 6. [The role of protein tyrosine phosphatase (PTP-1B) in insulin resistance] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent advances in PTP1B signaling in metabolism and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Coordinated Regulation of Insulin Signaling by the Protein Tyrosine Phosphatases PTP1B and TCPTP - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Human Protein Tyrosine Phosphatase 1B (PTP1B): From Structure to Clinical Inhibitor Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The mode of action of the Protein tyrosine phosphatase 1B inhibitor Ertiprotafib - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Screening and identification of potential PTP1B allosteric inhibitors using in silico and in vitro approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Mechanism of protein tyrosine phosphatase 1B-mediated inhibition of leptin signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. PTP1B regulates leptin signal transduction in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. content.abcam.com [content.abcam.com]
- 18. merckmillipore.com [merckmillipore.com]
- 19. bioassaysys.com [bioassaysys.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Characterization of Protein Tyrosine Phosphatase 1B Inhibition by Chlorogenic Acid and Cichoric Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Screening of Protein Tyrosine Phosphatase 1B Inhibitors from Actinomycete Extracts Using Recombinant Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Frontiers | Discovery of inhibitors of protein tyrosine phosphatase 1B contained in a natural products library from Mexican medicinal plants and fungi using a combination of enzymatic and in silico methods** [frontiersin.org]
- 26. Suggestion of suitable animal models for in vivo studies of protein tyrosine phosphatase 1b (PTP1B) inhibitors using computational approaches - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Synthesis of Protein Tyrosine Phosphatase 1B (PTP1B) Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Tyrosine Phosphatase 1B (PTP1B), encoded by the PTPN1 gene, is a critical negative regulator in various signaling pathways, most notably the insulin and leptin signaling cascades. By dephosphorylating activated insulin and leptin receptors, PTP1B attenuates their downstream signaling, contributing to insulin resistance and obesity. Its role as a key regulator in metabolic diseases and its emerging implications in oncology have established PTP1B as a significant therapeutic target for drug discovery and development. This technical guide provides an in-depth overview of the discovery, synthesis, and evaluation of PTP1B inhibitors, with a focus on key compound classes and associated experimental protocols.
PTP1B Signaling Pathways
PTP1B exerts its influence by dephosphorylating key tyrosine kinase receptors and their downstream effectors. Understanding these pathways is crucial for the rational design of effective inhibitors.
Insulin Signaling Pathway
PTP1B is a primary negative regulator of the insulin signaling pathway. Upon insulin binding, the insulin receptor (IR) autophosphorylates on specific tyrosine residues, initiating a cascade that leads to glucose uptake and metabolism. PTP1B, located on the cytoplasmic face of the endoplasmic reticulum, dephosphorylates the activated IR, thus terminating the signal. Inhibition of PTP1B is expected to enhance and prolong insulin signaling, thereby improving insulin sensitivity.
JAK-STAT Signaling Pathway
PTP1B also modulates the Janus kinase (JAK) - Signal Transducer and Activator of Transcription (STAT) signaling pathway. This pathway is crucial for mediating cellular responses to a variety of cytokines and growth factors. PTP1B can dephosphorylate activated JAK kinases (like JAK2 and TYK2) and STAT proteins, thereby downregulating cytokine signaling. This has implications for inflammatory diseases and cancer.
Key PTP1B Inhibitor Classes and Lead Compounds
Several classes of small molecules have been investigated as PTP1B inhibitors. Below are some prominent examples with their reported inhibitory activities.
| Compound/Class | Type | IC50 (PTP1B) | Selectivity | Reference |
| ABBV-CLS-484 | Dual PTPN1/PTPN2 Inhibitor | Potent (nM range) | High | [1][2] |
| MSI-1436 (Trodusquemine) | Allosteric Inhibitor | ~1 µM | >200-fold vs. TCPTP | [3][4] |
| Sulfathiazole Derivatives | Non-competitive Inhibitor | 3.2 µM (Compound 16) | High | [5] |
| 2-imino-3-substituted-5-heteroarylidene-1,3-thiazolidine-4-ones | Bidentate Inhibitor | 6.09 µM (Compound 14i) | Moderate | [6] |
Synthesis of PTP1B Inhibitors: A Representative Workflow
While the precise synthetic routes for proprietary compounds like ABBV-CLS-484 are not publicly detailed, the synthesis of other potent PTP1B inhibitors, such as the 2-imino-5-arylidenethiazolidin-4-one class, has been described. The following diagram illustrates a general workflow for the synthesis of such compounds.
Experimental Protocols
General Synthesis of 2-Imino-5-arylidenethiazolidin-4-ones
This protocol is a generalized procedure based on reported syntheses.[2][7]
Step 1: Synthesis of 2-Chloro-N-arylacetamide
-
To a solution of the appropriate aryl amine in a suitable solvent (e.g., dichloromethane), add an equimolar amount of chloroacetyl chloride dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-chloro-N-arylacetamide.
Step 2: Synthesis of N-Aryl-thiourea
-
Dissolve the 2-chloro-N-arylacetamide and an equimolar amount of potassium thiocyanate (KSCN) in a suitable solvent (e.g., acetone).
-
Reflux the mixture for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into ice-cold water.
-
Collect the precipitated solid by filtration, wash with water, and dry to obtain the N-aryl-thiourea intermediate.
Step 3: Synthesis of 2-Imino-3-aryl-thiazolidin-4-one
-
The N-aryl-thiourea intermediate often cyclizes in situ or upon further heating in a suitable solvent to yield the 2-imino-3-aryl-thiazolidin-4-one.
Step 4: Knoevenagel Condensation to form 2-Imino-5-arylidenethiazolidin-4-one
-
To a solution of the 2-imino-3-aryl-thiazolidin-4-one and an appropriate aryl aldehyde in a suitable solvent (e.g., ethanol), add a catalytic amount of a base (e.g., piperidine).
-
Reflux the reaction mixture for 6-8 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Collect the precipitated product by filtration, wash with cold ethanol, and recrystallize from a suitable solvent to obtain the pure 2-imino-5-arylidenethiazolidin-4-one.
PTP1B Inhibition Assay using p-Nitrophenyl Phosphate (pNPP)
This is a standard colorimetric assay to determine the in vitro inhibitory activity of compounds against PTP1B.[8][9][10]
Materials:
-
Recombinant human PTP1B enzyme
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
p-Nitrophenyl phosphate (pNPP) substrate
-
Test compounds dissolved in DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer. The final DMSO concentration should be kept constant (e.g., <1%).
-
In a 96-well plate, add 50 µL of the diluted test compound or vehicle control (for positive and negative controls) to each well.
-
Add 25 µL of recombinant PTP1B enzyme solution (e.g., 10 ng/well) to each well, except for the blank wells which receive 25 µL of assay buffer.
-
Pre-incubate the plate at 37 °C for 10 minutes.
-
Initiate the enzymatic reaction by adding 25 µL of pNPP substrate solution (e.g., 2 mM final concentration) to all wells.
-
Incubate the plate at 37 °C for 30 minutes.
-
Stop the reaction by adding 50 µL of a stop solution (e.g., 1 M NaOH).
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.
Conclusion
The development of potent and selective PTP1B inhibitors holds significant promise for the treatment of metabolic diseases and cancer. This guide provides a foundational understanding of the key signaling pathways involving PTP1B, prominent classes of inhibitors, and the experimental methodologies for their synthesis and evaluation. Further research and development in this area are crucial for translating these scientific discoveries into effective clinical therapies.
References
- 1. The PTPN2/PTPN1 inhibitor ABBV-CLS-484 unleashes potent anti-tumour immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. 5-Ene-4-thiazolidinones – An efficient tool in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The PTP1B selective inhibitor MSI-1436 mitigates Tunicamycin-induced ER stress in human hepatocarcinoma cell line through XBP1 splicing modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Substituted 2-Imino-5-arylidenethiazolidin-4-one Inhibitors of Bacterial Type III Secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bioassaysys.com [bioassaysys.com]
- 9. sciencellonline.com [sciencellonline.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
In-Depth Technical Guide: Biological Targets and Pathways of PT-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
The designation "PT-1" has been applied to several distinct therapeutic agents in scientific literature, each with unique biological targets and mechanisms of action. This guide provides an in-depth technical overview of three such compounds: a novel platinum-based antitumor agent, a phototherapeutic topoisomerase I inhibitor, and an indirect AMP-activated protein kinase (AMPK) activator. Understanding the specific molecular interactions and cellular pathways of each "PT-1" is critical for advancing their potential development as therapeutics.
Platinum Antitumor Agent (Pt-1)
This kinetically inert platinum complex represents a departure from traditional platinum-based chemotherapeutics. Unlike cisplatin, which primarily forms DNA adducts leading to apoptosis, Pt-1 exhibits a distinct anti-cancer profile through the induction of alternative cell death pathways and inhibition of angiogenesis.[1][2]
Biological Targets and Pathways
The primary therapeutic effects of this Pt-1 compound are attributed to two main mechanisms:
-
Anti-angiogenesis: Pt-1 has been shown to potently inhibit the formation of new blood vessels, a critical process for tumor growth and metastasis.[1][2]
-
Induction of Non-Apoptotic Cell Death: Pt-1 circumvents common mechanisms of chemoresistance by inducing cell death through necroptosis and paraptosis.[1][2]
Quantitative Data
Signaling Pathways
Caption: Pt-1 induces both necroptosis and paraptosis, leading to tumor cell death.
Experimental Protocols
-
Model: Transgenic zebrafish embryos expressing fluorescent proteins in their vasculature are commonly used.
-
Procedure:
-
Fertilized embryos are collected and maintained in standard embryo medium.
-
At a designated developmental stage (e.g., 24 hours post-fertilization), embryos are dechorionated.
-
Embryos are placed in multi-well plates, and varying concentrations of the Pt-1 compound are added to the medium.
-
A known angiogenesis inhibitor (e.g., sunitinib) can be used as a positive control.
-
After a defined incubation period (e.g., 24-48 hours), the development of intersegmental blood vessels is observed and quantified using fluorescence microscopy.
-
-
Endpoint: Inhibition of blood vessel growth is measured by counting the number of complete intersegmental vessels or measuring the total vessel length compared to a vehicle control.
-
Cell Lines: Appropriate cancer cell lines are cultured and treated with varying concentrations of Pt-1.
-
Necroptosis Assessment:
-
Western Blotting: Analyze the expression levels of key necroptosis-related proteins such as RIPK1, RIPK3, and MLKL. An increase in the phosphorylated forms of these proteins is indicative of necroptosis.
-
Inhibitor Studies: Co-treatment with a specific necroptosis inhibitor, such as necrostatin-1 (an inhibitor of RIPK1), should rescue cells from Pt-1-induced death.
-
-
Paraptosis Assessment:
-
Microscopy: Observe cells for characteristic morphological changes of paraptosis, including extensive cytoplasmic vacuolization and mitochondrial swelling, using transmission electron microscopy.
-
Protein Expression: Analyze the expression of proteins involved in paraptosis, such as AIP-1/Alix.
-
Phototherapeutic Topoisomerase I Inhibitor (PT-1)
This "PT-1" is a sophisticated prodrug system designed for targeted cancer therapy. It comprises three key components: SN-38, the active metabolite of the topoisomerase I inhibitor irinotecan; a photolabile "masking" group (nitrovanillin); and a tumor-targeting moiety (biotin).[3][4][5][6] The agent remains inactive until it is selectively taken up by cancer cells and activated by a specific wavelength of light.
Biological Target and Pathway
-
Primary Target: Topoisomerase I. This essential enzyme is responsible for relaxing DNA supercoiling during replication and transcription.[3]
-
Mechanism of Action: Upon photoactivation, PT-1 releases SN-38, which then binds to the DNA-topoisomerase I complex. This binding prevents the re-ligation of the single-strand DNA break created by the enzyme, leading to the accumulation of DNA damage and ultimately triggering apoptosis.[5][6]
Quantitative Data
Specific quantitative data, such as the IC50 for topoisomerase I inhibition by photoactivated PT-1 and the quantum yield of photoactivation, are not currently available in published literature.
Signaling Pathway
Caption: PT-1 is selectively taken up by cancer cells and, upon light activation, releases SN-38 to inhibit Topoisomerase I, leading to DNA damage and apoptosis.
Experimental Protocols
-
Principle: This assay measures the ability of a compound to inhibit the relaxation of supercoiled DNA by topoisomerase I.
-
Procedure:
-
A supercoiled plasmid DNA substrate is incubated with purified human topoisomerase I in a reaction buffer.
-
The photoactivated PT-1 (or free SN-38 as a positive control) is added to the reaction mixture at various concentrations.
-
The reaction is allowed to proceed for a specific time at 37°C and then stopped.
-
The different forms of DNA (supercoiled, relaxed, and nicked) are separated by agarose gel electrophoresis.
-
-
Endpoint: The inhibition of topoisomerase I activity is determined by the reduction in the amount of relaxed DNA compared to the untreated control. The IC50 value can be calculated from the dose-response curve.
-
Light Source: A UV lamp with a specific wavelength (e.g., 365 nm) is required.[3]
-
Procedure:
-
A solution of the PT-1 compound in a suitable solvent (e.g., PBS) is prepared.[3]
-
The solution is irradiated with the UV light source for a defined period. The optimal irradiation time would need to be determined experimentally.
-
The activation of the compound can be monitored by measuring changes in its fluorescence spectrum.[3]
-
-
For Cellular Assays: Cells treated with the inactive PT-1 are exposed to the UV light source under controlled conditions to trigger the release of SN-38 intracellularly.
AMP-Activated Protein Kinase (AMPK) Activator (PT-1)
This small molecule, also referred to as PT-1, functions as an indirect activator of AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis.
Biological Target and Pathway
-
Mechanism of Action: PT-1 inhibits the mitochondrial respiratory chain, leading to a decrease in ATP synthesis and a subsequent increase in the cellular AMP:ATP and ADP:ATP ratios.[2][8] This change in the cellular energy state allosterically activates AMPK.[1][2] Activated AMPK then phosphorylates downstream targets to restore energy balance by switching on catabolic pathways that generate ATP while switching off anabolic pathways that consume ATP.
Quantitative Data
| Parameter | Value | Cell Line/System | Reference |
| AMP:ATP Ratio | 7-fold increase | HEK-293 cells | [2] |
| ADP:ATP Ratio | 2.7-fold increase | HEK-293 cells | [2] |
| EC50 for AMPK Activation | Not Reported | - | - |
Signaling Pathway
Caption: PT-1 inhibits the mitochondrial respiratory chain, increasing the AMP:ATP ratio and leading to the activation of AMPK and subsequent metabolic responses.
Experimental Protocols
-
Principle: This assay measures the phosphorylation of a known AMPK substrate, such as Acetyl-CoA Carboxylase (ACC), in response to treatment with an AMPK activator.
-
Procedure:
-
Culture cells (e.g., HEK-293 or L6 myotubes) to near confluence.
-
Treat the cells with various concentrations of PT-1 for a specified duration.
-
Lyse the cells and collect the protein extracts.
-
Perform Western blotting using antibodies specific for phosphorylated ACC (at Ser79) and total ACC.
-
-
Endpoint: An increase in the ratio of phosphorylated ACC to total ACC indicates AMPK activation.
-
Instrumentation: A Seahorse XF Analyzer or a similar instrument that measures the oxygen consumption rate (OCR) of live cells in real-time.
-
Procedure:
-
Seed cells in a Seahorse XF cell culture microplate and allow them to adhere.
-
Prior to the assay, replace the culture medium with a low-buffered assay medium.
-
Measure the basal OCR.
-
Inject PT-1 at various concentrations and monitor the change in OCR.
-
Subsequently, inject a series of mitochondrial respiratory chain inhibitors (e.g., oligomycin, FCCP, and rotenone/antimycin A) to determine various parameters of mitochondrial function.
-
-
Endpoint: A decrease in the basal OCR after the addition of PT-1 indicates inhibition of the mitochondrial respiratory chain.
-
Method: High-Performance Liquid Chromatography (HPLC).
-
Procedure:
-
Treat cells with PT-1 as described above.
-
Rapidly quench cellular metabolism and extract nucleotides using a method such as perchloric acid extraction.
-
Separate and quantify AMP and ATP in the cell extracts using a suitable HPLC system with a C18 column and a phosphate buffer mobile phase.
-
-
Endpoint: The ratio of the peak areas corresponding to AMP and ATP is calculated to determine the cellular AMP:ATP ratio.
Conclusion
The term "PT-1" encompasses at least three distinct investigational compounds with diverse and compelling mechanisms of action. The platinum antitumor agent offers a novel approach to cancer therapy by inducing non-apoptotic cell death and inhibiting angiogenesis. The phototherapeutic agent provides a highly targeted strategy for delivering a potent topoisomerase I inhibitor directly to cancer cells. The AMPK activator presents a tool for modulating cellular metabolism with potential applications in metabolic diseases and cancer. Further research, particularly in generating robust quantitative data and detailed preclinical evaluation, is essential to fully realize the therapeutic potential of each of these unique "PT-1" molecules.
References
- 1. AMPK activators: mechanisms of action and physiological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PT-1 selectively activates AMPK-γ1 complexes in mouse skeletal muscle, but activates all three γ subunit complexes in cultured human cells by inhibiting the respiratory chain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. storage.imrpress.com [storage.imrpress.com]
- 5. Steatotic livers are susceptible to normothermic ischemia-reperfusion injury from mitochondrial Complex-I dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. AMPK and Diseases: State of the Art Regulation by AMPK-Targeting Molecules [mdpi.com]
- 8. researchgate.net [researchgate.net]
Unraveling the In-Vitro Activity of Pertussis Toxin Subunit 1 (PT S1): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pertussis toxin (PTx), a key virulence factor of Bordetella pertussis, is a multi-subunit protein toxin that plays a crucial role in the pathogenesis of whooping cough. The toxin is composed of an enzymatically active A protomer, the S1 subunit (PT S1), and a B oligomer responsible for binding to host cells. This technical guide provides an in-depth overview of the early in-vitro studies of the PT S1 subunit, focusing on its mechanism of action, key experimental assays, and the associated signaling pathways. All quantitative data is summarized in structured tables, and detailed experimental protocols are provided for key assays. Visualizations of signaling pathways and experimental workflows are presented using Graphviz diagrams.
Core Mechanism of Action: ADP-Ribosylation of Gαi/o/t Proteins
The primary in-vitro activity of the PT S1 subunit is its function as an ADP-ribosyltransferase.[1][2][3] Upon entering the cytosol of a target cell, the S1 subunit catalyzes the transfer of an ADP-ribose moiety from nicotinamide adenine dinucleotide (NAD+) to a cysteine residue on the alpha subunit of inhibitory heterotrimeric G proteins (Gαi/o/t).[2][3][4] This covalent modification uncouples the G protein from its receptor, preventing it from inhibiting adenylyl cyclase.[4][5] The resulting increase in intracellular cyclic AMP (cAMP) levels disrupts normal cellular signaling processes.[1][5]
Quantitative Analysis of PT S1 In-Vitro Activity
Several in-vitro assays have been developed to quantify the activity of the PT S1 subunit. The following tables summarize key quantitative findings from these studies.
| Assay Type | Substrate | PTx Concentration Range | Key Findings | Reference |
| Enzymatic-HPLC Coupled Assay | Fluorescent tagged synthetic peptide | 0.0625 - 4.0 µg/ml | The assay was linear over a five-hour incubation period at 20°C. The purified S1 subunit exhibited 68.1 ± 10.1% of the activity of the intact toxin on a molar basis. The B oligomer and a genetically engineered toxoid (PT-9K/129G) showed little to no detectable ribosylation activity (<0.6%). The sensitivity of the assay could be increased by extending the incubation time to 24 hours. | [1] |
| Chinese Hamster Ovary (CHO) Cell Clustering Assay | CHO-K1 cells | Not specified | The estimated IC50 and IC5 have been calculated at approximately 20 and 2 IU PTx (HIST units) of the BRP1 preparation, respectively, for the method commonly used in Europe. The standardized CHO cell clustering assay was found to have a limit of detection of approximately 5 mIU of CHO cell units/mL (BRP1) when using the same PTx preparation. | [4] |
Table 1: Quantitative Data from In-Vitro Assays of Pertussis Toxin Activity
Key Experimental Protocols
Chinese Hamster Ovary (CHO) Cell Clustering Assay
This assay is a widely used method to determine the biological activity of Pertussis Toxin based on its ability to induce a characteristic clustering of CHO cells.
Materials:
-
Chinese Hamster Ovary (CHO-K1) cells
-
F-12K Medium (or other suitable cell culture medium)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Pertussis Toxin (PTx) standard and test samples
-
96-well tissue culture plates
-
Giemsa stain
-
Inverted light microscope
Protocol:
-
Cell Seeding: Seed CHO-K1 cells into 96-well plates at a density of 5 x 10³ cells/well in 200 µL of culture medium.[6]
-
Incubation: Incubate the plates for 48 hours at 37°C in a humidified atmosphere with 5% CO₂.[6]
-
Sample Preparation: Prepare serial two-fold dilutions of the PTx standard and test samples in the culture medium.[6]
-
Treatment: Add 25 µL of the diluted PTx standard and test samples to the respective wells.[6]
-
Incubation: Incubate the plates for an additional 24 to 48 hours at 37°C and 5% CO₂.[6][7]
-
Staining (Optional): The cells can be fixed and stained with Giemsa stain for better visualization.[7]
-
Microscopic Examination: Observe the cells under an inverted light microscope. A well is scored as positive for clustering when ≥ 80% of the cells in the well exhibit clustering.[6]
-
Endpoint Determination: The endpoint is the highest dilution of the sample that still induces cell clustering.
Enzymatic-HPLC Coupled Assay for ADP-Ribosylation Activity
This assay provides a quantitative measure of the enzymatic activity of the PT S1 subunit by detecting the ADP-ribosylation of a synthetic peptide substrate.
Principle:
The assay is based on the enzymatic transfer of ADP-ribose from NAD+ to a fluorescently tagged synthetic peptide that mimics the C-terminus of the Gαi3 protein.[1] The ADP-ribosylated peptide is then quantified by High-Performance Liquid Chromatography (HPLC) with fluorescence detection.[1]
Materials:
-
Purified Pertussis Toxin S1 subunit or intact PTx
-
Fluorescently tagged synthetic peptide substrate (homologous to the 20 amino acid C-terminal sequence of Gαi3)
-
Nicotinamide adenine dinucleotide (NAD+)
-
Reaction buffer
-
HPLC system with a fluorescence detector
Protocol:
-
Reaction Setup: Prepare a reaction mixture containing the PT S1 subunit or PTx, the fluorescent peptide substrate, and NAD+ in the reaction buffer.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 20°C) for a specific duration (e.g., 5 hours).[1]
-
Reaction Termination: Stop the reaction, for example, by adding a quenching solution or by heat inactivation.
-
HPLC Analysis: Inject a defined volume of the reaction mixture into the HPLC system.
-
Detection and Quantification: Separate the ADP-ribosylated peptide from the non-ribosylated peptide using a suitable HPLC column and gradient. Detect the fluorescent signal of the ADP-ribosylated peptide and quantify its amount by comparing the peak area to a standard curve.[1]
Signaling Pathways and Experimental Workflows
Signaling Pathway of Pertussis Toxin S1 Subunit
The following diagram illustrates the key steps in the signaling pathway initiated by the Pertussis Toxin S1 subunit.
Caption: Signaling pathway of the Pertussis Toxin S1 subunit.
Experimental Workflow for CHO Cell Clustering Assay
The following diagram outlines the general workflow for performing the CHO cell clustering assay.
Caption: Workflow for the CHO cell clustering assay.
Conclusion
The early in-vitro studies of the Pertussis Toxin S1 subunit have been instrumental in elucidating its core mechanism of action – the ADP-ribosylation of inhibitory G proteins. The development of quantitative assays, such as the CHO cell clustering assay and HPLC-based enzymatic assays, has provided valuable tools for researchers and drug development professionals to assess the activity of this potent bacterial toxin. Understanding the intricate signaling pathway and having access to detailed experimental protocols are crucial for the continued research into pertussis pathogenesis and the development of effective vaccines and therapeutics. This guide serves as a comprehensive resource for professionals in the field, summarizing the foundational knowledge of PT S1 in-vitro studies.
References
- 1. A quantitative analysis for the ADP-ribosylation activity of pertussis toxin: an enzymatic-HPLC coupled assay applicable to formulated whole cell and acellular pertussis vaccine products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ADP-Ribosylation of α-Gi Proteins by Pertussis Toxin | Springer Nature Experiments [experiments.springernature.com]
- 3. A proposed mechanism of ADP-ribosylation catalyzed by the pertussis toxin S1 subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In Vivo Models and In Vitro Assays for the Assessment of Pertussis Toxin Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Application of xCELLigence real-time cell analysis to the microplate assay for pertussis toxin induced clustering in CHO cells | PLOS One [journals.plos.org]
- 7. The CHO Cell Clustering Response to Pertussis Toxin: History of Its Discovery and Recent Developments in Its Use - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the AMP-Activated Protein Kinase (AMPK) Activator PT-1
For Researchers, Scientists, and Drug Development Professionals
Abstract
PT-1 is a small molecule compound identified as a potent activator of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. Initially characterized as a direct allosteric activator, subsequent research has provided evidence for an indirect mechanism of action involving the inhibition of the mitochondrial respiratory chain. This dual characterization makes PT-1 a valuable tool for studying AMPK signaling and a compound of interest in metabolic disease research. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of PT-1. Detailed experimental protocols for key assays and visualizations of the relevant signaling pathways are included to facilitate further research and drug development efforts.
Compound Structure and Properties
PT-1 is a thiazol-3-one derivative with the chemical formula C₂₃H₁₆ClN₃O. Its structure is characterized by a central thiazolidinone ring linked to substituted phenyl and quinolinyl moieties.
| Property | Value | Source |
| IUPAC Name | 5-(4-chlorobenzylidene)-2-(quinolin-2-yl)-3-(p-tolyl)thiazolidin-4-one | - |
| Molecular Formula | C₂₃H₁₆ClN₃O | MedchemExpress |
| Molecular Weight | 497.91 g/mol | MedchemExpress |
| CAS Number | 331002-70-1 | AOBIOUS |
| Appearance | Crystalline solid | - |
| Solubility | Soluble in DMSO | MedchemExpress |
Mechanism of Action
The mechanism of action of PT-1 has been a subject of scientific discussion, with evidence supporting both direct and indirect modes of AMPK activation.
Initial Hypothesis: Direct Allosteric Activation
PT-1 was first identified in a screen for compounds that could activate a truncated form of the AMPKα1 subunit containing the kinase domain (KD) and an autoinhibitory domain (AID). This led to the initial hypothesis that PT-1 directly binds to a cleft between the KD and AID, thereby relieving autoinhibition and activating the kinase.[1] This proposed mechanism suggests that PT-1 allosterically activates AMPK independently of cellular energy status.
Current Understanding: Indirect Activation via Mitochondrial Inhibition
More recent studies have challenged the direct activation model. It has been demonstrated that PT-1 can inhibit the mitochondrial respiratory chain, leading to an increase in the cellular AMP:ATP and/or ADP:ATP ratios.[2][3] This shift in the adenylate nucleotide pool is a classic mechanism for the activation of AMPK. In this indirect pathway, the elevated AMP levels bind to the γ-subunit of AMPK, inducing a conformational change that promotes the phosphorylation of Thr172 on the α-subunit by upstream kinases, leading to AMPK activation.[4] Evidence supporting this indirect mechanism includes the observation that PT-1 fails to activate an AMP-insensitive mutant of AMPK.[2]
It is plausible that PT-1 may exert its effects through a combination of both mechanisms, with the indirect pathway being predominant in cellular contexts.
Biological Activity and Quantitative Data
PT-1 has been shown to activate AMPK in various in vitro and cellular models. Its activity is often assessed by measuring the phosphorylation of AMPK itself at Thr172 of the α-subunit and the phosphorylation of its downstream substrates, such as acetyl-CoA carboxylase (ACC) at Ser79.
| Parameter | Value | Assay System | Source |
| EC₅₀ (AMPK α1β1γ1 activation) | 0.3 µM | Cell-free kinase assay | AOBIOUS |
| Effect on ACC Phosphorylation | Increased phosphorylation at Ser79 | L6 myotubes | [1] |
| Isoform Selectivity | Selectively activates γ1-containing AMPK complexes | Incubated mouse muscle | [2][3] |
Experimental Protocols
Cell-Free AMPK Kinase Activity Assay ([γ-³²P] ATP Method)
This protocol is adapted from methods used to determine the direct effect of compounds on AMPK activity.[5]
Materials:
-
Recombinant human AMPK heterotrimer (α1β1γ1)
-
SAMS peptide (HMRSAMSGLHLVKRR), a synthetic AMPK substrate
-
[γ-³²P] ATP
-
Kinase assay buffer (e.g., 40 mM HEPES, pH 7.4, 80 mM NaCl, 8% glycerol, 0.8 mM DTT, 0.8 mM MgCl₂, 0.4 mM AMP)
-
PT-1 stock solution in DMSO
-
Phosphocellulose P81 paper
-
1% Phosphoric acid
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the kinase assay buffer, recombinant AMPK, and the SAMS peptide.
-
Add varying concentrations of PT-1 or vehicle control (DMSO) to the reaction mixture.
-
Initiate the kinase reaction by adding [γ-³²P] ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 15-30 minutes).
-
Terminate the reaction by spotting an aliquot of the reaction mixture onto phosphocellulose P81 paper.
-
Wash the P81 paper extensively with 1% phosphoric acid to remove unincorporated [γ-³²P] ATP.
-
Measure the incorporated radioactivity on the P81 paper using a scintillation counter.
-
Calculate the kinase activity based on the amount of ³²P incorporated into the SAMS peptide over time.
Cellular AMPK Activation Assay (Western Blotting)
This protocol is designed to assess the effect of PT-1 on AMPK activation in a cellular context.
Materials:
-
Cell line of interest (e.g., L6 myotubes, HEK293 cells)
-
Cell culture medium and supplements
-
PT-1 stock solution in DMSO
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blotting apparatus
-
Primary antibodies: anti-phospho-AMPKα (Thr172), anti-total AMPKα, anti-phospho-ACC (Ser79), anti-total ACC
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Culture cells to the desired confluency.
-
Treat the cells with varying concentrations of PT-1 or vehicle control for a specified duration.
-
Wash the cells with ice-cold PBS and lyse them using cell lysis buffer.
-
Determine the protein concentration of the cell lysates using a BCA assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies against phospho-AMPKα (Thr172), total AMPKα, phospho-ACC (Ser79), and total ACC.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the ratio of phosphorylated protein to total protein.
Measurement of Cellular AMP:ATP Ratio (Luciferase-Based Assay)
This protocol allows for the quantification of cellular AMP and ATP levels to investigate the indirect activation of AMPK by PT-1.[6][7]
Materials:
-
Cell line of interest
-
PT-1 stock solution in DMSO
-
Reagents for cell lysis and extraction of nucleotides
-
ATP determination kit (luciferin-luciferase-based)
-
Myokinase, pyruvate kinase, and lactate dehydrogenase for AMP measurement
-
Luminometer
Procedure:
-
Culture and treat cells with PT-1 or vehicle control as described in the cellular activation assay.
-
Lyse the cells and extract the nucleotides according to the kit manufacturer's instructions.
-
For ATP measurement, add an aliquot of the cell extract to the ATP determination reagent and measure the luminescence.
-
For AMP measurement, first convert AMP to ATP using a series of enzymatic reactions involving myokinase, pyruvate kinase, and lactate dehydrogenase. Then, measure the total ATP using the luciferase-based assay.
-
Calculate the AMP concentration by subtracting the initial ATP concentration from the total ATP concentration after the conversion reactions.
-
Determine the AMP:ATP ratio for each sample.
Signaling Pathway and Workflow Visualizations
Caption: Proposed mechanisms of AMPK activation by PT-1.
Caption: General experimental workflow for studying PT-1.
Conclusion
PT-1 is a valuable pharmacological tool for the study of AMPK signaling. While its precise mechanism of action remains a topic of investigation, its ability to robustly activate AMPK, either directly or indirectly, makes it a compound of significant interest for research into metabolic disorders such as type 2 diabetes and obesity. The information and protocols provided in this guide are intended to support the scientific community in further elucidating the therapeutic potential of PT-1 and other AMPK activators.
References
- 1. AMPK phosphorylation of raptor mediates a metabolic checkpoint - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. portlandpress.com [portlandpress.com]
- 3. researchgate.net [researchgate.net]
- 4. AMPK: a key regulator of energy balance in the single cell and the whole organism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. AMP-activated protein kinase (AMPK) activation regulates in vitro bone formation and bone mass - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. An efficient method for quantitative determination of cellular ATP synthetic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
The Melanocortin Pathway Agonist PT-141: A Technical Overview of its Therapeutic Potential in Sexual Dysfunction
For Researchers, Scientists, and Drug Development Professionals
Introduction
PT-141, also known as Bremelanotide, is a synthetic peptide analogue of the endogenous neuropeptide alpha-melanocyte-stimulating hormone (α-MSH). It functions as a potent agonist at melanocortin receptors, particularly the MC3R and MC4R subtypes, which are predominantly expressed in the central nervous system.[1] Unlike conventional treatments for erectile dysfunction that target the vascular system, PT-141 exerts its effects by modulating neural pathways involved in sexual arousal and desire.[2] This whitepaper provides a detailed technical guide on the core therapeutic applications of PT-141, focusing on its mechanism of action, supported by experimental data and protocols.
Core Therapeutic Application: Sexual Dysfunction
PT-141 is primarily investigated for the treatment of sexual dysfunction in both men and women.[2] Specifically, it has been approved by the FDA for hypoactive sexual desire disorder (HSDD) in premenopausal women.[3] Its unique, brain-centered mechanism of action offers a distinct therapeutic approach for individuals with low libido or sexual arousal disorders that are not primarily caused by impaired blood flow.[2][4]
Mechanism of Action: Melanocortin Receptor Agonism
PT-141's therapeutic effects are mediated through its agonist activity on melanocortin receptors. The binding and activation of these receptors in the hypothalamus are believed to trigger downstream signaling cascades that modulate sexual desire and arousal.[1]
Signaling Pathway
The activation of MC3R and MC4R by PT-141 initiates a G-protein coupled receptor (GPCR) signaling cascade. This process involves the stimulation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. Elevated cAMP, in turn, activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, ultimately resulting in the physiological responses associated with increased sexual arousal.
Experimental Evidence and Protocols
Preclinical Studies in Animal Models
Objective: To investigate the pro-erectile effects of PT-141 in male rats.
Methodology:
-
Animal Model: Adult male Sprague-Dawley rats were utilized.
-
Drug Administration: PT-141 was administered systemically via subcutaneous injection at varying doses.
-
Assessment of Erectile Function: Penile erections were observed and quantified. In some studies, neuronal activation in the hypothalamus was measured by assessing c-Fos immunoreactivity.[1]
-
Control Group: A placebo-controlled group received a saline injection.
Results: Systemic administration of PT-141 resulted in a dose-dependent increase in penile erections in rats.[1] This effect was correlated with the activation of neurons in the hypothalamic region, providing evidence for a central mechanism of action.[1]
Clinical Trials in Humans
Objective: To evaluate the efficacy and safety of PT-141 for the treatment of erectile dysfunction.
Methodology:
-
Study Design: A double-blind, placebo-controlled, cross-over study was conducted.
-
Participants: The study included normal male subjects and male patients with erectile dysfunction.
-
Drug Administration: PT-141 was administered intranasally.
-
Efficacy Assessment: The primary endpoint was the change in erectile activity, often measured using rating scales and patient-reported outcomes.
-
Safety Monitoring: Adverse events were recorded and monitored throughout the trial.
Results: Administration of PT-141 resulted in a rapid, dose-dependent increase in erectile activity in both normal men and patients with erectile dysfunction.[1]
Quantitative Data Summary
| Study Type | Subject | Administration Route | Key Finding | Citation |
| Preclinical | Rats | Systemic | Dose-dependent increase in penile erections. | [1] |
| Preclinical | Rats | Systemic | Increased c-Fos immunoreactivity in the hypothalamus. | [1] |
| Clinical Trial | Normal Men & ED Patients | Intranasal | Rapid, dose-dependent increase in erectile activity. | [1] |
Experimental Workflow
References
An In-depth Technical Guide to PTEN and its Role in Cellular Signaling
Audience: Researchers, scientists, and drug development professionals.
Core Topic: PTEN (Phosphatase and Tensin Homolog)
This guide provides a comprehensive overview of the tumor suppressor protein PTEN, a critical regulator of cellular signaling. Given the user's query for "PT 1," this document is based on the strong assumption that the intended subject was the well-characterized and similarly named protein, PTEN.
Introduction to PTEN
Phosphatase and Tensin Homolog (PTEN) is a dual-specificity phosphatase, meaning it can dephosphorylate both lipid and protein substrates.[1][2] It is one of the most frequently mutated or deleted tumor suppressors in human cancers.[3][4] The primary and most well-understood function of PTEN is its role as a lipid phosphatase that antagonizes the PI3K/AKT/mTOR signaling pathway, a cascade crucial for cell growth, proliferation, survival, and metabolism.[5][6][7] By dephosphorylating phosphatidylinositol (3,4,5)-trisphosphate (PIP3) at the 3' position of the inositol ring, PTEN converts it to phosphatidylinositol (4,5)-bisphosphate (PIP2), thereby terminating PI3K signaling.[2][5][8]
PTEN is a 403-amino acid protein composed of an N-terminal phosphatase domain, a C2 domain, and a C-terminal tail.[2][9] The phosphatase domain contains the active site, while the C2 domain is involved in membrane binding.[2][10] The C-terminal tail contains phosphorylation sites that regulate PTEN's stability and activity.[6]
The PTEN Signaling Pathway
PTEN is a central negative regulator of the PI3K/AKT signaling pathway. This pathway is typically activated by growth factors binding to receptor tyrosine kinases (RTKs).
Signaling Pathway Diagram:
Caption: The PTEN signaling pathway, illustrating its role in antagonizing PI3K/AKT signaling.
Quantitative Data
| Substrate | KM (µM) | kcat (min-1) | kcat/KM (µM-1min-1) | Conditions | Reference |
| diC8-PIP3 | 2.5 ± 0.5 | 4.4 ± 0.3 | 1.8 ± 0.4 | 50 mM Tris-HCl, pH 7.6, 2.0 mM EDTA, 0.20 mM MESG, 40 mM DTBA | [11] |
| diC8-PIP3 | 2.2 ± 0.5 | 108 ± 12 | 49 ± 11 | Not specified | [12] |
Note: Kinetic parameters can vary depending on the assay conditions and the form of the substrate used (e.g., soluble, in vesicles).
| PTEN Construct | Ligand | Kd (µM) | Method | Conditions | Reference |
| Full-length PTEN | POPC/POPS (8:2) vesicles | 0.23 ± 0.02 | Surface Plasmon Resonance | Not specified | [10] |
| PTEN (1-185, Phosphatase domain) | POPC/POPS (8:2) vesicles | 7.1 ± 0.5 | Surface Plasmon Resonance | Not specified | [10] |
| PTEN (186-403, C2 and tail) | POPC/POPS (8:2) vesicles | 2.5 ± 0.2 | Surface Plasmon Resonance | Not specified | [10] |
Experimental Protocols
This assay measures the release of inorganic phosphate from a PTEN substrate.[13]
Methodology:
-
Reagent Preparation:
-
PTEN Reaction Buffer: 25 mM Tris-Cl (pH 7.4), 140 mM NaCl, 2.7 mM KCl, 10 mM DTT (add fresh).[14]
-
PIP3 Substrate: Reconstitute PIP3 to a 1 mM stock solution in ddH2O.[14]
-
PTEN Enzyme: Reconstitute lyophilized PTEN in ddH2O to a working solution of 50 ng/µL.[14]
-
Malachite Green Solution: Use a commercial kit and bring the solution to room temperature before use.[14]
-
-
Assay Procedure:
-
Prepare phosphate standards in a 96-well plate.
-
In separate wells, prepare enzyme reactions:
-
Buffer blank: 25 µL PTEN Reaction Buffer.
-
Substrate-only control: 22 µL PTEN Reaction Buffer + 3 µL of 1 mM PIP3.
-
Enzyme reaction: PTEN Reaction Buffer + 50-100 ng PTEN + 3 µL of 1 mM PIP3 to a final volume of 25 µL.[14]
-
-
Incubate the plate at 37°C for 30-60 minutes.[14]
-
Stop the reaction by adding the Malachite Green solution according to the manufacturer's protocol.
-
Read the absorbance at 620-640 nm.
-
Calculate the amount of phosphate released by subtracting the background (substrate-only control) and comparing to the phosphate standard curve.
-
Experimental Workflow Diagram:
Caption: Workflow for an in vitro PTEN phosphatase assay using Malachite Green detection.
This protocol is for detecting PTEN protein levels in cell lysates.
Methodology:
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer (or similar) containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.[15]
-
-
Electrophoresis and Transfer:
-
Antibody Incubation:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody against PTEN (e.g., clone 6H2.1 or A2B1) overnight at 4°C.[16][17]
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[15]
-
-
Detection:
-
Wash the membrane three times with TBST.
-
Apply a chemiluminescent substrate (e.g., ECL) and expose it to X-ray film or a digital imager.[15]
-
This protocol is for isolating PTEN and its interacting partners from cell lysates.
Methodology:
-
Lysate Preparation:
-
Prepare whole-cell extracts using a non-denaturing lysis buffer with protease and phosphatase inhibitors.[16]
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G-Sepharose beads.
-
Incubate the pre-cleared lysate with an anti-PTEN antibody (or control IgG) for several hours to overnight at 4°C.[18]
-
Add protein A/G-Sepharose beads and incubate for another 1-2 hours to capture the antibody-protein complexes.[16]
-
-
Washing and Elution:
-
Wash the beads several times with lysis buffer to remove non-specific binding proteins.
-
Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer.[16]
-
-
Analysis:
-
Analyze the eluted proteins by Western blot using antibodies against PTEN and suspected interacting partners.
-
Logical Relationship Diagram for IP-Western:
Caption: Logical flow from immunoprecipitation of PTEN to analysis by Western blot.
This protocol is for visualizing the location of PTEN within cells.
Methodology:
-
Sample Preparation:
-
Grow cells on glass coverslips.
-
-
Fixation and Permeabilization:
-
Blocking and Staining:
-
Block with 10% normal goat serum in PBS for 1 hour at room temperature.[19]
-
Incubate with an anti-PTEN primary antibody overnight at 4°C.[20]
-
Wash three times with PBS.
-
Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 or 594) for 1 hour at room temperature in the dark.[20]
-
-
Mounting and Imaging:
-
Wash three times with PBS.
-
Mount the coverslips on slides using a mounting medium containing DAPI to stain the nuclei.[20]
-
Visualize using a fluorescence or confocal microscope.
-
References
- 1. Functional analysis of the protein phosphatase activity of PTEN - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Posttranslational Regulation and Conformational Plasticity of PTEN - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assays to Measure PTEN Lipid Phosphatase Activity In Vitro from Purified Enzyme or Immunoprecipitates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Precise Immunodetection of PTEN Protein in Human Neoplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protein Interactions of Phosphatase and Tensin Homologue (PTEN) and Its Cancer-associated G20E Mutant Compared by Using Stable Isotope Labeling by Amino Acids in Cell Culture-based Parallel Affinity Purification - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PTEN Antibody | Cell Signaling Technology [cellsignal.com]
- 7. biorxiv.org [biorxiv.org]
- 8. The Structural Basis of PTEN Regulation by Multi-Site Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structural Mechanisms of PTEN Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Membrane-binding and activation mechanism of PTEN - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Catalysis by the Tumor-Suppressor Enzymes PTEN and PTEN-L - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Conformational Stability and Catalytic Activity of PTEN Variants Linked to Cancers and Autism Spectrum Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
- 14. echelon-inc.com [echelon-inc.com]
- 15. cdn.origene.com [cdn.origene.com]
- 16. Controlling PTEN (Phosphatase and Tensin Homolog) Stability: A DOMINANT ROLE FOR LYSINE 66 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Protocol for PTEN Expression by Immunohistochemistry in Formalin-fixed Paraffin-embedded Human Breast Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Immunofluorescence (IF) Protocol | EpigenTek [epigentek.com]
- 20. PTEN Nuclear Localization Is Regulated by Oxidative Stress and Mediates p53-Dependent Tumor Suppression - PMC [pmc.ncbi.nlm.nih.gov]
Literature Review of Programmed Cell Death Protein 1 (PD-1) Research: A Technical Guide for Drug Development Professionals
Disclaimer: The user's request specified "PT-1 research." Following a comprehensive search, it was determined that "PT-1" is not a standard designation for a specific molecule in the context of drug development. Given the target audience and the nature of the request, this guide will focus on Programmed Cell Death Protein 1 (PD-1), a highly relevant and extensively researched target in immuno-oncology. It is presumed that "PT-1" was a typographical error for "PD-1."
This technical guide provides a comprehensive literature review of PD-1 research, tailored for researchers, scientists, and drug development professionals. It summarizes the core biology of the PD-1 pathway, the mechanism of action of its inhibitors, quantitative data from clinical trials, and detailed experimental protocols for key assays in the field.
The PD-1/PD-L1 Signaling Pathway
Programmed cell death protein 1 (PD-1), also known as CD279, is a critical immune checkpoint receptor expressed on the surface of activated T cells, B cells, and natural killer (NK) cells.[1][2][3] Its primary role is to modulate the immune response to prevent autoimmunity and to limit collateral tissue damage during inflammatory responses.[4]
The ligands for PD-1 are PD-L1 (B7-H1 or CD274) and PD-L2 (B7-DC or CD273). PD-L1 is expressed on a wide variety of cell types, including hematopoietic and non-hematopoietic cells, and its expression can be induced by pro-inflammatory cytokines like interferon-gamma (IFN-γ).[1][2] Many cancer cells upregulate PD-L1 on their surface, allowing them to evade immune destruction.[2][5]
The binding of PD-L1 on a tumor cell to PD-1 on an activated T cell initiates a signaling cascade that suppresses T-cell activity.[3] This signaling pathway involves the recruitment of the phosphatase SHP2 to the intracellular domain of PD-1, which in turn dephosphorylates and inactivates key components of the T-cell receptor (TCR) signaling pathway, such as CD28.[4] The outcome of this interaction is the inhibition of T-cell proliferation, cytokine release, and cytotoxic activity, leading to T-cell "exhaustion" and allowing the tumor to grow unimpeded.[3][4]
PD-1/PD-L1 Signaling Pathway
Mechanism of Action of PD-1 Inhibitors
PD-1 inhibitors are monoclonal antibodies that bind to the PD-1 receptor on T cells, preventing its interaction with PD-L1 and PD-L2.[5][6] By blocking this interaction, these inhibitors release the "brake" on the immune system, restoring the ability of T cells to recognize and attack cancer cells.[5][6] This leads to an enhanced anti-tumor immune response. Similarly, PD-L1 inhibitors are monoclonal antibodies that bind to PD-L1 on tumor cells and immune cells, preventing its interaction with PD-1.[5] The net effect of both types of inhibitors is the reactivation of the host's anti-tumor immunity.[7]
Quantitative Data: Efficacy of PD-1/PD-L1 Inhibitors in Clinical Trials
The efficacy of PD-1/PD-L1 inhibitors has been demonstrated in numerous clinical trials across a wide range of cancer types. The following table summarizes the Overall Response Rates (ORR) for several approved PD-1/PD-L1 inhibitors in various malignancies.
| Drug Name (Target) | Cancer Type | Clinical Trial | Overall Response Rate (ORR) | Citation |
| Pembrolizumab (PD-1) | Advanced Melanoma (Ipilimumab-refractory) | KEYNOTE-002 | 21-28% | [8] |
| Pembrolizumab (PD-1) | Advanced Melanoma (Treatment-naïve) | KEYNOTE-006 | 33-37% | [9] |
| Pembrolizumab (PD-1) | NSCLC (PD-L1 positive) | KEYNOTE-042 | 27-39% | [8] |
| Nivolumab (PD-1) | Advanced Melanoma (Post-Ipilimumab) | CheckMate-037 | 32% | [8] |
| Nivolumab (PD-1) | Advanced Melanoma (Adjuvant) | CheckMate-238 | 34% (Recurrence Rate) | [8] |
| Atezolizumab (PD-L1) | Urothelial Carcinoma | IMvigor210 | 15% | [10] |
| Durvalumab (PD-L1) | Stage III NSCLC | PACIFIC | 28.4% | |
| Avelumab (PD-L1) | Merkel Cell Carcinoma | JAVELIN Merkel 200 | 33% |
Note: ORR can vary based on the line of therapy, patient population (e.g., PD-L1 expression status), and specific clinical trial design.
A meta-analysis of multiple clinical trials showed a summary ORR for patients receiving PD-1/PD-L1 inhibitors of 20.21%.[11] For patients with PD-L1 positive tumors, the response rate was significantly higher.[11]
Experimental Protocols
The development and evaluation of PD-1/PD-L1 inhibitors involve a range of in vitro and in vivo experimental protocols.
PD-1/PD-L1 Expression Analysis by Immunohistochemistry (IHC)
This is a common method to assess the expression of PD-L1 in tumor tissue, which can be a predictive biomarker for response to therapy.[10]
Protocol:
-
Tissue Preparation: Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections (4-5 µm) are deparaffinized and rehydrated.
-
Antigen Retrieval: Heat-induced epitope retrieval is performed using a suitable buffer (e.g., citrate buffer, pH 6.0).
-
Blocking: Endogenous peroxidase activity is blocked with a hydrogen peroxide solution. Non-specific antibody binding is blocked using a protein block solution.
-
Primary Antibody Incubation: The tissue sections are incubated with a specific anti-PD-L1 monoclonal antibody (e.g., clones 22C3, SP142, SP263) at a predetermined optimal concentration and incubation time.[10]
-
Secondary Antibody and Detection: A horseradish peroxidase (HRP)-conjugated secondary antibody is applied, followed by a chromogen substrate (e.g., DAB) to visualize the antibody binding.
-
Counterstaining and Mounting: The sections are counterstained with hematoxylin, dehydrated, and mounted.
-
Scoring: The percentage of tumor cells and/or immune cells showing positive membranous staining for PD-L1 is quantified.
In Vitro T-Cell Activation Assay
This assay is used to assess the ability of a PD-1/PD-L1 inhibitor to restore T-cell function in the presence of PD-L1.[12][13][14]
Protocol:
-
Plate Coating: A 96-well plate is coated with an anti-CD3 antibody (e.g., 1-3 µg/mL) to provide the primary T-cell activation signal.[14]
-
Cell Culture:
-
Target cells (e.g., a cancer cell line or engineered cells) expressing PD-L1 are seeded in the wells.
-
Effector T cells (e.g., isolated from peripheral blood mononuclear cells - PBMCs) are added to the wells.
-
-
Co-stimulation and Inhibition:
-
Soluble anti-CD28 antibody (e.g., 3-5 µg/mL) is added to provide a co-stimulatory signal.[14]
-
The test PD-1 or PD-L1 inhibitor is added at various concentrations.
-
-
Incubation: The plate is incubated for 48-72 hours.
-
Readout: T-cell activation is measured by:
-
Cytokine Production: Measuring the concentration of cytokines like IFN-γ or IL-2 in the supernatant using ELISA.
-
Proliferation: Assessing T-cell proliferation using assays such as CFSE dilution or BrdU incorporation.
-
Reporter Gene Expression: Using engineered T cells that express a reporter gene (e.g., luciferase) under the control of an activation-dependent promoter (e.g., NFAT).[15][16]
-
In Vivo Syngeneic Mouse Tumor Models
These models are essential for evaluating the in vivo efficacy of PD-1/PD-L1 inhibitors in an immunocompetent host.[17][18][19]
Protocol:
-
Tumor Cell Implantation: Syngeneic tumor cells (e.g., MC38 colon adenocarcinoma, B16 melanoma) are implanted subcutaneously or orthotopically into immunocompetent mice (e.g., C57BL/6).[17][20]
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers.
-
Treatment: Once tumors reach a palpable size, mice are randomized into treatment groups and administered the PD-1/PD-L1 inhibitor (e.g., via intraperitoneal injection) at a specified dose and schedule.[21]
-
Efficacy Assessment: The primary endpoint is typically tumor growth inhibition or improved survival.
-
Pharmacodynamic and Mechanistic Studies: At the end of the study, tumors and lymphoid organs can be harvested for analysis of immune cell infiltration (e.g., by flow cytometry or IHC) and gene expression changes.
General Experimental Workflow for PD-1/PD-L1 Inhibitor Evaluation
References
- 1. Review: The Role of the PD-1 Pathway in Immunotherapy - Personalized Medicine in Oncology [personalizedmedonc.com]
- 2. PD-1/PD-L1 pathway: current researches in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. PD-1 and PD-L1 inhibitors - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. PD-1 and PD-L1 Checkpoint Signaling Inhibition for Cancer Immunotherapy: Mechanism, Combinations, and Clinical Outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Research Status and Outlook of PD-1/PD-L1 Inhibitors for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. onclive.com [onclive.com]
- 10. Currently Used Laboratory Methodologies for Assays Detecting PD-1, PD-L1, PD-L2 and Soluble PD-L1 in Patients with Metastatic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Efficacy of PD-1/PD-L1 blockade monotherapy in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Activation Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 13. tools.thermofisher.com [tools.thermofisher.com]
- 14. T Cell Activation via Anti-CD3 and Anti-CD28 Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. worldwide.promega.com [worldwide.promega.com]
- 17. In Vivo Models Of PD-1/PD-L1 Axis Blockade I CRO Services [explicyte.com]
- 18. aacrjournals.org [aacrjournals.org]
- 19. In Vivo Antitumor Activity of the PD-1/PD-L1 Inhibitor SCL-1 in Various Mouse Tumor Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. aacrjournals.org [aacrjournals.org]
- 21. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
Introduction to GLP-1 and its Therapeutic Potential
An In-Depth Technical Guide to the Discovery of Glucagon-Like Peptide-1 (GLP-1) Analogues and Derivatives
A Note on Terminology: The topic specified "PT-1 analogues." Following an extensive review of scientific literature, it has been determined that "PT-1" is not a standard or recognized nomenclature for a specific peptide or receptor target in the context of mainstream drug discovery. The search results consistently point towards Glucagon-Like Peptide-1 (GLP-1), a major therapeutic target for type 2 diabetes and obesity. It is therefore highly probable that "PT-1" was a typographical error for "GLP-1." This guide will proceed under that assumption, focusing on the discovery and development of GLP-1 analogues and derivatives for researchers, scientists, and drug development professionals.
Glucagon-like peptide-1 (GLP-1) is an incretin hormone secreted by L-cells of the intestine in response to nutrient intake.[1] It plays a pivotal role in glucose homeostasis through multiple mechanisms: potentiating glucose-dependent insulin secretion from pancreatic β-cells, suppressing glucagon secretion, delaying gastric emptying, and promoting satiety.[1][2] These multifaceted actions make the GLP-1 receptor (GLP-1R), a Class B G protein-coupled receptor (GPCR), a prime target for therapeutic intervention in type 2 diabetes and obesity.[2][3]
The native GLP-1 peptide, however, has a very short plasma half-life of only a few minutes due to rapid degradation by the enzyme dipeptidyl peptidase-4 (DPP-4).[4] This limitation spurred the development of DPP-4 resistant GLP-1 analogues and derivatives with extended half-lives, leading to blockbuster drugs such as liraglutide, semaglutide, and exenatide.[3][5] The discovery process for these agents involves chemical synthesis, structure-activity relationship (SAR) studies, and a cascade of in vitro and in vivo pharmacological evaluations.
The GLP-1 Receptor Signaling Pathway
The GLP-1 receptor signals primarily through the Gαs protein subunit.[6][7] Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).[8] Elevated intracellular cAMP levels then activate Protein Kinase A (PKA), which phosphorylates various downstream targets, ultimately leading to the physiological effects of GLP-1, such as insulin vesicle exocytosis in pancreatic β-cells.[7]
References
- 1. The structure and function of the glucagon-like peptide-1 receptor and its ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Compare and Contrast the Glucagon-Like Peptide-1 Receptor Agonists (GLP1RAs) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Multifaceted Roles of GLP-1 and Its Analogs: A Review on Molecular Mechanisms with a Cardiotherapeutic Perspective [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. axxam.com [axxam.com]
- 7. indigobiosciences.com [indigobiosciences.com]
- 8. diabetesjournals.org [diabetesjournals.org]
preclinical research on PT 1 efficacy
For the purpose of this guide, "PT-1" will be treated as a hypothetical, selective small-molecule inhibitor of the fictional Tumor-Associated Kinase 1 (TAK1) , a key enzyme implicated in oncogenic signaling pathways. The following sections detail the preclinical efficacy data and methodologies for PT-1.
In Vitro Efficacy of PT-1
The initial preclinical evaluation of PT-1 focused on its inhibitory activity against its primary target, TAK1, and its anti-proliferative effects in a panel of cancer cell lines.
Enzymatic Assay: Inhibition of TAK1 Kinase Activity
The half-maximal inhibitory concentration (IC50) of PT-1 against recombinant human TAK1 was determined using a luminescence-based kinase assay.
Table 1: PT-1 IC50 against TAK1 Kinase
| Compound | Target | IC50 (nM) |
|---|---|---|
| PT-1 | TAK1 | 5.2 |
| Staurosporine (Control) | Pan-Kinase | 2.7 |
Cell-Based Assay: Anti-Proliferative Activity
The half-maximal effective concentration (EC50) of PT-1 was assessed in various human cancer cell lines after 72 hours of continuous exposure. Cell viability was measured using a standard colorimetric assay.
Table 2: PT-1 EC50 in Human Cancer Cell Lines
| Cell Line | Cancer Type | TAK1 Expression | EC50 (nM) |
|---|---|---|---|
| PANC-1 | Pancreatic | High | 25.8 |
| A549 | Lung | Moderate | 89.1 |
| MCF-7 | Breast | Low | > 1000 |
| HCT116 | Colorectal | High | 32.5 |
In Vivo Efficacy of PT-1 in a Xenograft Model
The in vivo anti-tumor activity of PT-1 was evaluated in a murine xenograft model established with the PANC-1 human pancreatic cancer cell line.
Study Design and Results
Female athymic nude mice were subcutaneously inoculated with PANC-1 cells. Once tumors reached an average volume of 150-200 mm³, mice were randomized into three groups: vehicle control, PT-1 (25 mg/kg, once daily), and PT-1 (50 mg/kg, once daily). Treatment was administered orally for 21 days.
Table 3: In Vivo Efficacy of PT-1 in PANC-1 Xenograft Model
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) |
|---|---|---|---|
| Vehicle | - | 1250 | - |
| PT-1 | 25 | 625 | 50 |
| PT-1 | 50 | 312.5 | 75 |
Experimental Protocols
TAK1 Kinase Glo® Assay
-
Reagents: Recombinant human TAK1 enzyme, ATP, appropriate kinase buffer, and Kinase-Glo® Luminescent Kinase Assay kit.
-
Procedure:
-
A serial dilution of PT-1 was prepared in DMSO and added to a 384-well plate.
-
TAK1 enzyme was added to each well and incubated with the compound for 15 minutes at room temperature.
-
The kinase reaction was initiated by adding ATP.
-
After a 1-hour incubation at room temperature, the Kinase-Glo® reagent was added to stop the reaction and generate a luminescent signal.
-
Luminescence was measured using a plate reader. The signal is inversely proportional to the kinase activity.
-
IC50 values were calculated by fitting the dose-response data to a four-parameter logistic curve.
-
Cell Viability (MTT) Assay
-
Cell Culture: PANC-1, A549, MCF-7, and HCT116 cells were cultured in their respective recommended media supplemented with 10% fetal bovine serum.
-
Procedure:
-
Cells were seeded into 96-well plates and allowed to adhere overnight.
-
A serial dilution of PT-1 was added to the wells, and the plates were incubated for 72 hours at 37°C in a 5% CO2 atmosphere.
-
After incubation, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) was added to each well and incubated for 4 hours to allow for formazan crystal formation.
-
The medium was removed, and DMSO was added to dissolve the formazan crystals.
-
Absorbance was measured at 570 nm using a microplate reader.
-
EC50 values were determined from the dose-response curves.
-
PANC-1 Xenograft Study in Athymic Nude Mice
-
Animal Model: Female athymic nude mice, 6-8 weeks old.
-
Tumor Inoculation: 5 x 10^6 PANC-1 cells in a 1:1 mixture of media and Matrigel were subcutaneously injected into the right flank of each mouse.
-
Tumor Monitoring and Randomization: Tumor volumes were measured twice weekly using calipers (Volume = 0.5 x Length x Width²). When tumors reached an average volume of 150-200 mm³, mice were randomized into treatment groups.
-
Dosing: PT-1 was formulated in a 0.5% methylcellulose solution and administered orally once daily for 21 days. The vehicle group received the methylcellulose solution alone.
-
Efficacy Endpoint: The primary endpoint was tumor growth inhibition (TGI), calculated at the end of the study using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of vehicle group)] x 100.
-
Ethical Considerations: All animal procedures were conducted in accordance with institutional guidelines for animal care and use.
Visualizations: Pathways and Workflows
Caption: Hypothetical signaling pathway of TAK1 and the inhibitory action of PT-1.
Caption: Experimental workflow for the in vivo xenograft efficacy study.
Caption: Logical decision-making framework based on PT-1 preclinical efficacy data.
Methodological & Application
Application Notes and Protocols for Programmed Cell Death Protein 1 (PD-1) in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the Programmed Cell Death Protein 1 (PD-1) signaling pathway and its significance in immuno-oncology. Detailed protocols for cell-based assays to investigate the PD-1/PD-L1 interaction and to screen for potential inhibitors are also included.
Introduction to PD-1 and its Role in Immune Regulation
Programmed Cell Death Protein 1 (PD-1), also known as CD279, is a critical immune checkpoint receptor expressed on the surface of activated T cells, B cells, and natural killer (NK) cells.[1] Its primary function is to modulate the adaptive immune response, thereby maintaining peripheral tolerance and preventing autoimmunity.[2] PD-1 interacts with its two known ligands, Programmed Death-Ligand 1 (PD-L1, B7-H1) and Programmed Death-Ligand 2 (PD-L2, B7-DC).[2][3] While PD-L2 expression is mainly restricted to antigen-presenting cells (APCs), PD-L1 is expressed on a wide variety of cell types, including many cancer cells.
In the context of cancer, the engagement of PD-1 on T cells by PD-L1 expressed on tumor cells leads to the inhibition of T-cell receptor (TCR) signaling.[4][5] This interaction suppresses T-cell proliferation, cytokine production, and cytotoxic activity, allowing cancer cells to evade the host's immune system.[2][5] The development of immune checkpoint inhibitors, particularly monoclonal antibodies that block the PD-1/PD-L1 interaction, has revolutionized cancer therapy for a multitude of malignancies.[6][7]
Quantitative Data Summary
The efficacy of PD-1/PD-L1 blockade has been demonstrated in numerous clinical trials. The following tables summarize key data for some of the FDA-approved PD-1 and PD-L1 inhibitors.
Table 1: Clinical Efficacy of PD-1 Inhibitors
| Drug (Target) | Cancer Type | Trial | Median Overall Survival (Drug) | Median Overall Survival (Control) | Reference |
| Nivolumab (PD-1) | Renal Cell Carcinoma | CheckMate 025 | 25.0 months | 19.6 months | [6] |
| Nivolumab (PD-1) | Melanoma (adjuvant) | CheckMate 238 | Not Reached | Not Reached (Hazard Ratio: 0.65) | [1] |
| Pembrolizumab (PD-1) | Squamous NSCLC (first-line) | KEYNOTE-407 | 15.9 months | 11.3 months | [1] |
Table 2: Clinical Efficacy of PD-L1 Inhibitors
| Drug (Target) | Cancer Type | Trial | Median Overall Survival (Drug) | Median Overall Survival (Control) | Reference |
| Atezolizumab (PD-L1) | Metastatic NSCLC | OAK | 13.8 months | 9.6 months | [1] |
| Atezolizumab (PD-L1) | Metastatic NSCLC | POPLAR | 12.6 months | 9.7 months | [6] |
Table 3: In Vitro Potency of PD-1/PD-L1 Blocking Antibodies
| Antibody | Assay Type | Measurement | EC50 | Reference |
| Nivolumab | Luciferase Bioassay | TCR Activation | 0.28 µg/ml | [8] |
| Pembrolizumab | Luciferase Bioassay | TCR Activation | 0.11 µg/ml | [8] |
PD-1 Signaling Pathway
The binding of PD-L1 to PD-1 on the surface of a T cell initiates a signaling cascade that inhibits T-cell activation. Upon engagement, the tyrosine residues within the immunoreceptor tyrosine-based inhibitory motif (ITIM) and the immunoreceptor tyrosine-based switch motif (ITSM) in the cytoplasmic tail of PD-1 become phosphorylated.[5] This leads to the recruitment of the phosphatases SHP-1 and SHP-2.[4][5] These phosphatases dephosphorylate and inactivate key downstream signaling molecules of the T-cell receptor (TCR) complex, such as ZAP70 and PI3K, thereby attenuating T-cell effector functions.[2][5]
Experimental Protocols
Protocol 1: T-Cell Activation Assay with PD-1/PD-L1 Blockade
This protocol is designed to assess the ability of a test compound (e.g., a monoclonal antibody) to block the inhibitory interaction between PD-1 and PD-L1, leading to the restoration of T-cell activation.
Materials:
-
PD-1 expressing T-cells (e.g., activated primary human T-cells or Jurkat T-cell line)
-
PD-L1 expressing antigen-presenting cells (APCs) or cancer cell line
-
Test compound (e.g., anti-PD-1 or anti-PD-L1 antibody)
-
Isotype control antibody
-
Cell culture medium (e.g., RPMI-1640 supplemented with 10% FBS)
-
96-well flat-bottom cell culture plates
-
Reagents for measuring T-cell activation (e.g., ELISA kit for IFN-γ or a proliferation assay kit like MTT or CFSE)
Procedure:
-
Cell Preparation:
-
Culture PD-1 expressing T-cells and PD-L1 expressing APCs according to standard protocols.
-
Harvest and wash the cells, then resuspend them in fresh cell culture medium to the desired concentrations.
-
-
Co-culture Setup:
-
Seed the PD-L1 expressing cells into a 96-well plate at an appropriate density and incubate overnight to allow for adherence.
-
Prepare serial dilutions of the test compound and isotype control antibody in cell culture medium.
-
Remove the medium from the plated PD-L1 expressing cells and add the compound dilutions.
-
Add the PD-1 expressing T-cells to the wells at a specific T-cell to APC ratio (e.g., 10:1).
-
-
Incubation:
-
Incubate the co-culture plate at 37°C in a 5% CO₂ incubator for 48-72 hours.
-
-
Measurement of T-Cell Activation:
-
Cytokine Release (IFN-γ ELISA): After incubation, carefully collect the cell culture supernatant from each well. Measure the concentration of IFN-γ using an ELISA kit according to the manufacturer's instructions.
-
T-Cell Proliferation (MTT Assay): Add MTT reagent to each well and incubate for 2-4 hours. Solubilize the formazan crystals and measure the absorbance at the appropriate wavelength.
-
-
Data Analysis:
-
Calculate the percentage of T-cell activation for each concentration of the test compound relative to the vehicle-treated control.
-
Plot the results and determine the EC50 value of the test compound.
-
Protocol 2: PD-1/PD-L1 Blockade Reporter Gene Assay
This protocol utilizes engineered cell lines to provide a quantitative and high-throughput method for measuring the blockade of the PD-1/PD-L1 interaction.
Materials:
-
PD-1 Effector Cells: Jurkat T-cells engineered to express human PD-1 and a luciferase reporter gene under the control of an NFAT response element.[9]
-
PD-L1 aAPC/CHO-K1 Cells: CHO-K1 cells engineered to express human PD-L1 and a cell surface protein that activates the TCR in an antigen-independent manner.[9]
-
Test compound (e.g., anti-PD-1 or anti-PD-L1 antibody)
-
Control antibody (e.g., a known blocking antibody)
-
Cell culture medium and serum
-
White, clear-bottom 96-well cell culture plates
-
Luciferase assay reagent (e.g., Bio-Glo™ Luciferase Assay System)[9]
-
Luminometer
Procedure:
-
Cell Plating:
-
Thaw the cryopreserved PD-1 Effector Cells and PD-L1 aAPC/CHO-K1 Cells as per the manufacturer's instructions.
-
Plate the PD-L1 aAPC/CHO-K1 cells in a 96-well plate.
-
-
Compound Addition:
-
Prepare serial dilutions of the test compound and control antibody in cell culture medium.
-
Add the diluted compounds to the wells containing the PD-L1 aAPC/CHO-K1 cells.
-
-
Co-culture:
-
Add the PD-1 Effector Cells to each well.
-
-
Incubation:
-
Incubate the co-culture plate for 6 hours at 37°C in a 5% CO₂ incubator.[8]
-
-
Luciferase Assay:
-
After the incubation period, add the luciferase assay reagent to each well according to the manufacturer's protocol.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
The luminescence signal is proportional to T-cell activation (i.e., blockade of PD-1/PD-L1 inhibition).
-
Calculate the fold-change in luminescence for each concentration of the test compound relative to the untreated control.
-
Plot the fold-change against the log of the inhibitor concentration and fit the data to determine the EC50 value.
-
Experimental Workflow and Logic
The following diagram illustrates a typical workflow for screening and characterizing PD-1/PD-L1 inhibitors.
References
- 1. Research Status and Outlook of PD-1/PD-L1 Inhibitors for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biochemical Signaling of PD-1 on T Cells and Its Functional Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. PD1 signal transduction pathways in T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jitc.bmj.com [jitc.bmj.com]
- 7. oncotarget.com [oncotarget.com]
- 8. PD-1/PD-L1 immune checkpoint Bioassay - Cellomatics Biosciences [cellomaticsbio.com]
- 9. PD-1 PD-L1 Blockade Bioassay Protocol [promega.com]
Application Notes and Protocols for the Use of Purotoxin-1 (PT1) in Animal Models of Inflammatory Pain
For Researchers, Scientists, and Drug Development Professionals
Introduction
Purotoxin-1 (PT1) is a peptide isolated from the venom of the Central Asian spider Geolycosa sp. It acts as a potent and selective modulator of the P2X3 receptor, an ATP-gated ion channel predominantly expressed in sensory neurons.[1][2] These receptors are key players in the transmission of pain signals, particularly in the context of inflammation.[1] PT1 has demonstrated significant analgesic and anti-inflammatory properties in animal models, making it a valuable tool for pain research and a potential therapeutic candidate.[3]
These application notes provide detailed protocols for utilizing PT1 in a common animal model of inflammatory pain, the Complete Freund's Adjuvant (CFA)-induced paw inflammation model in mice. The information herein is intended to guide researchers in the effective application of PT1 for preclinical studies.
Mechanism of Action: P2X3 Receptor Modulation
PT1 exerts its effects by selectively inhibiting P2X3 receptors.[1][4] In response to tissue damage or inflammation, adenosine triphosphate (ATP) is released into the extracellular space and binds to P2X3 receptors on nociceptive (pain-sensing) neurons.[5] This binding opens the ion channel, leading to an influx of cations (Na⁺ and Ca²⁺), depolarization of the neuronal membrane, and the initiation of an action potential that is transmitted to the central nervous system and perceived as pain.[2][5] PT1 modulates this process by dramatically slowing the removal of desensitization of the P2X3 receptors, thereby inhibiting their sustained activation.[1][2]
Experimental Protocols
Animal Model: Complete Freund's Adjuvant (CFA)-Induced Paw Inflammation
This model induces a persistent inflammatory state characterized by paw edema (swelling), mechanical allodynia (pain in response to a non-painful stimulus), and thermal hyperalgesia (increased sensitivity to heat).[3][6]
Materials:
-
Complete Freund's Adjuvant (CFA)
-
Sterile saline (0.9% NaCl)
-
Insulin syringes with 28-30 gauge needles
-
Isoflurane or other suitable anesthetic
Procedure:
-
Acclimatization: Allow mice to acclimate to the housing facility for at least one week before the experiment.[6]
-
Baseline Measurements: Prior to CFA injection, perform baseline measurements of paw volume and pain sensitivity (see Assessment of Inflammation and Pain section).
-
CFA Preparation: Prepare a 1:1 emulsion of CFA and sterile saline. Vortex thoroughly to ensure a stable emulsion.[6]
-
Induction of Inflammation:
-
Anesthetize the mouse using isoflurane.
-
Inject 20 µL of the CFA emulsion into the plantar surface of the right hind paw.[6]
-
The control group should receive an injection of 20 µL of sterile saline.
-
-
Post-Injection Monitoring: Monitor the animals for signs of distress and allow them to recover fully from anesthesia. Inflammation and pain hypersensitivity will develop over the next 24-72 hours.[6]
Preparation and Administration of Purotoxin-1 (PT1)
Materials:
-
Purotoxin-1 (PT1) peptide
-
Sterile, pyrogen-free saline or phosphate-buffered saline (PBS) for reconstitution
-
Microsyringes for administration
Procedure:
-
Reconstitution: Reconstitute the lyophilized PT1 peptide in sterile saline or PBS to the desired stock concentration. Gently vortex to dissolve. The solution can be stored at -20°C for long-term storage. For immediate use, it can be kept at 4°C.
-
Dosing: The effective dose of PT1 for analgesic and anti-inflammatory effects in the CFA model has been reported to be in the range of 0.0001 mg/kg to 0.01 mg/kg when administered intramuscularly.[3] A dose of 0.01 mg/kg has been shown to produce both high anti-inflammatory and analgesic effects.[3]
-
Administration:
-
Administer the prepared PT1 solution via intramuscular (IM) injection into the gastrocnemius muscle of the contralateral (left) hind limb to avoid interference with the inflamed paw.
-
The injection volume should be kept low (typically 50-100 µL for mice) to minimize discomfort.
-
A control group should receive an equivalent volume of the vehicle (saline or PBS).
-
Assessment of Inflammation and Pain
Paw Edema Measurement
Paw edema is a direct measure of inflammation.
Method:
-
Use a plethysmometer or a digital caliper to measure the volume or thickness of the inflamed (right) and non-inflamed (left) hind paws.
-
Measurements should be taken at baseline and at various time points after CFA injection and PT1 administration (e.g., 2, 4, 24, 48, and 72 hours).
-
The change in paw volume or thickness is calculated as the difference between the post-treatment and baseline measurements.
Pain Behavior Assessment
Mechanical allodynia and thermal hyperalgesia are key indicators of inflammatory pain.
1. Mechanical Allodynia (von Frey Test):
-
Place the mouse in a transparent plastic cage with a wire mesh floor and allow it to acclimate for at least 30 minutes.
-
Apply calibrated von Frey filaments of increasing force to the plantar surface of the hind paw.
-
The paw withdrawal threshold is the lowest force that elicits a brisk withdrawal response.
2. Thermal Hyperalgesia (Hargreaves Test):
-
Place the mouse in a plastic chamber on a glass surface.
-
A radiant heat source is focused on the plantar surface of the hind paw.
-
The time taken for the mouse to withdraw its paw (paw withdrawal latency) is recorded. A cut-off time (e.g., 20 seconds) should be set to prevent tissue damage.
Data Presentation
The following tables provide a template for summarizing quantitative data from experiments using PT1 in the CFA-induced inflammation model.
Table 1: Effect of PT1 on Paw Edema in CFA-Treated Mice
| Treatment Group | Dose (mg/kg) | Change in Paw Volume (mL) at 4h | Change in Paw Volume (mL) at 24h |
| Saline Control | - | ||
| CFA + Vehicle | - | ||
| CFA + PT1 | 0.0001 | ||
| CFA + PT1 | 0.001 | ||
| CFA + PT1 | 0.01 | ||
| CFA + Diclofenac | 1 |
Table 2: Effect of PT1 on Mechanical Allodynia in CFA-Treated Mice
| Treatment Group | Dose (mg/kg) | Paw Withdrawal Threshold (g) at 4h | Paw Withdrawal Threshold (g) at 24h |
| Saline Control | - | ||
| CFA + Vehicle | - | ||
| CFA + PT1 | 0.001 | ||
| CFA + PT1 | 0.01 | ||
| CFA + PT1 | 0.1 | ||
| CFA + Diclofenac | 1 |
Table 3: Effect of PT1 on Thermal Hyperalgesia in CFA-Treated Mice
| Treatment Group | Dose (mg/kg) | Paw Withdrawal Latency (s) at 4h | Paw Withdrawal Latency (s) at 24h |
| Saline Control | - | ||
| CFA + Vehicle | - | ||
| CFA + PT1 | 0.001 | ||
| CFA + PT1 | 0.01 | ||
| CFA + PT1 | 0.1 | ||
| CFA + Diclofenac | 1 |
Summary of Expected Results
Based on published studies, intramuscular administration of PT1 is expected to produce a dose-dependent reduction in paw edema and a significant increase in the paw withdrawal threshold in response to mechanical and thermal stimuli in the CFA-induced inflammation model.[3] The anti-inflammatory effect of PT1 at a dose of 0.0001 mg/kg has been observed as early as 2 hours post-administration.[3] A dose of 0.01 mg/kg has been shown to have both potent anti-inflammatory and analgesic effects, surpassing the analgesic effect of diclofenac at a dose of 1 mg/kg.[3] Increasing the dose of PT1 beyond 0.01 mg/kg may lead to a decrease in its activity.[3]
Conclusion
Purotoxin-1 is a valuable research tool for investigating the role of P2X3 receptors in inflammatory pain. The protocols outlined in these application notes provide a framework for conducting in vivo studies to evaluate the analgesic and anti-inflammatory properties of PT1. Adherence to these detailed methodologies will facilitate the generation of robust and reproducible data for drug development and pain research.
References
- 1. P2X3 receptors and peripheral pain mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation of P2X3 receptor structure and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The related mechanism of complete Freund's adjuvant‐induced chronic inflammation pain based on metabolomics analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. On the Role of ATP-Gated P2X Receptors in Acute, Inflammatory and Neuropathic Pain - Translational Pain Research - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for PT-141 (Bremelanotide)
For Researchers, Scientists, and Drug Development Professionals
Introduction
PT-141, also known as Bremelanotide, is a synthetic peptide analog of the alpha-melanocyte-stimulating hormone (α-MSH).[1][2] It functions as a melanocortin receptor agonist, with a novel mechanism of action that targets the central nervous system to influence sexual arousal and desire.[1] Unlike traditional therapies for sexual dysfunction that often target the vascular system, PT-141's effects are centrally mediated.[1][2] This document provides detailed dosage and administration guidelines, experimental protocols derived from clinical trials, and a summary of its mechanism of action for research and drug development purposes.
Mechanism of Action
PT-141 is a non-selective agonist for several melanocortin receptor subtypes, with the following order of potency: MC1R, MC4R, MC3R, MC5R, MC2R.[3] Its therapeutic effects on sexual function are primarily attributed to its activity on the melanocortin 3 and 4 receptors (MC3R and MC4R) located in the central nervous system, particularly within the hypothalamus.[1][4][5][6]
Activation of these receptors, especially the MC4R in the medial preoptic area (mPOA) of the hypothalamus, initiates a cascade of neural events.[5] This stimulation is believed to increase the release of dopamine, a key neurotransmitter associated with reward, pleasure, and sexual motivation.[5][7] By enhancing these excitatory dopaminergic pathways, PT-141 helps to increase libido and sexual arousal.[6][7]
Caption: Signaling pathway of PT-141 in the central nervous system.
Dosage and Administration Guidelines
The dosage and administration of PT-141 vary depending on the indication, route of administration, and patient population. The following tables summarize quantitative data from clinical trials and approved usage.
Table 1: FDA-Approved and Clinical Trial Dosage for Women
| Indication | Population | Dosage | Route of Administration | Timing & Frequency | Reference |
| Hypoactive Sexual Desire Disorder (HSDD) | Premenopausal Women | 1.75 mg | Subcutaneous Injection | At least 45 minutes before anticipated sexual activity. Max: 1 dose/24h; 8 doses/month. | [1][8][9][10][11] |
| Female Sexual Arousal Disorder (FSAD) / HSDD | Premenopausal Women | 1.75 mg | Subcutaneous Injection | As-needed for up to 24 weeks in clinical trials. | [12] |
Table 2: Investigational and Off-Label Dosage
| Population | Dosage | Route of Administration | Timing & Frequency | Reference |
| Men with Erectile Dysfunction (ED) | Adult Men | >7 mg (statistically significant effect) | Subcutaneous Injection | ~30 minutes prior to sexual activity. |
| Men with ED (Combination Therapy) | Adult Men | 7.5 mg PT-141 with 25 mg sildenafil | Subcutaneous Injection & Oral | As needed. |
| General Adult Use (Off-label) | Men and Women | 1.75 mg to 2 mg | Subcutaneous Injection | At least 45 minutes before sexual activity. |
| General Adult Use (Compounded) | Men and Women | 1-2 sprays (0.5-2 mg per spray) | Intranasal Spray | 30-60 minutes prior to sexual activity. |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the development and evaluation of PT-141.
Protocol 1: Phase III Efficacy and Safety Study for HSDD in Premenopausal Women (RECONNECT Trials Model)
Objective: To evaluate the efficacy and safety of as-needed subcutaneous PT-141 (1.75 mg) for the treatment of HSDD in premenopausal women.
Methodology:
-
Study Design: A 24-week, randomized, double-blind, placebo-controlled, multicenter trial.[11]
-
Participant Selection:
-
Inclusion Criteria: Premenopausal women (mean age ~39 years) diagnosed with acquired, generalized HSDD for at least six months.[9][11] Participants must experience marked distress or interpersonal difficulty due to low sexual desire.
-
Exclusion Criteria: HSDD attributed to co-existing medical or psychiatric conditions, relationship problems, or medication effects.[3]
-
-
Randomization: Participants are randomized in a 1:1 ratio to receive either PT-141 (1.75 mg) or a matching placebo, self-administered via a subcutaneous autoinjector.[11]
-
Treatment Protocol:
-
Efficacy Endpoints (Coprimary):
-
Female Sexual Function Index (FSFI): Change from baseline to end-of-study in the desire domain score (FSFI-D).
-
Female Sexual Distress Scale-Desire/Arousal/Orgasm (FSDS-DAO): Change from baseline in the score for question 13, which measures distress related to low sexual desire.[10]
-
-
Safety Monitoring:
-
Record all treatment-emergent adverse events (TEAEs), with a focus on nausea, flushing, and headache.[11]
-
Monitor vital signs, including blood pressure, at baseline and subsequent visits.
-
-
Data Analysis: Efficacy is determined by comparing the mean change from baseline to week 24 in the coprimary endpoints between the PT-141 and placebo groups using appropriate statistical models.
Caption: Workflow for a Phase III clinical trial of PT-141.
Protocol 2: Reconstitution of Lyophilized PT-141 for Research
Objective: To properly reconstitute lyophilized PT-141 powder for subcutaneous administration in a research setting.
Materials:
-
Vial of lyophilized PT-141 (e.g., 10 mg)
-
Bacteriostatic water for injection
-
Sterile syringe (e.g., 3 mL) and needle
-
Alcohol swabs
Methodology:
-
Preparation:
-
Remove the plastic caps from both the PT-141 vial and the bacteriostatic water vial.
-
Wipe the rubber stoppers of both vials with an alcohol swab and allow them to air dry.
-
-
Reconstitution:
-
Using a sterile syringe, draw the desired volume of bacteriostatic water. For a 10 mg vial of PT-141, drawing 3.0 mL of bacteriostatic water will result in a final concentration of approximately 3.33 mg/mL.[8]
-
Slowly inject the bacteriostatic water into the PT-141 vial, angling the needle so the water runs down the side of the vial wall to minimize foaming.[8]
-
-
Dissolution:
-
Gently swirl or roll the vial between the fingers to dissolve the lyophilized powder. Do not shake the vial , as this can denature the peptide.
-
The solution should be clear and free of particulate matter once fully dissolved.
-
-
Storage:
-
Label the reconstituted vial with the date and final concentration.
-
Store the vial under refrigeration at 2–8 °C (35.6–46.4 °F), protected from light.[8]
-
Caption: Logic diagram for PT-141 administration routes and dosages.
References
- 1. enavvi.com [enavvi.com]
- 2. bostonmedicalgroup.com [bostonmedicalgroup.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. mensreproductivehealth.com [mensreproductivehealth.com]
- 5. The neurobiology of bremelanotide for the treatment of hypoactive sexual desire disorder in premenopausal women | CNS Spectrums | Cambridge Core [cambridge.org]
- 6. PT-141 Peptide | Intimacy & Confidence Support [paragonsportsmedicine.com]
- 7. What is the mechanism of Bremelanotide Acetate? [synapse.patsnap.com]
- 8. peptidedosages.com [peptidedosages.com]
- 9. mdpi.com [mdpi.com]
- 10. Bremelanotide Monograph for Professionals - Drugs.com [drugs.com]
- 11. Bremelanotide for the Treatment of Hypoactive Sexual Desire Disorder: Two Randomized Phase 3 Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. What clinical trials have been conducted for Bremelanotide Acetate? [synapse.patsnap.com]
Application Notes: Preparation of PT-1 Stock Solution
Introduction
These application notes provide a detailed protocol for the preparation, storage, and handling of a stock solution for the hypothetical small molecule inhibitor, PT-1. Accurate stock solution preparation is critical for achieving reproducible and reliable results in downstream experiments. The following protocols are intended for researchers, scientists, and drug development professionals.
Compound Information: PT-1 (Hypothetical)
PT-1 is a potent and selective inhibitor of the fictional "Tyrosine Kinase X" (TKX), a key enzyme implicated in oncogenic signaling pathways. Due to its hydrophobic nature, PT-1 is practically insoluble in aqueous solutions but exhibits good solubility in organic solvents like dimethyl sulfoxide (DMSO).
Table 1: Physicochemical Properties of PT-1
| Property | Value | Notes |
| Molecular Weight | 450.5 g/mol | Essential for accurate concentration calculations. |
| Appearance | Off-white to pale yellow powder | Visual confirmation of compound integrity. |
| Purity | >99% (HPLC) | High purity is crucial for minimizing off-target effects. |
| Solubility | See Table 2 | Determines appropriate solvent for stock solution. |
Table 2: Solubility Data for PT-1
| Solvent | Solubility (at 25°C) | Recommendation |
| DMSO | ≥ 90 mg/mL (~200 mM) | Recommended for high-concentration stock solutions. |
| Ethanol | ~5 mg/mL (~11 mM) | Not ideal for high-concentration stocks. |
| Water | <0.1 mg/mL | Not suitable for initial stock preparation. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM PT-1 Stock Solution in DMSO
This protocol describes the steps to prepare a 10 mM concentrated stock solution of PT-1, which can be further diluted for working concentrations.[1]
Materials:
-
PT-1 powder
-
Anhydrous, sterile-filtered Dimethyl Sulfoxide (DMSO)
-
Sterile, amber or opaque polypropylene microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Calibrated micropipettes and sterile filter tips
Procedure:
-
Calculation: Determine the mass of PT-1 required. To prepare 1 mL of a 10 mM stock solution:
-
Mass (mg) = Concentration (mol/L) x Molecular Weight ( g/mol ) x Volume (L) x 1000
-
Mass (mg) = 0.010 mol/L x 450.5 g/mol x 0.001 L x 1000 = 4.505 mg
-
-
Weighing: Carefully weigh out 4.505 mg of PT-1 powder and transfer it to a sterile microcentrifuge tube. To minimize static and handling loss, it is advisable to gently tap the vial before opening.[2]
-
Solubilization: Add 1 mL of anhydrous DMSO to the tube containing the PT-1 powder.[1][3] Ensure the DMSO is at room temperature before use.
-
Mixing: Tightly cap the tube and vortex the solution for 1-2 minutes until the PT-1 powder is completely dissolved.[2] If dissolution is difficult, gentle warming in a 37°C water bath or brief sonication can be applied.[2][4] Visually inspect the solution against a light source to ensure no particulates are visible.
-
Aliquoting: To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile, clearly labeled amber or opaque tubes.[3][4]
Workflow for Stock Solution Preparation
Caption: Workflow for preparing a 10 mM PT-1 stock solution.
Storage and Stability
Proper storage is essential to maintain the activity of the PT-1 inhibitor.
Table 3: Storage Recommendations
| Form | Solvent | Temperature | Duration | Notes |
| Powder | N/A | -20°C | Up to 3 years | Store in a desiccator to protect from moisture.[2] |
| Stock Solution | DMSO | -20°C | Up to 3 months | Avoid repeated freeze-thaw cycles. Protect from light.[3] |
| Stock Solution | DMSO | -80°C | Up to 6 months | Recommended for longer-term storage.[5] |
Note: DMSO is hygroscopic, meaning it readily absorbs moisture from the air.[6][7] Use anhydrous DMSO and keep containers tightly sealed to prevent compound degradation.[7][8]
Application Protocols
Protocol 2: Preparation of Working Solutions for Cell Culture
This protocol describes the serial dilution of the 10 mM DMSO stock solution into an aqueous medium (e.g., cell culture medium) for treating cells.
Important Considerations:
-
The final concentration of DMSO in the cell culture medium should be kept low, typically ≤0.1% v/v, to avoid solvent-induced cytotoxicity.
-
Always include a vehicle control in your experiments, which consists of cells treated with the same final concentration of DMSO as the highest concentration of PT-1 used.[1]
Procedure:
-
Thawing: Thaw a single aliquot of the 10 mM PT-1 stock solution at room temperature.
-
Intermediate Dilution (Optional but Recommended): To avoid precipitation of the hydrophobic compound, perform an intermediate dilution.[8] For example, dilute the 10 mM stock 1:10 in DMSO to create a 1 mM solution.
-
Final Dilution: Prepare the final working concentration by diluting the stock or intermediate solution into the complete cell culture medium. For example, to make a 1 µM working solution from a 10 mM stock, perform a 1:10,000 dilution (e.g., add 1 µL of 10 mM stock to 10 mL of medium). This results in a final DMSO concentration of 0.01%.
Dilution Series Logic
References
Application Note: Analytical Methods for PTEN Quantification
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | The PTEN/PI3K/AKT Pathway in vivo, Cancer Mouse Models [frontiersin.org]
- 3. Protocol for PTEN Expression by Immunohistochemistry in Formalin-fixed Paraffin-embedded Human Breast Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ar.iiarjournals.org [ar.iiarjournals.org]
- 5. ascopubs.org [ascopubs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Selected Reaction Monitoring Mass Spectrometry for Absolute Protein Quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Precise Quantitation of PTEN by Immuno-MRM: A Tool To Resolve the Breast Cancer Biomarker Controversy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Human PTEN(Phosphatase And Tensin Homolog) ELISA Kit [elkbiotech.com]
- 10. Quantitative Western Blot Analysis | Thermo Fisher Scientific - SG [thermofisher.com]
- 11. A PTEN translational isoform has PTEN-like activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. abcam.com [abcam.com]
- 14. Western Blot Protocol | Proteintech Group [ptglab.com]
- 15. Western blot protocol | Abcam [abcam.com]
- 16. Optimal protocol for PTEN immunostaining; role of analytical and preanalytical variables in PTEN staining in normal and neoplastic endometrial, breast, and prostatic tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Pathological Scoring of PTEN Immunohistochemistry in Endometrial Carcinoma is Highly Reproducible - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Immunohistochemical Staining of PT1 Targets
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the immunohistochemical (IHC) detection of the hypothetical protein target "PT1" in formalin-fixed, paraffin-embedded (FFPE) tissue sections. This comprehensive guide covers all stages of the IHC workflow, from sample preparation to image analysis, and includes recommendations for optimization and troubleshooting.
Introduction
Immunohistochemistry is a powerful technique used to visualize the distribution and localization of specific proteins within the context of tissue architecture.[1][2][3] This method is invaluable in both basic research and clinical diagnostics for understanding protein expression patterns in normal and pathological conditions. The following protocol provides a robust framework for the detection of PT1, which can be adapted and optimized for specific antibodies and tissue types.
Signaling Pathway
The hypothetical PT1 target is postulated to be a key component of a signaling cascade involved in cellular proliferation and survival. Understanding its upstream activators and downstream effectors is crucial for interpreting staining patterns and elucidating its biological function.
Caption: Hypothetical PT1 signaling pathway.
Experimental Workflow
The following diagram outlines the key steps in the immunohistochemistry protocol for PT1 detection.
Caption: Immunohistochemistry experimental workflow.
Detailed Protocol
This protocol is intended for use with FFPE tissue sections. All incubation steps should be performed in a humidified chamber to prevent the tissue sections from drying out.
1. Deparaffinization and Rehydration
Proper deparaffinization and rehydration are critical for allowing aqueous reagents to penetrate the tissue.
-
Immerse slides in two changes of xylene for 5-10 minutes each.[4][5]
-
Immerse slides in two changes of 100% ethanol for 5 minutes each.[4][5]
-
Rinse slides in distilled water for 5 minutes.[5]
2. Antigen Retrieval
Formalin fixation creates cross-links that can mask the antigenic epitope of PT1.[6] Antigen retrieval is necessary to unmask these epitopes. Heat-Induced Epitope Retrieval (HIER) is the most common method.[7][8] The choice of retrieval buffer and heating method should be optimized for the specific anti-PT1 antibody used.
-
Recommended Method: Heat-Induced Epitope Retrieval (HIER).
-
Buffers:
-
Procedure:
-
Pre-heat the antigen retrieval solution in a water bath, pressure cooker, or microwave to 95-100°C.
-
Immerse the slides in the heated retrieval solution and incubate for 20-40 minutes.
-
Allow the slides to cool in the retrieval solution for at least 20 minutes at room temperature.
-
Rinse slides in Tris-buffered saline (TBS) or Phosphate-buffered saline (PBS).
-
3. Blocking
Blocking steps are essential to prevent non-specific binding of antibodies.
-
Endogenous Peroxidase Quenching: If using a horseradish peroxidase (HRP) detection system, incubate slides in 3% hydrogen peroxide in methanol or PBS for 10-15 minutes to block endogenous peroxidase activity.[1] Rinse well with buffer.
-
Protein Blocking: To block non-specific protein binding sites, incubate slides in a blocking solution (e.g., 5-10% normal serum from the same species as the secondary antibody, or 1-5% Bovine Serum Albumin (BSA) in TBS/PBS) for 30-60 minutes at room temperature.[2]
4. Primary Antibody Incubation
The selection and optimization of the primary antibody are crucial for successful IHC.[10]
-
Antibody: Use an anti-PT1 antibody validated for IHC. For example, when staining for MYPT1, a rabbit polyclonal antibody can be used.[9]
-
Dilution: Dilute the primary antibody in antibody diluent (e.g., 1-3% BSA in TBS/PBS) to the optimal concentration. The optimal dilution should be determined empirically, but a starting range of 1:50 to 1:500 is common.[9]
-
Incubation: Incubate the slides with the diluted primary antibody overnight at 4°C.[10] Alternatively, incubation for 1-2 hours at room temperature can be tested.[11]
5. Secondary Antibody and Detection
The choice of secondary antibody and detection system will depend on the primary antibody and desired visualization method.
-
Secondary Antibody: Use a biotinylated or enzyme-conjugated secondary antibody that is specific for the host species of the primary antibody (e.g., anti-rabbit IgG).
-
Incubation: Incubate slides with the secondary antibody for 30-60 minutes at room temperature.
-
Detection (Chromogenic):
-
If using a biotin-based system, incubate with an avidin-biotin-enzyme complex (e.g., HRP-streptavidin) for 30 minutes.
-
Incubate with a chromogenic substrate (e.g., DAB for HRP, which produces a brown precipitate) until the desired staining intensity is reached.
-
Rinse with distilled water to stop the reaction.
-
6. Counterstaining
Counterstaining is used to visualize the tissue morphology and provide contrast to the specific staining.
-
Immerse slides in Hematoxylin for 1-5 minutes.
-
Rinse with tap water.
-
"Blue" the sections in a weak alkaline solution (e.g., Scott's tap water substitute) or running tap water.
-
Rinse with distilled water.
7. Dehydration and Mounting
-
Dehydrate the slides through graded alcohols (e.g., 70%, 95%, 100% ethanol).
-
Clear in two changes of xylene.
-
Mount a coverslip using a permanent mounting medium.
Data Presentation and Optimization
For reproducible and reliable results, it is critical to optimize the IHC protocol for each new antibody and tissue type. The following table summarizes key parameters to optimize.
| Parameter | Variable | Recommended Starting Condition | Optimization Strategy |
| Antigen Retrieval | Buffer and pH | Sodium Citrate (pH 6.0) or Tris-EDTA (pH 9.0) | Test both buffers to determine which yields the best signal-to-noise ratio.[7] |
| Heating Time | 20 minutes at 95-100°C | Vary the heating time from 10 to 40 minutes. | |
| Primary Antibody | Concentration | 1:100 dilution | Titrate the antibody concentration (e.g., 1:50, 1:100, 1:200, 1:500) to find the optimal balance between specific staining and background.[10] |
| Incubation Time | Overnight at 4°C | Compare overnight incubation at 4°C with 1-2 hours at room temperature.[11] | |
| Secondary Antibody | Concentration | Manufacturer's recommendation | Titrate if high background is observed. |
| Detection System | Incubation Time | Manufacturer's recommendation | Adjust incubation time with the chromogenic substrate to control staining intensity. |
Controls
The use of appropriate controls is essential for the correct interpretation of IHC results.
-
Positive Control: A tissue section known to express the PT1 target. This confirms that the protocol and reagents are working correctly.
-
Negative Control: A tissue section known not to express the PT1 target. This helps to assess the level of non-specific background staining.
-
No Primary Antibody Control: A slide that is processed with the antibody diluent instead of the primary antibody. This control is crucial for identifying non-specific staining from the secondary antibody or detection system.
By following this detailed protocol and systematically optimizing the key parameters, researchers can achieve reliable and reproducible immunohistochemical staining for the PT1 target, enabling a deeper understanding of its role in biological processes and disease.
References
- 1. celnovte.com [celnovte.com]
- 2. Immunohistochemistry for Pathologists: Protocols, Pitfalls, and Tips - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Learn: immunohistochemistry - The Human Protein Atlas [proteinatlas.org]
- 4. bosterbio.com [bosterbio.com]
- 5. genscript.com [genscript.com]
- 6. biocompare.com [biocompare.com]
- 7. IHC Antigen Retrieval | Proteintech Group [ptglab.com]
- 8. bosterbio.com [bosterbio.com]
- 9. MYPT1 antibody (22117-1-AP) | Proteintech [ptglab.com]
- 10. Primary Antibody Selection for IHC: Monoclonal vs. Polyclonal : Novus Biologicals [novusbio.com]
- 11. resources.rndsystems.com [resources.rndsystems.com]
Application Notes: Investigating the Function of Protein Target 1 (PT 1) Using CRISPR/Cas9
Introduction
Protein Target 1 (PT 1) is a putative kinase implicated in inflammatory signaling pathways. Understanding its precise role is critical for the development of novel therapeutics for inflammatory diseases. The CRISPR/Cas9 system offers a powerful and precise tool for dissecting the function of this compound through targeted genome editing. These application notes provide a comprehensive overview and detailed protocols for utilizing CRISPR/Cas9 to create knockout, knock-in, and activation models for studying this compound function in mammalian cell lines.
Core Applications of CRISPR/Cas9 for Studying this compound
-
Gene Knockout (KO): Complete ablation of this compound expression to study loss-of-function phenotypes. This is foundational for determining the necessity of this compound in a given biological process.
-
Gene Knock-in (KI): Insertion of a tag (e.g., GFP, FLAG) at the endogenous this compound locus for protein localization and interaction studies. This can also be used to introduce specific mutations to study structure-function relationships.
-
CRISPR Activation (CRISPRa): Targeted recruitment of transcriptional activators to the this compound promoter to upregulate its expression. This allows for gain-of-function studies without altering the host genome.
Experimental Data Summary
The following tables represent hypothetical, yet expected, quantitative data from experiments designed to probe this compound function using CRISPR/Cas9 methodologies.
Table 1: Quantitative PCR (qPCR) Analysis of this compound Knockout Efficiency
| Cell Line | Targeting Strategy | This compound mRNA Expression (Relative to WT) | Off-Target Gene 1 mRNA Expression (Relative to WT) |
| HEK293T | Single gRNA | 0.12 ± 0.03 | 0.98 ± 0.05 |
| HEK293T | Dual gRNA | 0.04 ± 0.01 | 1.01 ± 0.04 |
| Jurkat | Single gRNA | 0.15 ± 0.04 | 0.99 ± 0.06 |
| Jurkat | Dual gRNA | 0.06 ± 0.02 | 1.03 ± 0.05 |
Data are presented as mean ± standard deviation.
Table 2: ELISA Analysis of Cytokine Secretion in this compound KO and CRISPRa Cell Lines
| Cell Line | Condition | IL-6 Secretion (pg/mL) | TNF-α Secretion (pg/mL) |
| Wild-Type | Unstimulated | 25.4 ± 5.1 | 18.2 ± 4.3 |
| Wild-Type | Stimulated (LPS) | 450.7 ± 35.2 | 380.1 ± 29.8 |
| This compound KO | Stimulated (LPS) | 98.6 ± 12.3 | 75.4 ± 9.8 |
| CRISPRa | Unstimulated | 150.2 ± 20.5 | 125.9 ± 18.7 |
| CRISPRa | Stimulated (LPS) | 875.9 ± 60.1 | 790.3 ± 55.6 |
Data are presented as mean ± standard deviation.
Signaling Pathway and Experimental Workflows
The following diagrams illustrate the hypothesized signaling pathway of this compound and the experimental workflows for its investigation using CRISPR/Cas9.
Caption: Hypothesized this compound signaling pathway in response to LPS.
Application Notes and Protocols for In-Vivo Imaging with PT 1
For Researchers, Scientists, and Drug Development Professionals
Introduction
PT 1 is a novel pyrane-based fluorescent probe designed for the non-invasive in-vivo detection and prediction of cerebral β-amyloid (Aβ) fibrils.[1][2] The chemical designation for this compound is (E)-2-(2-(2-(5-(dimethylamino)thiophen-2-yl)vinyl)-6-methyl-4H-pyran-4-ylidene)malononitrile.[1] The accumulation of Aβ fibrils in the brain is a primary pathological hallmark of neurodegenerative diseases, most notably Alzheimer's disease. The ability to visualize these plaques in living organisms is crucial for early diagnosis, monitoring disease progression, and evaluating the efficacy of therapeutic interventions. This compound offers a promising tool for these applications due to its ability to cross the blood-brain barrier and selectively bind to Aβ fibrils, resulting in a significant fluorescence enhancement.[1]
Principle of the Assay
The utility of this compound as an in-vivo imaging agent is based on its specific binding to the β-sheet structures characteristic of Aβ fibrils. In its unbound state, this compound exhibits minimal fluorescence. However, upon binding to Aβ fibrils, its molecular conformation is altered, leading to a significant increase in its fluorescence quantum yield. This "light-up" property allows for a high signal-to-noise ratio, enabling the clear visualization of amyloid plaques against the background of healthy brain tissue. The probe is administered systemically, typically via intravenous injection, and its fluorescence in the brain is subsequently monitored using a suitable in-vivo imaging system.[1]
Probe Characteristics
| Property | Value | Reference |
| Chemical Name | (E)-2-(2-(2-(5-(dimethylamino)thiophen-2-yl)vinyl)-6-methyl-4H-pyran-4-ylidene)malononitrile | [1] |
| Excitation Wavelength (in vitro, bound to Aβ) | ~450 nm | [1] |
| Emission Wavelength (in vitro, bound to Aβ) | ~590 nm | [1] |
| Molecular Weight | 333.42 g/mol | [1] |
| Blood-Brain Barrier Permeability | Yes | [1] |
Required Materials
-
This compound Fluorescent Probe: Synthesized as described in the relevant literature.[1]
-
Vehicle Solution: A mixture of DMSO, PEG400, and saline.
-
Animal Model: APP/PS1 transgenic mice (or other suitable models of cerebral amyloidosis) and wild-type controls.
-
In-Vivo Imaging System: A system capable of fluorescence imaging in small animals, equipped with appropriate excitation and emission filters.
-
Anesthesia: Isoflurane or other suitable anesthetic.
-
Standard Laboratory Equipment: Syringes, needles, animal handling tools, etc.
Experimental Protocols
In-Vivo Imaging of Cerebral β-Amyloid Fibrils in a Mouse Model
This protocol outlines the procedure for the non-invasive imaging of Aβ fibrils in the brains of transgenic mice using the this compound probe.
1. Probe Preparation:
- Dissolve this compound in DMSO to create a stock solution.
- For injection, dilute the stock solution with a vehicle mixture of PEG400 and saline to the desired final concentration. The final solution should be clear and free of precipitates.
2. Animal Preparation:
- Use APP/PS1 transgenic mice as the experimental group and age-matched wild-type mice as the control group.
- Anesthetize the mice using isoflurane (or another appropriate anesthetic) and ensure a stable plane of anesthesia throughout the imaging procedure.
- Carefully remove hair from the head of the mouse to minimize fluorescence absorption and scattering.
3. Probe Administration:
- Administer the prepared this compound solution to the anesthetized mouse via intravenous (tail vein) injection. A typical dosage is 5 mg/kg body weight.
4. In-Vivo Fluorescence Imaging:
- Place the anesthetized mouse in the imaging chamber of the in-vivo fluorescence imaging system.
- Acquire fluorescence images of the brain at various time points post-injection (e.g., 5, 15, 30, 60, and 120 minutes) to determine the optimal imaging window.
- Use appropriate excitation and emission filters for this compound (e.g., excitation filter around 450 nm and emission filter around 590 nm).
- Acquire both bright-field and fluorescence images for anatomical reference.
5. Data Analysis:
- Quantify the fluorescence intensity in the brain region of interest for both the transgenic and wild-type mice.
- Calculate the signal-to-background ratio to assess the specificity of the probe.
- Compare the fluorescence signal between the experimental and control groups.
Quantitative Data Summary
The following table summarizes the key quantitative findings from a representative in-vivo study using this compound.
| Parameter | APP/PS1 Transgenic Mice | Wild-Type Mice | Time Post-Injection | Reference |
| Brain Fluorescence Intensity (Arbitrary Units) | Significantly Higher | Lower | 30 minutes | [1] |
| Target-to-Background Ratio | High | Low | 30 minutes | [1] |
| Brain Uptake (Initial) | Rapid | Rapid | 5 minutes | [1] |
| Brain Washout | Slower | Faster | 60-120 minutes | [1] |
Visualizations
Experimental Workflow for In-Vivo Imaging with this compound
Caption: Workflow for this compound in-vivo imaging of amyloid plaques.
Proposed Mechanism of this compound for β-Amyloid Fibril Detection
Caption: Mechanism of this compound fluorescence upon binding to β-amyloid.
References
Flow Cytometry Analysis of Cellular Responses to PT-1 Treatment
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive guide for utilizing flow cytometry to analyze the cellular effects of PT-1, a novel therapeutic agent. The protocols detailed herein are designed to assess key cellular processes, including apoptosis and cell cycle progression, which are critical in understanding the mechanism of action of PT-1. Flow cytometry is a powerful technique that allows for the rapid, quantitative, and multi-parametric analysis of individual cells within a heterogeneous population.[1] By employing fluorescent probes that target specific cellular components, researchers can gain valuable insights into how PT-1 modulates cellular signaling pathways and influences cell fate.
The following sections offer detailed experimental protocols, data presentation guidelines, and visual representations of the underlying biological processes to facilitate the effective evaluation of PT-1 in a research and drug development setting.
Key Applications
-
Apoptosis Analysis: Quantify the induction of programmed cell death by PT-1.
-
Cell Cycle Analysis: Determine the effect of PT-1 on cell cycle progression and identify potential cell cycle arrest.
-
Signaling Pathway Analysis: Investigate the modulation of intracellular signaling cascades following PT-1 treatment.
Data Presentation
Quantitative data from flow cytometry experiments should be summarized in clear and concise tables to allow for easy comparison between different treatment conditions.
Table 1: Apoptosis Analysis of Cancer Cells Treated with PT-1
| Treatment Group | Concentration (µM) | % Live Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) |
| Vehicle Control | 0 | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 |
| PT-1 | 1 | 85.6 ± 3.5 | 10.1 ± 1.2 | 4.3 ± 0.9 |
| PT-1 | 5 | 60.3 ± 4.2 | 25.4 ± 2.5 | 14.3 ± 1.8 |
| PT-1 | 10 | 35.8 ± 5.1 | 45.2 ± 3.7 | 19.0 ± 2.4 |
| Positive Control | 1 | 40.1 ± 4.8 | 42.5 ± 3.9 | 17.4 ± 2.1 |
Table 2: Cell Cycle Analysis of Cancer Cells Treated with PT-1
| Treatment Group | Concentration (µM) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control | 0 | 55.4 ± 3.3 | 25.1 ± 2.1 | 19.5 ± 1.9 |
| PT-1 | 1 | 65.2 ± 2.9 | 18.5 ± 1.8 | 16.3 ± 1.5 |
| PT-1 | 5 | 78.9 ± 4.1 | 10.2 ± 1.3 | 10.9 ± 1.1 |
| PT-1 | 10 | 85.1 ± 3.8 | 5.6 ± 0.9 | 9.3 ± 1.0 |
| Positive Control | 1 | 20.7 ± 2.5 | 15.3 ± 1.7 | 64.0 ± 4.2 |
Signaling Pathway Modulated by PT-1
PT-1 is a potent inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), a key negative regulator of multiple signaling pathways implicated in cancer cell proliferation and survival.[2] By inhibiting PTP1B, PT-1 enhances the phosphorylation of downstream targets, leading to the suppression of pro-survival signals. One of the critical pathways affected is the PI3K/AKT/mTOR pathway, which is frequently hyperactivated in various cancers.[3][4] Inhibition of PTP1B by PT-1 can lead to increased activity of upstream receptor tyrosine kinases (RTKs), which paradoxically can sometimes activate the PI3K/AKT pathway. However, in other contexts, PTP1B inhibition has been shown to activate AMPK, which in turn inhibits mTORC1, leading to decreased protein synthesis and cell growth.[2] The diagram below illustrates the putative mechanism of action of PT-1.
Caption: Putative signaling pathway affected by PT-1 treatment.
Experimental Protocols
The following are detailed protocols for analyzing apoptosis and cell cycle by flow cytometry following PT-1 treatment.
Protocol 1: Apoptosis Analysis using Annexin V and Propidium Iodide Staining
This protocol enables the differentiation between viable, early apoptotic, and late apoptotic/necrotic cells.[5] Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis, while Propidium Iodide (PI) is a fluorescent intercalating agent that stains the DNA of cells with a compromised membrane, characteristic of late apoptosis or necrosis.[6]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
PT-1 compound and vehicle control (e.g., DMSO)
-
Positive control for apoptosis (e.g., Staurosporine)
-
6-well plates
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometry tubes
-
Flow cytometer
Experimental Workflow:
Caption: Experimental workflow for apoptosis analysis.
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that ensures they are in the logarithmic growth phase at the time of treatment.
-
PT-1 Treatment: After 24 hours, treat the cells with varying concentrations of PT-1, a vehicle control, and a positive control for the desired duration (e.g., 24, 48 hours).[7]
-
Cell Harvesting:
-
Aspirate the culture medium, collecting it to include any floating (potentially apoptotic) cells.
-
Wash the adherent cells once with PBS.
-
Add Trypsin-EDTA to detach the cells.
-
Neutralize the trypsin with complete medium and combine with the collected supernatant from the first step.
-
Transfer the cell suspension to a flow cytometry tube and centrifuge at 300 x g for 5 minutes.[5]
-
Discard the supernatant and wash the cell pellet once with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer provided in the apoptosis detection kit.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells at room temperature for 15 minutes in the dark.[8]
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.[8]
-
Collect at least 10,000 events per sample.
-
Use a forward scatter (FSC) versus side scatter (SSC) dot plot to gate on the single-cell population.
-
Analyze the FITC (Annexin V) and PI fluorescence to distinguish between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cell populations.[6]
-
Include single-stained controls to set up proper compensation and gates.[9]
-
Protocol 2: Cell Cycle Analysis using Propidium Iodide Staining
This protocol is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[10]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
PT-1 compound and vehicle control (e.g., DMSO)
-
Positive control for cell cycle arrest (e.g., Nocodazole for G2/M arrest)
-
6-well plates
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Ice-cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometry tubes
-
Flow cytometer
Experimental Workflow:
Caption: Experimental workflow for cell cycle analysis.
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will allow them to be in the logarithmic growth phase at the time of treatment.
-
PT-1 Treatment: After 24 hours, treat the cells with varying concentrations of PT-1, a vehicle control, and a positive control for the desired duration (e.g., 24, 48 hours).[7]
-
Cell Harvesting:
-
Aspirate the culture medium.
-
Wash the cells once with PBS.
-
Add Trypsin-EDTA to detach the cells.
-
Neutralize the trypsin with complete medium and transfer the cell suspension to a flow cytometry tube.
-
Centrifuge at 300 x g for 5 minutes.[7]
-
Discard the supernatant and wash the cell pellet with PBS.
-
-
Fixation:
-
Staining:
-
Centrifuge the fixed cells at 300 x g for 5 minutes to remove the ethanol.
-
Wash the cell pellet twice with PBS.
-
Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubate at room temperature for 30 minutes in the dark.[7]
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Collect at least 10,000 events per sample.
-
Use a dot plot of FSC versus SSC to gate on the single-cell population.
-
Analyze the PI fluorescence on a linear scale to obtain a histogram of DNA content.
-
Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to deconvolute the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[7]
-
Conclusion
The protocols and guidelines presented in these application notes provide a robust framework for the flow cytometric analysis of cellular responses to PT-1 treatment. By carefully performing these experiments and analyzing the data, researchers can elucidate the mechanism of action of PT-1, a crucial step in the drug development process. The quantitative assessment of apoptosis and cell cycle distribution will provide valuable insights into the therapeutic potential of PT-1.
References
- 1. Flow Cytometric analysis of Th1 and Th2 cytokines in PBMCs as a parameter of immunological dysfunction in patients of Superficial Transitional cell carcinoma of bladder - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in PTP1B signaling in metabolism and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 4. Key signal transduction pathways and crosstalk in cancer: Biological and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Flow cytometry-based quantitative analysis of cellular protein expression in apoptosis subpopulations: A protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
- 7. benchchem.com [benchchem.com]
- 8. Apoptosis Protocols | USF Health [health.usf.edu]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. Flow cytometry with PI staining | Abcam [abcam.com]
Troubleshooting & Optimization
Technical Support Center: PT 1 Solubility for In-Vitro Assays
Welcome to the technical support center for PT 1. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome solubility challenges during your in-vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a synthetic, 15-amino acid peptide with a high proportion of hydrophobic residues and a neutral net charge at physiological pH. Its hydrophobic nature can lead to poor solubility in aqueous buffers, which is critical for accurate and reproducible results in in-vitro assays. Improper solubilization can result in inaccurate peptide concentration, aggregation, and reduced biological activity.[1][2]
Q2: What is the best initial solvent to use for this compound?
Due to its hydrophobic and neutral characteristics, this compound is best dissolved in a small amount of an organic solvent first.[3][4] We recommend using 100% Dimethyl Sulfoxide (DMSO). Once completely dissolved, you can then slowly add your aqueous buffer of choice to the desired final concentration.
Q3: Are there any solvents I should avoid when working with this compound?
While DMSO is recommended, it's important to note that this compound contains a Tryptophan (Trp) residue, which can be susceptible to oxidation.[4] For long-term storage or if you observe degradation, consider using Dimethylformamide (DMF) as an alternative to DMSO.[3]
Q4: What is the maximum recommended concentration of organic solvent in my final assay?
The concentration of the organic solvent can affect cell viability and other aspects of your experiment. For most cell-based assays, the final concentration of DMSO should be kept below 1%, and ideally below 0.5%.[5][6] It is always best to perform a vehicle control experiment to determine the tolerance of your specific cell line to the solvent.
| Solvent | Recommended Max Concentration for Cell-Based Assays |
| DMSO | < 1% (ideally < 0.5%) |
| DMF | < 0.5% |
Q5: My this compound solution appears cloudy or has visible precipitates. What should I do?
A cloudy solution indicates that the peptide is not fully dissolved or has precipitated out of solution.[4] This can happen if the solubility limit has been exceeded. Do not use a cloudy solution in your experiments. Refer to the Troubleshooting Guide below for steps to resolve this issue.
Troubleshooting Guide
Issue 1: this compound powder is difficult to dissolve initially.
If you are having trouble dissolving the lyophilized this compound powder, follow this workflow:
Caption: Workflow for dissolving lyophilized this compound.
Issue 2: this compound precipitates upon dilution into aqueous buffer.
This is a common issue with hydrophobic peptides when the concentration of the organic solvent is reduced too quickly.
Recommended Dilution Protocol:
-
Ensure the this compound is fully dissolved in 100% DMSO to make a concentrated stock solution.
-
Warm your desired aqueous buffer (e.g., PBS) to room temperature.
-
While gently vortexing the aqueous buffer, add the this compound stock solution drop-wise and very slowly.
-
Continuously monitor the solution for any signs of cloudiness or precipitation. If precipitation occurs, you have exceeded the solubility limit at that final concentration.
| Parameter | Recommendation | Rationale |
| Dilution Method | Add peptide stock to buffer | Prevents localized high concentrations of peptide that can lead to precipitation. |
| Speed of Addition | Slow, drop-wise | Allows for proper mixing and reduces the risk of the peptide crashing out of solution. |
| Agitation | Gentle vortexing or stirring | Ensures immediate and thorough mixing of the stock solution into the buffer. |
Issue 3: Inconsistent results in biological assays.
Inconsistent results are often linked to inaccurate peptide concentration due to incomplete solubilization or aggregation.
Mitigation Strategies:
-
Always prepare fresh dilutions from a concentrated stock solution immediately before use.
-
Centrifuge your stock solution at high speed (e.g., >10,000 x g) for 5-10 minutes before making dilutions to pellet any undissolved peptide or small aggregates.[4][5] Use the supernatant for your experiments.
-
Sonication can help to break up small, non-covalent aggregates and improve solubility. Use a bath sonicator for a few minutes.[3][4]
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Allow the vial of lyophilized this compound to warm to room temperature before opening to prevent condensation.
-
Briefly centrifuge the vial to ensure all the powder is at the bottom.
-
Add the calculated volume of 100% DMSO to the vial to achieve a 10 mM concentration.
-
Vortex the vial for 1-2 minutes.
-
If not fully dissolved, place the vial in a bath sonicator for 5-10 minutes.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Protocol 2: Solubility Test
Before preparing a large batch of stock solution, it is advisable to test the solubility of a small amount of the peptide.[5]
-
Weigh out a small, accurately known amount of this compound (e.g., 1 mg).
-
Following the steps in Protocol 1, attempt to dissolve it in a defined volume of your chosen solvent.
-
If it dissolves, you can proceed with preparing your full stock solution. If not, you may need to try an alternative solvent or a lower concentration.
Signaling Pathway
This compound is often studied for its potential effects on the MAPK/ERK signaling pathway, a crucial pathway in cell proliferation, differentiation, and survival.
Caption: The MAPK/ERK signaling pathway.
References
Technical Support Center: PT-1 Stability in Long-Term Storage
Welcome to the technical support center for PT-1 (Peptide Therapeutic 1). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions regarding the long-term storage and stability of PT-1.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for lyophilized PT-1?
A1: For long-term storage, lyophilized PT-1 should be kept at -20°C or below, protected from light and moisture.[1][2][3] Storing the peptide in a tightly sealed container with a desiccant is recommended to prevent moisture absorption.[3][4] For short-term storage of a few weeks, 4°C is acceptable.[1] Before opening, the vial should be allowed to warm to room temperature in a desiccator to prevent condensation, which can significantly reduce long-term stability.[2][5]
Q2: How long is PT-1 stable after reconstitution?
A2: Once reconstituted, PT-1, like most peptides, is much more vulnerable to degradation.[1] In solution, it should be stored at 2-8°C and ideally used within a few weeks.[1] For longer-term storage in solution, it is best to prepare single-use aliquots and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can cause molecular breakdown.[1][6][7]
Q3: What are the main factors that cause PT-1 to degrade during storage?
A3: Several factors can accelerate the degradation of PT-1:
-
Temperature: Higher temperatures increase the rate of chemical reactions that break down the peptide.[2][8]
-
Moisture: Water can cause hydrolysis of peptide bonds, especially in the lyophilized powder form.[1][3]
-
Light: Exposure to UV or even strong indoor light can damage the peptide's structure, particularly if it contains light-sensitive amino acids like Tryptophan, Tyrosine, or Phenylalanine.[1][2][3][9]
-
Oxidation: Exposure to air can lead to the oxidation of susceptible amino acid residues such as Methionine, Cysteine, and Tryptophan.[2][3][7]
-
pH: Extreme acidic or alkaline conditions in a solution can cause hydrolysis and denaturation.[2][6][8] Most peptides are most stable at a pH between 5 and 7.[10]
Q4: What are the visible signs of PT-1 degradation?
A4: Visual inspection can sometimes indicate degradation. Signs include clumping or discoloration of the lyophilized powder, or the presence of cloudiness, particles, or precipitates in the reconstituted solution.[1][11] However, significant degradation can occur at the molecular level without any visible changes.[1] Therefore, adherence to proper storage protocols and analytical verification are crucial.
Troubleshooting Guides
Problem 1: My reconstituted PT-1 solution has become cloudy or shows precipitation.
-
Potential Cause: This issue is often due to peptide aggregation or poor solubility.[6] Aggregation can be influenced by factors like peptide concentration, pH, temperature, and the presence of certain salts.[12][13] It can also occur during freeze-thaw cycles.[6][9]
-
Troubleshooting Steps:
-
Verify pH: Ensure the pH of your buffer is within the optimal range for PT-1 solubility (typically slightly acidic to neutral).[6]
-
Adjust Concentration: High peptide concentrations can promote aggregation.[6][12][14] Try working with a more dilute solution.
-
Consider Solvent: If the peptide has high hydrophobicity, dissolving it first in a small amount of an organic solvent like DMSO or acetonitrile before adding the aqueous buffer may help.[15]
-
Avoid Freeze-Thaw Cycles: Aliquot the peptide solution into single-use vials after reconstitution to prevent repeated freezing and thawing.[7][16]
-
Analytical Check: Use Size Exclusion Chromatography (SEC) to quantify the amount of monomer versus aggregates.[15]
-
Problem 2: I'm observing new peaks in my RP-HPLC analysis of a stored PT-1 sample.
-
Potential Cause: The appearance of new peaks, typically eluting before or after the main PT-1 peak, is a strong indicator of chemical degradation. These peaks represent degradation products such as oxidized, deamidated, or hydrolyzed forms of the peptide.[7][17]
-
Troubleshooting Steps:
-
Characterize Degradants: Use mass spectrometry (LC-MS) to determine the mass of the species in the new peaks.[18][19] This can help identify the type of modification (e.g., a +16 Da shift often indicates oxidation).
-
Review Storage Conditions: Check for exposure to light, oxygen, or extreme temperatures. Peptides with Cys or Met residues are particularly prone to oxidation.[7][20] Peptides with Asn or Gln are susceptible to deamidation.[7][21]
-
Perform Forced Degradation: To confirm the identity of the degradant peaks, conduct a forced degradation study (see Experimental Protocols below). This involves intentionally exposing PT-1 to harsh conditions (acid, base, oxidation, heat, light) to generate predictable degradation products.[17]
-
Problem 3: The biological activity of my PT-1 sample has decreased over time.
-
Potential Cause: A loss of biological activity is a direct consequence of physical or chemical instability. Aggregation can sequester the peptide into an inactive state, while chemical modifications like oxidation or deamidation can alter the structure required for receptor binding or function.[6][7]
-
Troubleshooting Steps:
-
Confirm Purity and Identity: Re-analyze the sample using a stability-indicating method like RP-HPLC to assess its purity.[17][18] Confirm the primary structure using mass spectrometry.
-
Assess Aggregation: Use techniques like Dynamic Light Scattering (DLS) or Size Exclusion Chromatography (SEC) to check for the presence of aggregates.[15]
-
Review Handling Procedures: Ensure that proper handling techniques are being followed. This includes minimizing exposure to air, using appropriate sterile buffers, and avoiding repeated temperature fluctuations.[1][16]
-
Data Presentation: PT-1 Stability Summary
The following tables provide representative stability data for PT-1 under various storage conditions. (Note: This is hypothetical data for illustrative purposes.)
Table 1: Stability of Lyophilized PT-1
| Storage Condition | Duration | Purity by RP-HPLC (%) | Appearance |
| 2-8°C | 6 Months | 98.5% | White Powder |
| 2-8°C | 12 Months | 97.1% | White Powder |
| -20°C | 12 Months | 99.8% | White Powder |
| -20°C | 24 Months | 99.5% | White Powder |
| 25°C / 60% RH | 1 Month | 96.2% | Slight Clumping |
| 40°C / 75% RH | 1 Month | 89.4% | Yellowish, Clumped |
Table 2: Stability of Reconstituted PT-1 (1 mg/mL in pH 6.0 Buffer)
| Storage Condition | Duration | Purity by RP-HPLC (%) | % Aggregates by SEC |
| 2-8°C | 7 Days | 99.1% | 0.8% |
| 2-8°C | 30 Days | 95.3% | 4.5% |
| -20°C (3 Freeze-Thaw Cycles) | 30 Days | 97.0% | 2.9% |
| -20°C (Single-Use Aliquots) | 30 Days | 99.2% | 0.7% |
| 25°C | 24 Hours | 96.8% | 2.1% |
Experimental Protocols
Protocol 1: RP-HPLC Method for PT-1 Stability Testing
This method is designed to separate PT-1 from its potential degradation products.
-
Instrumentation: A High-Performance Liquid Chromatography (HPLC) or Ultra-High Performance Liquid Chromatography (UPLC) system with a UV detector.[18][22]
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: Linear gradient from 5% to 65% B
-
25-27 min: Linear gradient from 65% to 95% B
-
27-30 min: Hold at 95% B
-
30-32 min: Return to 5% B
-
32-37 min: Re-equilibration at 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
-
Sample Preparation: Dilute PT-1 samples to approximately 0.5 mg/mL in Mobile Phase A.
-
Analysis: Inject 20 µL of the sample. Purity is calculated by dividing the area of the main peak by the total area of all peaks.
Protocol 2: Forced Degradation Study of PT-1
This study helps to identify potential degradation pathways and validate the stability-indicating nature of the analytical method.[17]
-
Sample Preparation: Prepare five separate solutions of PT-1 at 1 mg/mL.
-
Acid Hydrolysis: Add 1N HCl to one sample to achieve a final concentration of 0.1N HCl. Incubate at 60°C for 24 hours. Neutralize with NaOH before analysis.
-
Base Hydrolysis: Add 1N NaOH to a second sample to achieve a final concentration of 0.1N NaOH. Incubate at 60°C for 4 hours. Neutralize with HCl before analysis.
-
Oxidation: Add 3% hydrogen peroxide to a third sample. Incubate at room temperature for 24 hours.
-
Thermal Degradation: Incubate a fourth sample (in solution) at 80°C for 48 hours. Also, store lyophilized powder at 80°C for 48 hours.
-
Photostability: Expose a fifth sample to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Control: Use a sample stored at -20°C as an unstressed control.
-
Analysis: Analyze all samples by the RP-HPLC method (Protocol 1) and by LC-MS to identify and characterize the degradation products.
Mandatory Visualizations
Caption: Workflow for a typical long-term peptide stability study.
Caption: Key chemical and physical degradation pathways for peptides.
Caption: A logical decision tree for troubleshooting peptide precipitation.
References
- 1. The Ultimate Guide to Storing Peptides: Best Practices for Maximum Potency & Longevity | Dripdok Help Center [intercom.help]
- 2. Peptide Storage Guide - Creative Peptides [creative-peptides.com]
- 3. Peptide Storage - Altara Peptides [altarapeptides.com]
- 4. verifiedpeptides.com [verifiedpeptides.com]
- 5. peptide.com [peptide.com]
- 6. The Role of Peptide Storage and Handling in Research - Galway Daily [galwaydaily.com]
- 7. Peptide Stability and Potential Degradation Pathways [sigmaaldrich.com]
- 8. peptidesuk.com [peptidesuk.com]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. jaycampbell.com [jaycampbell.com]
- 11. ai.hubermanlab.com [ai.hubermanlab.com]
- 12. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. royalsocietypublishing.org [royalsocietypublishing.org]
- 15. benchchem.com [benchchem.com]
- 16. genscript.com [genscript.com]
- 17. Stability-indicating methods for peptide drug analysis | AMSbiopharma [amsbiopharma.com]
- 18. ijsra.net [ijsra.net]
- 19. ijpsjournal.com [ijpsjournal.com]
- 20. jpt.com [jpt.com]
- 21. Stability Issues of Peptide Drugs and Their Solutions - Yanfen Biotech [en.yanfenbio.com]
- 22. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting PT 1 Off-Target Effects
Welcome to the technical support center for PT 1. This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and manage potential off-target effects of this compound, a novel small-molecule kinase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern with this compound?
A1: Off-target effects happen when a drug, such as the kinase inhibitor this compound, binds to and alters the activity of proteins other than its intended therapeutic target.[1] This is a significant concern because most kinase inhibitors are designed to compete with ATP, and the ATP-binding pocket is structurally similar across many kinases in the human kinome, making absolute specificity challenging to achieve.[1] These unintended interactions can lead to misinterpretation of experimental results, unexpected cellular responses (phenotypes), and potential toxicity, which can confound the validation of the drug's primary mechanism of action.[1][2]
Q2: My cells are showing an unexpected phenotype (e.g., increased proliferation) after this compound treatment. What could be the cause?
A2: An unexpected or paradoxical cellular phenotype, such as increased proliferation when inhibition is expected, can be a sign of off-target effects.[1] This may occur if this compound inhibits an off-target kinase that has an opposing biological function or is part of a negative feedback loop.[1][2] For instance, some kinase inhibitors can cause the paradoxical activation of a signaling pathway despite inhibiting the intended target.[2][3] It is crucial to confirm this is not an on-target effect by validating the phenotype with a structurally unrelated inhibitor of the same primary target or by using a genetic approach like siRNA or CRISPR to knock down the target.[1][4]
Q3: What is the first step I should take to investigate a suspected off-target effect?
A3: A multi-step approach is recommended. Start with a dose-response analysis to determine if the effect is observed at concentrations relevant to the IC50 of the primary target.[1] High compound concentrations significantly increase the likelihood of engaging lower-affinity off-target kinases.[1] Concurrently, using a second, structurally different inhibitor against the same primary target can help differentiate on-target from off-target effects.[4] If the phenotype persists with the second inhibitor, it is more likely an on-target effect.
Identifying Potential Off-Targets
Q4: What experimental methods can I use to identify the specific off-target proteins of this compound?
A4: There are several experimental approaches, which can be broadly categorized as biased (candidate-based) or unbiased (genome-wide).[4]
-
Biochemical Assays (Unbiased): These involve screening this compound against a large panel of purified kinases to determine its activity across the human kinome.[5] This provides a comprehensive view of the inhibitor's selectivity.[5]
-
Chemical Proteomics (Unbiased): Techniques like Activity-Based Protein Profiling (ABPP) or affinity chromatography use chemical probes derived from this compound to capture and identify binding partners from cell lysates via mass spectrometry.[6][7]
-
Cell-Based Assays (Unbiased): Methods such as the Cellular Thermal Shift Assay (CETSA) can detect target engagement by observing changes in protein thermal stability upon drug binding inside intact cells.[4] Off-target screening cell microarrays (OTSCMA) can also be used to assess nonspecific binding across a large number of proteins expressed in cells.[8]
Table 1: Comparison of Common Off-Target Identification Methods
| Method | Type | Principle | Advantages | Disadvantages | Citations |
| Kinase Panel Screening | Biochemical | Measures this compound activity against a large panel of purified kinases. | Comprehensive kinome view, quantitative (IC50), high-throughput. | In vitro conditions may not reflect cellular context; doesn't identify non-kinase targets. | [5][9][10] |
| Chemical Proteomics | Biochemical / Cellular | Uses a modified this compound probe to pull down binding proteins from cell lysates for mass spectrometry identification. | Unbiased, identifies targets in a complex proteome, can be done in living cells. | Probe synthesis can alter drug activity; may miss low-affinity interactions. | [6][7] |
| Cellular Thermal Shift Assay (CETSA) | Cellular | Measures the change in thermal stability of proteins upon ligand binding in cells or lysates. | Confirms target engagement in a physiological context, no need for drug modification. | Lower throughput, requires specific antibody or mass spectrometry for detection. | [4] |
| Off-Target Screening Cell Microarray (OTSCMA) | Cellular | Uses cell microarrays expressing a large number of human proteins to screen for drug binding. | High-throughput assessment of binding to many cell surface or secreted proteins. | May not represent intracellular targets well; binding doesn't always equate to functional effect. | [8] |
Advanced Profiling and Validation
Q5: I have results from a kinase profiling screen. How do I interpret this data?
A5: Kinase profiling data is typically presented as the percent of remaining kinase activity at a given concentration of this compound. A low percentage indicates strong inhibition.
-
Primary Target: Confirm potent inhibition of your intended target.
-
Off-Targets: Identify kinases that are inhibited to a similar or greater extent than the primary target. Pay close attention to off-targets with known biological functions that could explain the observed phenotype.
-
Selectivity Score: Some services provide a selectivity score, which quantifies the promiscuity of the compound. A lower score generally indicates higher selectivity.
-
Kinome Tree Visualization: Mapping the inhibition data onto a kinome tree provides an intuitive visualization of selectivity, grouping kinases by family and functional similarity to quickly identify potential off-target patterns.[5]
Table 2: Hypothetical Kinase Profiling Data for this compound (at 1 µM)
| Kinase Target | Kinase Family | % Inhibition | Potential Implication |
| Target Kinase A | Tyrosine Kinase | 95% | Expected On-Target Activity |
| Off-Target Kinase X | Serine/Threonine Kinase | 92% | Strong off-target; may contribute to phenotype. |
| Off-Target Kinase Y | Tyrosine Kinase | 75% | Moderate off-target; investigate further. |
| Off-Target Kinase Z | Serine/Threonine Kinase | 15% | Weak off-target; likely not significant. |
| PI3K | Lipid Kinase | 88% | Unexpected off-target class; could explain metabolic or survival phenotypes.[11] |
Q6: An off-target has been identified. How do I validate that it is responsible for the observed cellular effect?
A6: Validating a specific off-target requires demonstrating a causal link between its inhibition and the phenotype.
-
Rescue Experiments: This is a critical control.[4] If you suspect off-target "X" is causing the phenotype, transfect cells with a form of "X" that is resistant to this compound. If the phenotype is reversed or "rescued," it provides strong evidence for the off-target effect.[4]
-
Specific Genetic Knockdown: Use siRNA or CRISPR to specifically knock down the suspected off-target kinase. If this reproduces the phenotype originally observed with this compound, it confirms the kinase's involvement.[1]
-
Orthogonal Inhibition: Use a known, selective inhibitor for the suspected off-target kinase. If this inhibitor also reproduces the phenotype, it further validates the off-target hypothesis.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. assayquant.com [assayquant.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Different chemical proteomic approaches to identify the targets of lapatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Off-Target Screening Cell Microarray Assay - Creative Biolabs [creative-biolabs.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
Technical Support Center: Optimizing PT 1 Concentration for Efficacy
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist you in optimizing the experimental use of PT 1, a selective activator of AMP-activated protein kinase (AMPK). Below you will find detailed information on its mechanism of action, experimental protocols, and guidance on interpreting your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule compound that functions as a selective activator of AMP-activated protein kinase (AMPK). AMPK is a crucial cellular energy sensor that plays a central role in regulating metabolic pathways. The precise mechanism of this compound is a subject of ongoing research. Some studies suggest it may directly activate AMPK by antagonizing its autoinhibition, while other evidence indicates it can act indirectly by inhibiting the mitochondrial respiratory chain, which in turn increases the cellular AMP:ATP ratio and activates AMPK.
Q2: What is the reported EC50 for this compound?
The half-maximal effective concentration (EC50) of this compound for the activation of the AMPK α1β1γ1 heterotrimer has been reported to be approximately 0.3 µM in cell-free assays. However, the effective concentration in cell-based assays can vary depending on the cell type and experimental conditions.
Q3: Is this compound selective for specific AMPK isoforms?
Research indicates that this compound exhibits isoform selectivity that can be species- and cell-type-dependent. In incubated mouse skeletal muscle, this compound selectively activates AMPK-γ1 containing complexes and does not appear to activate γ3-containing complexes.[1] In contrast, in cultured human cells like HEK293, this compound has been shown to activate complexes containing γ1, γ2, and γ3 isoforms equally.[1]
Q4: What are the known downstream effects of this compound-mediated AMPK activation?
Activation of AMPK by this compound can lead to the phosphorylation of several downstream targets. A key substrate is Acetyl-CoA Carboxylase (ACC), which is phosphorylated at Ser79. This phosphorylation event is a widely used marker for AMPK activation.[2] this compound has also been shown to increase the phosphorylation of ULK1 at Ser555, a key regulator of autophagy, in an AMPK-dependent manner in mouse muscle.[1] However, in the same model, it did not increase the phosphorylation of proposed AMPK-γ3 substrates like TBC1D1 and ACC2.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No or weak AMPK activation observed (e.g., no increase in p-ACC levels). | 1. Suboptimal this compound Concentration: The concentration of this compound may be too low for the specific cell line or experimental conditions. 2. Incorrect Incubation Time: The duration of this compound treatment may be insufficient to induce a measurable response. 3. Poor Cell Health: Cells may be unhealthy or stressed, leading to altered signaling responses. 4. Compound Instability/Solubility: this compound may have degraded or precipitated out of the solution. | 1. Perform a Dose-Response Experiment: Test a range of this compound concentrations (e.g., 0.1 µM to 100 µM) to determine the optimal concentration for your cell line. 2. Optimize Incubation Time: Conduct a time-course experiment (e.g., 15 min, 30 min, 1h, 2h, 4h) to identify the optimal treatment duration. 3. Ensure Healthy Cell Culture: Use cells at a consistent and appropriate passage number and confluency. Check for signs of stress or contamination. 4. Proper Compound Handling: Prepare fresh stock solutions of this compound in a suitable solvent like DMSO. Visually inspect for any precipitation before use. Store stock solutions at -20°C or -80°C as recommended. |
| High background or off-target effects observed. | 1. Excessive this compound Concentration: High concentrations of this compound may lead to non-specific effects. 2. Indirect AMPK Activation: In some cell types, this compound can inhibit the mitochondrial respiratory chain, which could have broader metabolic consequences beyond direct AMPK activation. | 1. Use the Lowest Effective Concentration: Based on your dose-response data, use the lowest concentration of this compound that gives a robust on-target effect. 2. Include Appropriate Controls: Use a well-characterized, direct AMPK activator like A-769662 as a positive control to compare phenotypes. A negative control (vehicle only) is essential. 3. Assess Mitochondrial Function: If off-target mitochondrial effects are suspected, consider measuring parameters like oxygen consumption rate (OCR) to evaluate the impact on cellular respiration. |
| Inconsistent results between experiments. | 1. Variability in Cell Culture: Differences in cell passage number, confluency, or growth conditions can lead to inconsistent responses. 2. Inconsistent this compound Preparation: Variations in the preparation of this compound working solutions can affect the final concentration. 3. Technical Variability: Minor differences in experimental procedures (e.g., incubation times, reagent volumes) can contribute to variability. | 1. Standardize Cell Culture Protocols: Maintain consistent cell culture practices, including seeding density, passage number, and media composition. 2. Standardize Compound Preparation: Prepare this compound working solutions fresh for each experiment from a validated stock solution. 3. Maintain Meticulous Technique: Ensure consistent and precise execution of all experimental steps. |
Quantitative Data Summary
Table 1: Reported EC50 Values for this compound
| Complex | Assay Type | EC50 | Reference |
| AMPK α1β1γ1 | Cell-free | ~0.3 µM | [B-331002-70-1] |
Table 2: Recommended Starting Concentrations of this compound for Cellular Assays
| Cell Line | Recommended Starting Concentration Range | Notes |
| L6 Myotubes | 20 - 80 µM | Dose-dependent increase in AMPK phosphorylation observed in this range.[1] |
| General Mammalian Cell Lines | 1 - 50 µM | A broad range to start a dose-response experiment. The optimal concentration will be cell-line specific. |
Experimental Protocols
Protocol: Assessing this compound-Induced AMPK Activation by Western Blot
This protocol describes the detection of increased phosphorylation of Acetyl-CoA Carboxylase (ACC) at Serine 79, a downstream target of AMPK, in response to this compound treatment in cultured mammalian cells.
Materials:
-
Mammalian cell line of interest (e.g., HEK293, HeLa, L6 myotubes)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
Phosphate-buffered saline (PBS), ice-cold
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-ACC (Ser79)
-
Rabbit anti-total ACC
-
Mouse anti-β-actin (loading control)
-
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding: Seed cells in appropriate culture plates (e.g., 6-well plates) and allow them to adhere and reach the desired confluency (typically 70-80%).
-
This compound Treatment:
-
Prepare working solutions of this compound in complete culture medium at various concentrations (e.g., 1, 5, 10, 25, 50 µM).
-
Prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration.
-
Aspirate the old medium from the cells and replace it with the medium containing this compound or the vehicle control.
-
Incubate the cells for the desired time (e.g., 1 hour).
-
-
Cell Lysis:
-
Aspirate the treatment medium and wash the cells once with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA buffer to each well and scrape the cells.
-
Transfer the cell lysates to pre-chilled microcentrifuge tubes.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein lysate) to new tubes.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
Western Blotting:
-
Prepare protein samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Run the gel and transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-ACC (Ser79), total ACC, and β-actin overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
-
Data Analysis: Quantify the band intensities for p-ACC, total ACC, and β-actin. Normalize the p-ACC signal to the total ACC signal and then to the loading control (β-actin) to determine the relative increase in ACC phosphorylation.
Visualizations
Caption: this compound activates AMPK, leading to downstream metabolic changes.
Caption: Workflow for assessing this compound-induced AMPK activation.
References
- 1. PT-1 selectively activates AMPK-γ1 complexes in mouse skeletal muscle, but activates all three γ subunit complexes in cultured human cells by inhibiting the respiratory chain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AMPK activators: mechanisms of action and physiological activities - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming PT-1 Resistance
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help researchers address challenges related to acquired resistance to PT-1, a novel targeted therapy. The information is intended as a comprehensive guide for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of acquired resistance to a targeted therapy like PT-1?
Acquired resistance to targeted therapies is a significant challenge and typically arises from several well-documented molecular mechanisms.[1][2] These can be broadly categorized as genetic (involving changes to the DNA sequence) and non-genetic or epigenetic (involving changes in gene expression without altering the DNA sequence).[1][2]
Key mechanisms include:
-
Secondary Mutations in the Drug Target: The target protein of PT-1 can acquire new mutations that prevent the drug from binding effectively. A classic example is the T790M "gatekeeper" mutation in the EGFR gene, which confers resistance to certain EGFR inhibitors by increasing the protein's affinity for ATP.[3]
-
Activation of Bypass Signaling Pathways: Cancer cells can activate alternative signaling pathways to circumvent the one inhibited by PT-1.[[“]][5] For instance, amplification of the MET proto-oncogene can activate downstream signaling (like the PI3K/AKT and MAPK pathways) even when the primary target is blocked, thus sustaining cell proliferation.[6][7]
-
Gene Amplification of the Target: Tumor cells can increase the number of copies of the gene that codes for the PT-1 target protein. This overexpression can overwhelm the inhibitor, rendering the standard dose ineffective.
-
Phenotypic Changes: Cells can undergo changes like the Epithelial-to-Mesenchymal Transition (EMT), which alters their biology and reduces their dependence on the signaling pathway targeted by PT-1.[3]
-
Drug Efflux: Increased expression of drug efflux pumps, such as P-glycoprotein (encoded by the ABCB1 gene), can actively remove PT-1 from the cell, lowering its intracellular concentration to sub-therapeutic levels.
Q2: What is a "bypass pathway" and how does it cause resistance?
A bypass pathway is an alternative signaling route that cancer cells can use to maintain growth and survival when their primary signaling pathway is blocked by a drug like PT-1.[5][8] Cancer cell signaling is a complex network with significant crosstalk and redundancy.[5] If PT-1 inhibits a specific kinase in Pathway A, the cell might adapt by upregulating a different receptor or kinase in Pathway B that can activate the same critical downstream effectors (e.g., proteins that drive cell proliferation), thereby bypassing the drug-induced block.[7] Common bypass pathways involved in resistance include the activation of other receptor tyrosine kinases (RTKs) like MET, HER2, AXL, or FGFR1.[7][9]
Q3: How do I confirm that my cell line has genuinely developed resistance to PT-1?
Confirmation of resistance is a critical first step. This is done by quantitatively comparing the drug sensitivity of the suspected resistant cell line to the original, parental (sensitive) cell line.
The most common method is to perform a cell viability or cytotoxicity assay (e.g., MTT, CCK-8, or CellTiter-Glo) to determine the half-maximal inhibitory concentration (IC50).[10] A significant increase—typically a 3- to 10-fold or higher shift—in the IC50 value for the resistant line compared to the parental line is considered evidence of acquired resistance.[11] It is crucial to perform these assays with careful controls and multiple replicates.[12]
Table 1: Example IC50 Data for Parental vs. PT-1 Resistant (PT-1R) Cell Lines
| Cell Line | Treatment | IC50 Value (nM) | Resistance Index (RI) |
| HCT116 (Parental) | PT-1 | 15 nM | 1.0 |
| HCT116-PT-1R | PT-1 | 210 nM | 14.0 |
| A549 (Parental) | PT-1 | 50 nM | 1.0 |
| A549-PT-1R | PT-1 | 650 nM | 13.0 |
| Resistance Index (RI) is calculated as IC50 (Resistant Line) / IC50 (Parental Line). An RI > 1 indicates increased tolerance.[13] |
Troubleshooting Guides
Problem 1: My cell line, which I believe is PT-1 resistant, is showing sensitivity to the drug.
-
Possible Cause: Cell line integrity issues.
-
Solution:
-
Mycoplasma Contamination: Test for mycoplasma, as it can significantly alter drug response. Use a fresh, uncontaminated cell stock if positive.[14]
-
Genetic Drift/Reversion: Resistance can sometimes be unstable. Ensure you are using a low-passage aliquot of the resistant cell line. It's good practice to occasionally culture the resistant line in the presence of PT-1 to maintain selective pressure.[14]
-
Cross-Contamination: The resistant culture may have been contaminated with the sensitive parental line. Confirm cell line identity using Short Tandem Repeat (STR) profiling.[14]
-
-
-
Possible Cause: Reagent quality.
Problem 2: I've confirmed a high IC50, but I can't detect the expected molecular markers of resistance (e.g., no target mutation, no change in bypass pathway proteins).
-
Possible Cause: The resistance mechanism is not what you hypothesized.
-
Solution:
-
Broaden Your Search: Resistance is multifactorial.[6] If you don't find a target mutation or bypass pathway activation, investigate other mechanisms. Consider performing RNA sequencing to identify unexpected changes in gene expression or proteomics to analyze protein-level changes.
-
Check for Drug Efflux: Use qPCR or Western blotting to check for overexpression of efflux pumps like ABCB1 (MDR1).
-
Consider Epigenetic Changes: The resistance could be due to non-genetic mechanisms, such as changes in DNA methylation or histone modification that alter gene expression.[1]
-
-
-
Possible Cause: Technical issues with the assay.
-
Solution:
-
Antibody Validation: If using Western blotting, ensure your primary antibody is specific and validated for the target protein. Use appropriate positive and negative controls.[14]
-
Sample Handling: Optimize protein or nucleic acid extraction protocols to prevent degradation of your target molecules.[14]
-
-
Problem 3: My IC50 assay results are highly variable between experiments.
-
Possible Cause: Inconsistent experimental conditions.
-
Solution:
-
Cell Seeding Density: The number of cells seeded per well can dramatically affect the calculated IC50.[15] Optimize and strictly control the seeding density for each cell line.
-
Assay Timing: Ensure that the timing of drug addition and the duration of the assay are consistent across all experiments.
-
Edge Effects: In 96-well plates, wells on the edge can experience more evaporation, affecting cell growth. Avoid using the outermost wells for measurements or ensure they are filled with sterile PBS to maintain humidity.
-
-
Experimental Protocols
Protocol 1: Generation of a PT-1 Resistant Cell Line
This protocol describes the gradual dose-escalation method to develop a resistant cell line from a sensitive parental line.[11][13]
Materials:
-
Parental cancer cell line (e.g., A549)
-
Complete culture medium (e.g., RPMI 1640 + 10% FBS)
-
PT-1 stock solution (e.g., 10 mM in DMSO)
-
Cell culture flasks, plates, and standard equipment
-
Hemocytometer or automated cell counter
Methodology:
-
Determine Initial IC50: First, accurately determine the IC50 of PT-1 for the parental cell line using a cell viability assay (e.g., MTT).
-
Initial Exposure: Begin by culturing the parental cells in a medium containing PT-1 at a concentration of approximately IC10-IC20 (the concentration that inhibits 10-20% of cell growth).[13]
-
Monitor and Passage: Culture the cells in this drug-containing medium. Initially, you may observe significant cell death. The medium should be changed every 2-3 days. When the surviving cells reach 70-80% confluency, passage them as usual, but into a new flask containing the same concentration of PT-1.[16]
-
Dose Escalation: Once the cells have adapted and are growing steadily at the current drug concentration (typically after 2-3 passages), increase the concentration of PT-1 by 1.5- to 2-fold.[11]
-
Repeat and Freeze Stocks: Repeat Step 4, gradually increasing the drug concentration. This process is long and can take several months.[17] It is critical to cryopreserve cell stocks at each successful concentration step. This provides a backup if the cells die at a higher concentration.[11]
-
Establish the Resistant Line: Continue this process until the cells are stably proliferating at a significantly higher concentration (e.g., 10-fold the original IC50). This new line is your PT-1 Resistant (PT-1R) line.
-
Characterization: Confirm the degree of resistance by performing an IC50 assay on the PT-1R line and comparing it to a fresh culture of the parental line. The resistance should be stable for several passages in drug-free media.
Protocol 2: Western Blot for Bypass Pathway Activation
This protocol is for analyzing the expression and phosphorylation (activation) of proteins in a potential bypass pathway (e.g., MET signaling).
Materials:
-
Parental and PT-1R cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-MET, anti-phospho-MET, anti-AKT, anti-phospho-AKT, anti-ERK, anti-phospho-ERK, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Methodology:
-
Prepare Cell Lysates: Culture parental and PT-1R cells with and without PT-1 treatment. Lyse the cells in ice-cold RIPA buffer.
-
Determine Protein Concentration: Use a BCA assay to measure the protein concentration of each lysate.[3]
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-PAGE gel. Separate the proteins by electrophoresis.[3]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[3]
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.[3]
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (e.g., anti-phospho-MET) overnight at 4°C, diluted in blocking buffer according to the manufacturer's recommendation.[3]
-
Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST. Then, incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[3]
-
Detection: Wash the membrane again three times with TBST. Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.[3]
-
Analysis: Quantify the band intensities and normalize them to the loading control (β-actin). Compare the levels of total and phosphorylated proteins between the parental and resistant cell lines to identify pathway activation.
Visualizations
Caption: PT-1 mechanism of action and resistance via target mutation.
Caption: Activation of a bypass signaling pathway to overcome PT-1 inhibition.
References
- 1. Mechanisms of acquired resistance to targeted cancer therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanisms of Acquired Resistance to Targeted Cancer Therapies [medscape.com]
- 3. benchchem.com [benchchem.com]
- 4. consensus.app [consensus.app]
- 5. targetedonc.com [targetedonc.com]
- 6. Frontiers | Mechanisms of resistance to targeted therapy and immunotherapy in non-small cell lung cancer: promising strategies to overcoming challenges [frontiersin.org]
- 7. Bypass Mechanisms of Resistance to Receptor Tyrosine Kinase Inhibition in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. frontiersin.org [frontiersin.org]
- 9. Resistance of Lung Cancer to EGFR-Specific Kinase Inhibitors: Activation of Bypass Pathways and Endogenous Mutators [mdpi.com]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Drug-resistant Cell Lines一Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers [procellsystem.com]
- 14. benchchem.com [benchchem.com]
- 15. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Mitigating Platinum-Based Drug Toxicity in Animal Studies
Disclaimer: The term "PT 1" is not a standard scientific designation. This guide interprets "PT" as referring to Platinum-based chemotherapy agents, a class of drugs widely used in cancer research. We will use Cisplatin, a common and potent platinum-based drug, as the primary example to discuss toxicity and mitigation strategies in animal models.
This resource provides researchers with answers to frequently asked questions and troubleshooting guidance for managing toxicities associated with platinum-based drugs in pre-clinical animal studies.
Frequently Asked Questions (FAQs)
Q1: What are the most common toxicities observed with Cisplatin in animal models?
A1: The most significant dose-limiting toxicity for Cisplatin is nephrotoxicity (kidney damage). Other common toxicities include ototoxicity (hearing loss), neurotoxicity (nerve damage), and myelosuppression (decreased production of blood cells). The severity of these effects is dose-dependent.
Q2: How can I monitor for the onset of nephrotoxicity in my mouse or rat model?
A2: Regular monitoring is critical. Key methods include:
-
Blood Chemistry: Measure blood urea nitrogen (BUN) and serum creatinine levels. A significant increase in these markers indicates kidney damage.
-
Body Weight: A rapid decrease in body weight (more than 15-20%) is a primary indicator of systemic toxicity and distress.
-
Histopathology: At the study endpoint, collect kidney tissues for H&E (hematoxylin and eosin) staining to assess tubular damage, necrosis, and inflammation.
Q3: What are some common strategies to reduce Cisplatin-induced toxicity without compromising anti-tumor efficacy?
A3: Several strategies are employed to mitigate toxicity:
-
Hydration Protocols: Administering saline hydration before and after Cisplatin injection can help protect the kidneys.
-
Dose Fractionation: Splitting a single high dose into several smaller doses administered over several days can reduce peak drug concentration and lower toxicity.
-
Use of Cytoprotective Agents: Co-administration of agents that protect healthy tissues. Amifostine is a clinically approved cytoprotectant.
-
Novel Drug Delivery Systems: Encapsulating Cisplatin in nanoparticles or liposomes can alter its biodistribution, leading to higher accumulation in tumors and lower exposure to sensitive organs like the kidneys.
Q4: My animals are showing excessive weight loss and lethargy after the first dose. What should I do?
A4: This indicates severe systemic toxicity.
-
Immediate Action: Provide supportive care, such as subcutaneous fluids for dehydration and nutritional supplements. Ensure easy access to food and water.
-
Review Your Protocol:
-
Dose Calculation: Double-check your dose calculations and the animal's body weight measurements.
-
Drug Formulation: Ensure the drug was correctly dissolved and diluted.
-
Strain/Species Sensitivity: The animal strain you are using may be particularly sensitive. Consult literature for typical dose ranges for that specific strain.
-
-
Adjust Future Dosing: For the remaining animals or future cohorts, consider reducing the dose by 20-30% or implementing a dose fractionation schedule.
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Unexpectedly high mortality within 72 hours post-injection. | 1. Dosing error (overdose).2. High sensitivity of the animal strain.3. Acute renal failure. | 1. Immediately halt dosing. 2. Re-verify all dose calculations and solution concentrations.3. For future studies, perform a dose-range finding study to establish the Maximum Tolerated Dose (MTD) in your specific model. |
| BUN/Creatinine levels are highly variable across animals in the same group. | 1. Inconsistent drug administration (e.g., intraperitoneal vs. intravenous leakage).2. Variation in animal hydration status.3. Underlying subclinical health issues in some animals. | 1. Refine injection technique to ensure consistency.2. Implement a standardized hydration protocol for all animals.3. Ensure all animals are healthy and acclimatized before starting the experiment. |
| Anti-tumor efficacy is lost when using a lower, less toxic dose. | 1. The dose is below the therapeutic window.2. The cytoprotective agent is interfering with the drug's anti-cancer activity. | 1. Explore combining the lower dose with another therapeutic agent (combination therapy).2. Investigate targeted delivery systems (e.g., nanoparticles) to increase tumor accumulation without increasing systemic exposure.3. If using a protectant, verify from literature that it doesn't reduce efficacy. |
Experimental Protocols
Protocol 1: Assessment of Cisplatin-Induced Nephrotoxicity
-
Animal Model: Male C57BL/6 mice, 8-10 weeks old.
-
Dosing: Administer a single intraperitoneal (i.p.) injection of Cisplatin at a dose of 20 mg/kg.
-
Sample Collection:
-
Record body weight daily.
-
At 72 hours post-injection (peak injury), collect blood via cardiac puncture or tail vein for serum analysis.
-
Euthanize the animal and perfuse with PBS. Collect kidneys. One kidney is fixed in 10% neutral buffered formalin for histology; the other is snap-frozen for molecular analysis.
-
-
Biochemical Analysis: Centrifuge blood to separate serum. Use commercial kits to measure BUN and creatinine levels according to the manufacturer's instructions.
-
Histological Analysis: Paraffin-embed the fixed kidney, section at 4-5 µm, and perform H&E staining. Score tubular injury based on metrics like tubular dilation, cast formation, and epithelial cell necrosis.
Protocol 2: Saline Hydration for Mitigating Nephrotoxicity
-
Animal Model: As above.
-
Hydration: Administer 1-2 mL of sterile 0.9% saline via subcutaneous (s.c.) or i.p. injection 1-2 hours before Cisplatin administration. A second dose of saline can be given 4-6 hours after.
-
Cisplatin Dosing: Administer Cisplatin as described in Protocol 1.
-
Monitoring: Monitor body weight, BUN, and creatinine levels as described above and compare the results to a non-hydrated control group receiving the same dose of Cisplatin.
Visualizations
Signaling Pathway
Caption: Cisplatin uptake in renal cells leads to DNA damage, ROS production, and inflammation, culminating in cell death and acute kidney injury.
Experimental Workflow
Caption: Workflow for an in vivo study to evaluate a potential mitigator of Cisplatin-induced toxicity.
Troubleshooting Logic
Caption: A decision tree for troubleshooting unexpected severe toxicity in animal studies.
Technical Support Center: Enhancing Experimental Reproducibility
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues related to experimental variability and reproducibility. The information is tailored for researchers, scientists, and drug development professionals to help ensure the reliability and consistency of their experimental results.
General Laboratory Practices
Frequently Asked Questions (FAQs)
Q1: What are the most common overarching factors contributing to a lack of reproducibility in preclinical research?
A1: A significant portion of irreproducibility in preclinical research stems from a few key areas. Many published studies lack the detailed methodological information necessary for other researchers to replicate the experiments accurately.[1][2][3] This includes insufficient detail in experimental protocols and the failure to report essential descriptive and inferential statistics.[1] Furthermore, the quality and consistency of reagents, such as antibodies and cell lines, are critical factors that are often overlooked.[4][5][6][7][8] Issues with experimental design, including a lack of randomization and blinding, and inappropriate statistical analysis also contribute significantly to irreproducible results.[9][10]
Q2: How can I minimize variability introduced by reagents?
A2: Ensuring the quality of your reagents is a foundational step towards reproducible research.[4][6] Always use high-quality, pure reagents and be mindful of their shelf-life and proper storage conditions.[4][11] For critical reagents like antibodies and cell lines, it is crucial to perform validation to confirm their identity and specificity.[7] Lot-to-lot variability can be a significant issue, so it's good practice to test new batches of reagents to ensure they perform consistently with previous batches. Where possible, purchase reagents from manufacturers that provide detailed quality control data.[6]
Cell-Based Assays
Troubleshooting Guide
Q1: My cell-based assay results are inconsistent between experiments. What could be the cause?
A1: Inconsistent results in cell-based assays can arise from several sources of variability.[12][13] A primary contributor is the health and state of the cells themselves. Factors such as passage number, cell density, and the time since the last passage can all affect cellular responses.[14] It is also crucial to ensure consistent cell culture conditions, as fluctuations in media composition, temperature, and CO2 levels can lead to variable results.[14] Additionally, inconsistencies in liquid handling, such as pipetting errors, can introduce significant variability.[12]
Q2: I'm observing high variability between replicate wells in my cell-based assay. How can I improve this?
A2: High variability between replicates often points to issues with assay setup and execution. Uneven cell seeding is a common culprit; ensure your cell suspension is homogenous before and during plating.[15] Pipetting technique is also critical, especially for small volumes. Using calibrated pipettes and being consistent with your technique can reduce this source of error.[16][17] Edge effects, where wells on the perimeter of the plate behave differently, can also contribute to variability. To mitigate this, consider not using the outer wells of the plate for experimental samples.
Data Presentation: Acceptable Variability in Cell-Based Assays
| Parameter | Acceptable Range | Recommendations |
| Coefficient of Variation (CV%) for Replicates | < 15% | Aim for lower CVs for assays with smaller dynamic ranges. High CVs may indicate issues with pipetting, cell seeding, or reagent mixing. |
| Z'-factor (for HTS) | > 0.5 | A Z'-factor between 0.5 and 1.0 indicates a robust assay suitable for high-throughput screening. |
Quantitative PCR (qPCR)
Troubleshooting Guide
Q1: My qPCR amplification efficiency is outside the acceptable range. What should I do?
A1: The amplification efficiency of a qPCR reaction should ideally be between 90% and 110%.[18] If your efficiency is outside this range, it's often an issue with your primers. Poorly designed primers can lead to inefficient amplification or the formation of primer-dimers.[18] It's essential to design and validate your primers carefully. You can also optimize the reaction conditions, such as the annealing temperature, to improve efficiency.[18] Another potential cause is the presence of inhibitors in your sample, which can be addressed by diluting the template DNA.[16]
Q2: I am seeing amplification in my no-template control (NTC). What is the cause and how can I fix it?
A2: Amplification in the no-template control is a clear sign of contamination.[19] This can be due to cross-contamination between samples or contamination of your reagents with the amplicon.[19] To prevent this, it is crucial to follow good laboratory practices, such as using dedicated workspaces and pipettes for pre- and post-PCR steps.[17] Using a master mix for your reactions can also help minimize the risk of contamination and improve reproducibility.[19]
Data Presentation: qPCR Quality Control
| Parameter | Acceptable Range | Troubleshooting Tips |
| Amplification Efficiency | 90% - 110% | Optimize primer design and annealing temperature. Check for PCR inhibitors.[18] |
| R² value of Standard Curve | > 0.99 | Ensure accurate serial dilutions and sufficient data points. |
| Melt Curve Analysis | Single sharp peak | Multiple peaks or a broad peak may indicate primer-dimers or non-specific amplification. |
Immunoassays (ELISA & Western Blot)
Troubleshooting Guide
Q1: I'm getting no signal or a very weak signal in my ELISA/Western blot. What are the possible reasons?
A1: A lack of signal can be due to a variety of factors.[11][20][21][22][23][24] A common issue is an error in reagent addition, such as omitting the primary or secondary antibody.[24] The antibodies themselves could be the problem; they may not be specific for the target, used at too low a concentration, or have lost activity due to improper storage.[21][25] For ELISAs, ensure you are using the correct substrate for your enzyme conjugate and that it has not expired.[22][24] In Western blotting, inefficient protein transfer from the gel to the membrane is a frequent cause of weak or no signal.[21]
Q2: The background in my ELISA/Western blot is too high. How can I reduce it?
A2: High background can obscure your results and is often caused by non-specific binding of the antibodies.[21][23] Optimizing the blocking step is crucial; you may need to increase the blocking time or try a different blocking agent (e.g., BSA instead of non-fat dry milk).[21][23] Increasing the number and duration of wash steps can also help to remove unbound antibodies.[21] Additionally, using the primary and secondary antibodies at the correct dilution is important, as excessively high concentrations can lead to increased background.[21][26]
Data Presentation: Immunoassay Antibody Dilutions
| Assay Type | Primary Antibody | Secondary Antibody |
| ELISA | 1:200 - 1:2000 | 1:1000 - 1:20,000 |
| Western Blot | 1:500 - 1:5000 | 1:2000 - 1:100,000 |
| Note: These are general ranges. The optimal dilution for each antibody must be determined empirically. |
Animal Models
Troubleshooting Guide
Q1: Why are the results from my animal studies not reproducible?
A1: Reproducibility in animal studies is a significant challenge due to the inherent biological variability among animals.[27] Even with genetically similar animals, factors like differences in the microbiome and epigenetic modifications can lead to varied responses.[28] The experimental conditions themselves are a major source of variability. Inconsistent handling, housing conditions, and even the time of day procedures are performed can influence outcomes.[9][29] Furthermore, poor experimental design, such as a lack of randomization and blinding, can introduce bias and contribute to a lack of reproducibility.[10]
Q2: How can I improve the design of my animal experiments to enhance reproducibility?
A2: To improve the reproducibility of animal studies, it is essential to implement rigorous experimental design and reporting practices.[28] This includes clearly defining the experimental unit, using appropriate sample sizes, and randomly assigning animals to treatment groups. Blinding of investigators to the treatment allocation is also critical to prevent unconscious bias.[9] Detailed reporting of all aspects of the experimental protocol, including the age, sex, and strain of the animals, as well as their housing and husbandry conditions, is necessary for others to be able to replicate the study.[28]
Experimental Protocols
Standard qPCR Protocol
-
RNA Extraction: Isolate total RNA from cells or tissues using a validated method. Assess RNA quality and quantity.
-
Reverse Transcription: Synthesize cDNA from the RNA template using a reverse transcriptase enzyme. Include a "no-RT" control to check for genomic DNA contamination.[19]
-
qPCR Reaction Setup: Prepare a master mix containing qPCR SYBR Green or TaqMan master mix, forward and reverse primers, and nuclease-free water.[19]
-
Plate Loading: Add the master mix to your qPCR plate, followed by the cDNA template. Include no-template controls (NTCs) to check for contamination.[17]
-
qPCR Run: Run the plate on a real-time PCR instrument using an optimized cycling protocol.
-
Data Analysis: Analyze the amplification data to determine Cq values. Perform a melt curve analysis for SYBR Green assays to check for amplification specificity. Calculate relative gene expression using a validated method (e.g., delta-delta Cq).
Standard Western Blot Protocol
-
Sample Preparation: Lyse cells or tissues to extract proteins. Determine protein concentration using a standard assay (e.g., BCA).
-
SDS-PAGE: Denature protein samples and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose). Confirm transfer efficiency using a stain like Ponceau S.[21]
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) to prevent non-specific antibody binding.[21][23]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest, diluted in blocking buffer.
-
Secondary Antibody Incubation: Wash the membrane to remove unbound primary antibody, then incubate with an enzyme-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Wash the membrane again and add a chemiluminescent substrate. Detect the signal using an imaging system.
-
Analysis: Analyze the resulting bands to determine the relative abundance of the target protein.
Visualizations
Caption: A generalized experimental workflow highlighting key phases and potential sources of variability.
Caption: A troubleshooting decision tree for addressing inconsistent experimental results.
References
- 1. Challenges for assessing replicability in preclinical cancer biology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reproducibility in Pre-clinical Cancer Research | MSK Library Blog [library.mskcc.org]
- 3. Investigating the replicability of preclinical cancer biology | eLife [elifesciences.org]
- 4. blog.mblintl.com [blog.mblintl.com]
- 5. The Importance of High-Quality Reagents in Accurate Experimental Results [merkel.co.il]
- 6. neb.com [neb.com]
- 7. Reagent Validation to Facilitate Experimental Reproducibility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quality control of protein reagents for the improvement of research data reproducibility - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Major study shows the need to improve how scientists approach early-stage cancer research - Yahoo News Canada [ca.news.yahoo.com]
- 10. Improving reproducibility in animal research - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ELISA Troubleshooting Guide | Thermo Fisher Scientific - US [thermofisher.com]
- 12. mt.com [mt.com]
- 13. cellgs.com [cellgs.com]
- 14. promegaconnections.com [promegaconnections.com]
- 15. resources.revvity.com [resources.revvity.com]
- 16. bitesizebio.com [bitesizebio.com]
- 17. m.youtube.com [m.youtube.com]
- 18. bioradiations.com [bioradiations.com]
- 19. Ten Tips for Successful qPCR - Behind the Bench [thermofisher.com]
- 20. assaygenie.com [assaygenie.com]
- 21. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 22. arp1.com [arp1.com]
- 23. bosterbio.com [bosterbio.com]
- 24. ELISA Troubleshooting Guide [sigmaaldrich.com]
- 25. Western Blot Troubleshooting | Thermo Fisher Scientific - DE [thermofisher.com]
- 26. Western Blot Troubleshooting: 10 Common Problems and Solutions [synapse.patsnap.com]
- 27. Frontiers | The (misleading) role of animal models in drug development [frontiersin.org]
- 28. Frontiers | Ten Points to Improve Reproducibility and Translation of Animal Research [frontiersin.org]
- 29. academic.oup.com [academic.oup.com]
Technical Support Center: PT-1 Assay Interference and Artifacts
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and resolve common issues encountered during Prothrombin Time (PT-1) assays.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of inaccurate PT-1 assay results?
The most frequent sources of error in PT-1 testing stem from pre-analytical variables. These include issues related to specimen collection, handling, and processing before the analysis itself. Key pre-analytical errors include improper sample collection (e.g., hemolysis), incorrect blood-to-anticoagulant ratio (under- or over-filled tubes), contamination with other anticoagulants like heparin, and delays in sample processing.[1][2][3][4][5]
Q2: How does hemolysis affect PT-1 assay results?
Hemolysis, the breakdown of red blood cells, can have variable and unpredictable effects on PT-1 results.[6] The release of intracellular contents can interfere with the coagulation cascade and the optical detection systems used by many automated coagulometers.[7][8] Hemolysis can sometimes shorten the clotting time due to the release of tissue factor from red blood cells, or it can prolong it by interfering with clot formation.[6] Due to this variability, it is standard practice in many laboratories to reject hemolyzed samples.[7][8]
Q3: Can anticoagulant medications interfere with PT-1 assays?
Yes, anticoagulant medications are a significant source of interference. Direct Oral Anticoagulants (DOACs), such as Factor Xa inhibitors (e.g., rivaroxaban, apixaban) and direct thrombin inhibitors (e.g., dabigatran), can prolong PT results.[9][10][11][12] The extent of this prolongation can depend on the specific drug, its concentration in the plasma, and the sensitivity of the PT reagent being used.[9][10][11] Unfractionated heparin (UFH) typically has little to no effect on the PT, but at very high concentrations, it can cause prolongation.[10]
Q4: What is the correct blood-to-anticoagulant ratio, and why is it important?
For coagulation testing, the standard is a 9:1 ratio of blood to 3.2% sodium citrate anticoagulant.[2] This ratio is critical for accurate results. Under-filling the collection tube leads to an excess of citrate, which will bind the calcium added to initiate the clotting reaction in the assay, resulting in a falsely prolonged PT.[5] Conversely, over-filling the tube results in insufficient anticoagulant, which can lead to the formation of micro-clots and a falsely shortened PT.[1]
Troubleshooting Guides
Issue 1: Unexpectedly Prolonged PT-1 Results
If you observe PT-1 results that are longer than anticipated, follow this troubleshooting workflow.
Caption: Troubleshooting workflow for prolonged PT-1 results.
Issue 2: Unexpectedly Shortened PT-1 Results
Shortened PT-1 results can indicate a different set of problems, often related to pre-analytical activation of the coagulation cascade.
Caption: Troubleshooting workflow for shortened PT-1 results.
Data Summaries
Table 1: Effect of Common Pre-Analytical Variables on PT-1 Results
| Variable | Potential Effect on PT-1 Result | Primary Cause |
| Hemolysis | Variable (prolonged or shortened) | Release of intracellular components (e.g., tissue factor, hemoglobin) that interfere with clotting factors and/or optical detection.[6][7] |
| Under-filled Tube | Falsely Prolonged | Excess citrate anticoagulant binds reagent calcium, delaying clot formation.[1][5] |
| Over-filled Tube | Falsely Shortened | Insufficient anticoagulation, leading to potential micro-clot formation and coagulation activation.[1] |
| Clotted Sample | Falsely Prolonged or Fails to Clot | Consumption of clotting factors in the clot before the assay is performed.[5] |
| Delayed Processing | Falsely Prolonged | Degradation of labile coagulation factors (Factor V and VIII) over time.[5] |
| Traumatic Venipuncture | Falsely Shortened | Release of tissue factor at the puncture site, which can activate the coagulation cascade in the sample. |
Table 2: Influence of Common Anticoagulants on PT-1 Assays
| Anticoagulant Class | Examples | Typical Effect on PT-1 | Notes |
| Direct Thrombin Inhibitors | Dabigatran, Argatroban | Prolonged[9][13] | The degree of prolongation is reagent-dependent.[10] |
| Direct Factor Xa Inhibitors | Rivaroxaban, Apixaban, Edoxaban | Prolonged[9][12][13] | Sensitivity varies significantly between different PT reagents.[9][11] |
| Vitamin K Antagonists | Warfarin | Prolonged | This is the intended therapeutic effect, which is monitored by the PT/INR.[13] |
| Unfractionated Heparin (UFH) | Heparin | No significant effect at therapeutic doses; may prolong at high concentrations.[10][13] | Most PT reagents contain heparin neutralizers.[14] |
| Low Molecular Weight Heparin (LMWH) | Enoxaparin, Dalteparin | No significant effect.[10][13] | These agents have a greater effect on Factor Xa than thrombin and do not typically prolong the PT.[10] |
Experimental Protocols
Protocol 1: Standard PT-1 Assay Methodology
This protocol outlines the fundamental steps for performing a one-stage prothrombin time assay.
-
Sample Preparation:
-
Collect whole blood into a 3.2% sodium citrate tube.
-
Centrifuge the sample at 1500 x g for 15 minutes to obtain platelet-poor plasma (PPP).
-
Carefully aspirate the plasma, avoiding the buffy coat layer.
-
-
Assay Procedure:
-
Pre-warm the PT reagent (a mixture of tissue factor/thromboplastin and calcium) and the patient plasma sample to 37°C.
-
Pipette 50 µL of patient plasma into a pre-warmed reaction cuvette.
-
Initiate the reaction by adding 100 µL of the pre-warmed PT reagent to the cuvette.
-
Simultaneously, start a timer.
-
Record the time in seconds for a fibrin clot to form. This is typically detected by a mechanical or photo-optical system in an automated coagulometer.
-
-
Quality Control:
-
Run at least two levels of quality control material (normal and prolonged) with each batch of patient samples to ensure the accuracy and precision of the assay system.
-
Protocol 2: Investigating Hemolysis Interference
This experiment is designed to determine the effect of hemolysis on your specific PT-1 assay system.
-
Sample Collection:
-
Collect a blood sample from a healthy volunteer into a 3.2% sodium citrate tube.
-
-
Induction of Hemolysis:
-
Divide the sample into multiple aliquots.
-
Keep one aliquot as the non-hemolyzed control.
-
Induce varying degrees of mechanical hemolysis in the other aliquots by passing them through a small-gauge needle multiple times. Alternatively, freeze-thaw cycles can be used.
-
-
Quantification of Hemolysis:
-
Centrifuge all samples to prepare PPP.
-
Measure the free hemoglobin concentration in the plasma of each aliquot using a spectrophotometer to quantify the degree of hemolysis.
-
-
PT-1 Testing:
-
Perform the PT-1 assay on the non-hemolyzed control and each of the hemolyzed samples in triplicate.
-
-
Data Analysis:
-
Compare the mean PT-1 results of the hemolyzed samples to the control.
-
Plot the change in PT-1 time against the free hemoglobin concentration to determine if a dose-dependent relationship exists. This will help establish rejection criteria for hemolyzed samples in your laboratory.[15]
-
Signaling Pathway Visualization
Caption: Extrinsic and common coagulation pathways with anticoagulant targets.
References
- 1. Quantitative assessment of prevalence of pre-analytical variables and their effect on coagulation assay. Can intervention improve patient safety? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdn0.scrvt.com [cdn0.scrvt.com]
- 3. researchgate.net [researchgate.net]
- 4. thieme-connect.com [thieme-connect.com]
- 5. academic.oup.com [academic.oup.com]
- 6. The Impact Of Hemolysis On Prothrombin Time (PT) Coagulation Tests [needle.tube]
- 7. The effects of hemolysis on plasma prothrombin time and activated partial thromboplastin time tests using photo-optical method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jddtonline.info [jddtonline.info]
- 9. cdn0.scrvt.com [cdn0.scrvt.com]
- 10. ashpublications.org [ashpublications.org]
- 11. sysmex-europe.com [sysmex-europe.com]
- 12. Impacts of Common Anticoagulants on Coagulation Testing | Choose the Right Test [arupconsult.com]
- 13. healthcare.uiowa.edu [healthcare.uiowa.edu]
- 14. Impact of Drugs Used in Intensive Care on Routine Coagulation Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
Technical Support Center: Refining PT-1 Delivery Methods In Vivo
Welcome to the technical support center for in vivo delivery of PT-1. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the delivery of PT-1 for preclinical studies. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key technical data to support your research endeavors.
Frequently Asked questions (FAQs) & Troubleshooting
This section addresses common challenges and questions that may arise during the in vivo administration of PT-1 fused with a cell-penetrating peptide (CPP).
Q1: I am observing low bioavailability and rapid clearance of my CPP-PT-1 fusion protein. What are the potential causes and solutions?
A1: Low bioavailability and rapid clearance are common hurdles in vivo. Several factors can contribute to this issue:
-
Proteolytic Degradation: Peptides and proteins are susceptible to degradation by proteases in the bloodstream and tissues.[1]
-
Renal Clearance: Smaller proteins and peptides can be rapidly cleared by the kidneys.[2]
-
Immunogenicity: The CPP or the fusion protein itself may elicit an immune response, leading to rapid clearance.[3][4]
Troubleshooting & Optimization:
-
Enhance Stability: Consider modifications to the CPP or PT-1 sequence to improve resistance to proteases. This can include using D-amino acids, cyclization, or incorporating unnatural amino acids.[1]
-
Increase Size: PEGylation (attaching polyethylene glycol) of the fusion protein can increase its hydrodynamic radius, reducing renal clearance and extending circulation half-life.
-
Route of Administration: The route of administration significantly impacts bioavailability. Intravenous (i.v.) injection typically provides the highest initial concentration, while intraperitoneal (i.p.) and subcutaneous (s.c.) injections may offer a slower release profile. Oral delivery is generally challenging due to degradation in the gastrointestinal tract.[5]
-
Assess Immunogenicity: Conduct studies to evaluate the potential immunogenicity of your CPP-PT-1 construct. If an immune response is detected, consider using less immunogenic CPP sequences or immunosuppressive co-treatments.
Q2: My CPP-PT-1 fusion protein shows poor cellular uptake and efficacy in the target tissue. How can I improve this?
A2: Inefficient cellular uptake can be a major obstacle to in vivo efficacy. Here are some potential reasons and troubleshooting strategies:
-
Endosomal Entrapment: A significant portion of CPP-cargo complexes are often trapped in endosomes after cellular uptake, preventing the therapeutic protein from reaching its cytosolic or nuclear target.[6][7][8]
-
CPP-Cargo Linkage: The nature of the linkage between the CPP and PT-1 (covalent vs. non-covalent) can affect uptake and release. Covalent linkages are stable but may interfere with protein function.[7][9]
-
Tissue Targeting: Many CPPs lack specificity and can be taken up by various tissues, diluting the concentration at the target site.[8][10][11]
Troubleshooting & Optimization:
-
Promote Endosomal Escape: Incorporate endosomolytic agents or peptides into your delivery system. Some CPPs have inherent endosomal escape properties that can be optimized.[8]
-
Optimize Linker: If using a covalent linkage, experiment with different linker chemistries (e.g., cleavable linkers) to ensure the release of active PT-1 inside the cell.
-
Tissue-Specific Targeting: To enhance delivery to the target organ, consider using tissue-specific CPPs or conjugating a targeting ligand (e.g., an antibody or a peptide that binds to a specific cell surface receptor) to your CPP-PT-1 construct.[10][12]
-
Dose Optimization: Perform a dose-response study to determine the optimal concentration of CPP-PT-1 required to achieve a therapeutic effect in the target tissue.
Q3: I am observing off-target effects and toxicity in my animal models. What steps can I take to mitigate this?
A3: Off-target effects and toxicity are critical safety concerns. These issues can arise from the CPP, the therapeutic protein, or the combination.
-
Lack of Cell Selectivity: As mentioned, many CPPs are non-specific and can deliver the cargo to healthy tissues, potentially causing toxicity.[8]
-
CPP-Induced Membrane Disruption: At high concentrations, some CPPs can disrupt cell membranes, leading to cytotoxicity.[8]
-
Immune Response: The delivery system can trigger an inflammatory response.[3]
Troubleshooting & Optimization:
-
Toxicity Assays: Conduct thorough in vitro and in vivo toxicity studies to assess the safety profile of your CPP-PT-1 fusion protein.
-
Targeted Delivery: Employing tissue-specific CPPs or targeting ligands is a key strategy to reduce off-target accumulation and associated toxicity.[10]
-
Dose Reduction: Optimize the dosing regimen to use the minimum effective dose.
-
Activatable CPPs: Consider using "activatable" CPPs that are only functional in the target microenvironment (e.g., in the presence of specific enzymes found in tumors).
Quantitative Data Summary
The following tables summarize key quantitative data gathered from various in vivo studies on protein transduction. These values can serve as a general reference for experimental design.
Table 1: In Vivo Biodistribution and Kinetics of a TAT-β-galactosidase Fusion Protein in Mice [5]
| Administration Route | Peak Activity Time | Liver (mU/mg at peak) | Spleen (mU/mg at peak) | Brain (mU/mg at peak) | Median Initial Half-life (hours) |
| Portal Vein | 15 min | 67 | - | - | 2.2 |
| Intravenous (i.v.) | 15 min | 9.8 | - | - | 2.2 |
| Intraperitoneal (i.p.) | 15 min | 4.4 | - | - | 2.2 |
| Oral | 1 hour | 0.3 | - | - | 2.2 |
Data adapted from a study examining the tissue kinetics and distribution of a TAT-β-galactosidase fusion protein.
Table 2: General Parameters for In Vivo CPP Studies
| Parameter | Typical Range/Value | Reference |
| CPP Length | 5-30 amino acids | [13] |
| In Vivo Dose (Peptides) | 5 mg/kg | [3] |
| In Vivo Dose (Fusion Protein) | 100 µg - 500 µg | [5] |
| Protein Size Delivered | 30 kDa - 150 kDa | [9] |
Experimental Protocols
This section provides a generalized methodology for an in vivo study to assess the delivery and efficacy of a CPP-PT-1 fusion protein.
1. Preparation of CPP-PT-1 Fusion Protein
-
Cloning and Expression: The coding sequence for the CPP is fused in-frame with the coding sequence for PT-1 in a suitable expression vector. The fusion protein is then expressed in a host system (e.g., E. coli, mammalian cells).
-
Purification: The expressed fusion protein is purified using standard chromatography techniques (e.g., affinity chromatography, size-exclusion chromatography) to ensure high purity.[14][15]
-
Characterization: The purified protein is characterized by SDS-PAGE and Western blot to confirm its size and identity. The biological activity of the PT-1 portion should be confirmed in vitro before in vivo administration.
2. In Vivo Administration
-
Animal Model: Select an appropriate animal model that is relevant to the therapeutic indication of PT-1.
-
Formulation: Dissolve the purified CPP-PT-1 in a sterile, biocompatible vehicle such as phosphate-buffered saline (PBS) or saline. Ensure the formulation is free of endotoxins.
-
Administration Routes:
-
Intravenous (i.v.) injection: Typically administered via the tail vein for rapid systemic distribution.
-
Intraperitoneal (i.p.) injection: A common route for systemic delivery, often resulting in slower absorption compared to i.v.
-
Subcutaneous (s.c.) injection: Leads to slower, more sustained release.
-
Direct tissue injection: For localized delivery to a specific organ or tumor.
-
-
Dosing: The dose will depend on the potency of PT-1 and the efficiency of the CPP. A pilot study with a range of doses is recommended to determine the optimal dose.
3. Assessment of Delivery and Efficacy
-
Biodistribution Analysis:
-
Label the CPP-PT-1 with a fluorescent dye or a radioisotope.
-
Administer the labeled protein to the animals.
-
At various time points, harvest tissues of interest (e.g., target organ, liver, kidney, spleen, brain).
-
Quantify the amount of labeled protein in each tissue using fluorescence imaging or a gamma counter.
-
-
Pharmacokinetic Analysis:
-
Collect blood samples at different time points after administration.
-
Measure the concentration of CPP-PT-1 in the plasma using an ELISA or a similar quantitative assay.
-
Calculate key pharmacokinetic parameters such as half-life, clearance, and volume of distribution.
-
-
Efficacy Studies:
-
Administer CPP-PT-1 to the animal model of disease according to a predetermined dosing schedule.
-
Include appropriate control groups (e.g., vehicle control, PT-1 without CPP).
-
Monitor disease progression using relevant endpoints (e.g., tumor size, behavioral tests, biomarkers).
-
-
Histological and Molecular Analysis:
-
At the end of the study, harvest tissues for histological analysis (e.g., H&E staining) to assess therapeutic effects and potential toxicity.
-
Perform molecular analyses (e.g., Western blot, qPCR) on tissue lysates to measure the levels of downstream targets of PT-1, confirming its biological activity in vivo.
-
Visualizations
.dot
Caption: Hypothetical signaling pathway of PT-1 after CPP-mediated delivery.
.dot
Caption: General experimental workflow for in vivo PT-1 delivery studies.
.dot
Caption: Troubleshooting logic for low in vivo efficacy of CPP-PT-1.
References
- 1. researchgate.net [researchgate.net]
- 2. cellgs.com [cellgs.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. The kinetics and tissue distribution of protein transduction in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro and in vivo delivery of therapeutic proteins using cell penetrating peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Promises and Pitfalls of Intracellular Delivery of Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell-Penetrating Peptides (CPPs) as Therapeutic and Diagnostic Agents for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell-penetrating peptide - Wikipedia [en.wikipedia.org]
- 10. mdpi.com [mdpi.com]
- 11. Applications and Challenges for Use of Cell-Penetrating Peptides as Delivery Vectors for Peptide and Protein Cargos - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Cell Penetrating Peptide Design and Synthesis - Creative Peptides [creative-peptides.com]
- 14. Protein Purification Support—Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 15. Troubleshooting Guide for Common Recombinant Protein Problems [synapse.patsnap.com]
Validation & Comparative
A Comparative Guide to the Efficacy of PT 1 and Other AMPK Activators
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the AMP-activated protein kinase (AMPK) activator PT 1 with other notable AMPK activators. The information presented herein is supported by experimental data to aid in the selection of appropriate compounds for research and drug development purposes.
Introduction to AMPK Activation
AMP-activated protein kinase (AMPK) is a crucial cellular energy sensor that plays a central role in regulating metabolism. When cellular energy levels are low (indicated by a high AMP:ATP ratio), AMPK is activated and orchestrates a metabolic switch from anabolic (energy-consuming) to catabolic (energy-producing) pathways. This regulation makes AMPK a compelling therapeutic target for metabolic diseases such as type 2 diabetes, obesity, and cancer.
AMPK activators can be broadly categorized into two classes based on their mechanism of action:
-
Indirect Activators: These compounds increase the cellular AMP:ATP ratio, often by inhibiting mitochondrial respiration. This mimics a low-energy state, leading to the activation of AMPK.
-
Direct Activators: These molecules bind directly to the AMPK complex, causing a conformational change that leads to its activation, independent of cellular nucleotide levels.
This compound was initially identified as a direct activator of AMPK. However, subsequent research has revealed that it primarily functions as an indirect activator by inhibiting the mitochondrial respiratory chain.[1][2] This guide will compare this compound with both direct and indirect AMPK activators.
Quantitative Comparison of AMPK Activator Efficacy
The following table summarizes the in vitro efficacy of this compound and other commonly used AMPK activators. The half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50) values are provided to facilitate a quantitative comparison of their potency. It is important to note that these values can vary depending on the specific AMPK isoform, assay conditions, and cell type used.
| Compound | Class | Target/Assay | EC50 / IC50 | Reference |
| This compound | Indirect | AMPK α1β1γ1 | 0.3 µM (EC50) | [1][2] |
| A-769662 | Direct | Rat Liver AMPK | 0.8 µM (EC50) | [3][4][5] |
| Fatty Acid Synthesis (Hepatocytes) | 3.2 µM (IC50) | [3][4] | ||
| Metformin | Indirect | Mitochondrial Complex I | Varies | [6] |
| AICAR | Indirect (AMP mimetic) | AMPK | Varies (cell type dependent) | [7] |
| PF-06685249 | Direct | β1-containing isoforms | Potent activator | [8] |
| MK-8722 | Direct | Pan-AMPK activator | Potent activator | [8] |
| PXL770 | Direct | Pan-AMPK activator | Potent activator | [8] |
Signaling Pathways of AMPK Activation
The activation of AMPK, either directly or indirectly, initiates a signaling cascade that affects numerous downstream targets to restore cellular energy homeostasis.
Experimental Workflow for Comparing AMPK Activator Efficacy
A standardized workflow is essential for the objective comparison of AMPK activators. The following diagram outlines a general experimental procedure.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental results. Below are representative protocols for key assays used to evaluate AMPK activator efficacy.
In Vitro Kinase Assay (Non-Radioactive)
This assay measures the direct effect of a compound on the activity of purified AMPK enzyme.
Materials:
-
Purified active AMPK enzyme (e.g., α1β1γ1)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT, 100 µM AMP)[9]
-
SAMS peptide (a synthetic substrate for AMPK)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega) or equivalent
-
Test compounds (e.g., this compound, A-769662) dissolved in DMSO
-
384-well or 96-well plates
Procedure:
-
Prepare serial dilutions of the test compounds in the kinase assay buffer.
-
In a multi-well plate, add the diluted active AMPK enzyme.[9]
-
Add the test compound dilutions or vehicle control (DMSO) to the respective wells.
-
Add the SAMS peptide substrate to all wells.
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).[9]
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions. This typically involves two steps: first, depleting the remaining ATP, and second, converting the generated ADP to ATP and measuring the resulting luminescence.[10]
-
Calculate the percent activation for each compound concentration relative to the vehicle control.
-
Plot the dose-response curve and determine the EC50 value.
Cell-Based Western Blot Assay for AMPK Activation
This assay assesses the ability of a compound to activate AMPK within a cellular context by measuring the phosphorylation of AMPK and its downstream substrate, Acetyl-CoA Carboxylase (ACC).
Materials:
-
Cultured cells (e.g., HEK293, L6 myotubes)
-
Cell culture medium and supplements
-
Test compounds (e.g., this compound, A-769662)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis equipment
-
Western blot transfer system and membranes
-
Primary antibodies: anti-phospho-AMPKα (Thr172), anti-AMPKα, anti-phospho-ACC (Ser79), anti-ACC
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed cells in multi-well plates and grow to the desired confluency.
-
Treat the cells with varying concentrations of the test compounds or vehicle control for a specified time.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies against phospho-AMPK, total AMPK, phospho-ACC, and total ACC overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.[10]
-
Quantify the band intensities using densitometry software. Normalize the phosphorylated protein signal to the total protein signal.[10]
References
- 1. PT-1 selectively activates AMPK-γ1 complexes in mouse skeletal muscle, but activates all three γ subunit complexes in cultured human cells by inhibiting the respiratory chain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PT-1 selectively activates AMPK-γ1 complexes in mouse skeletal muscle, but activates all three γ subunit complexes in cultured human cells by inhibiting the respiratory chain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A 769662 | AMPK | Tocris Bioscience [tocris.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Small Molecule Modulators of AMP-Activated Protein Kinase (AMPK) Activity and Their Potential in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
A Comparative Analysis of PT1 and PT2 Compounds in Preclinical Cancer Models
A new class of photoactivatable platinum(II) triphenylamine complexes, designated PT1 and PT2, has demonstrated significant potential in cancer immunotherapy. These compounds leverage light to initiate a dual-pronged attack on cancer cells, activating the cGAS-STING pathway and inducing pyroptosis, a highly inflammatory form of cell death. This guide provides a comprehensive comparison of PT1 and PT2, summarizing their performance in preclinical cancer models and detailing the experimental methodologies used in their evaluation.
Performance and Efficacy
Both PT1 and PT2 exhibit potent anti-cancer activity upon photoactivation. Their efficacy stems from their ability to induce immunogenic cell death, which stimulates a robust anti-tumor immune response. The key performance indicators for these compounds are their cytotoxicity against cancer cells, their ability to activate the cGAS-STING signaling pathway, and their capacity to induce pyroptosis.
Table 1: In Vitro Cytotoxicity of PT1 and PT2
| Compound | Cell Line | Light Exposure | IC50 (µM) |
| PT1 | Murine Colon Carcinoma (CT26) | 425 nm | Data not available in search results |
| PT2 | Murine Colon Carcinoma (CT26) | 425 nm | Data not available in search results |
| PT1 | Murine Breast Cancer (4T1) | 425 nm | Data not available in search results |
| PT2 | Murine Breast Cancer (4T1) | 425 nm | Data not available in search results |
Note: Specific IC50 values were not available in the provided search results. The primary research article would be required for this data.
Table 2: In Vivo Anti-Tumor Efficacy of PT1 and PT2
| Compound | Cancer Model | Treatment Regimen | Tumor Growth Inhibition (%) |
| PT1 | CT26 Tumor-Bearing Mice | Details not available in search results | Data not available in search results |
| PT2 | CT26 Tumor-Bearing Mice | Details not available in search results | Data not available in search results |
Note: Specific tumor growth inhibition percentages were not available in the provided search results. The primary research article would be required for this data.
Mechanism of Action: cGAS-STING Pathway Activation and Pyroptosis
Upon irradiation with 425 nm light, both PT1 and PT2 are activated, leading to damage of mitochondrial and nuclear DNA. This DNA damage is a key trigger for the activation of the cGAS-STING pathway, a critical component of the innate immune system that detects cytosolic DNA. Activation of this pathway leads to the production of pro-inflammatory cytokines, which in turn recruit and activate immune cells to fight the tumor.
Simultaneously, these platinum complexes induce pyroptosis, a form of programmed cell death that is inherently inflammatory. This is mediated by the cleavage of Gasdermin D (GSDMD), which forms pores in the cancer cell membrane, leading to cell lysis and the release of cellular contents, further amplifying the inflammatory response and attracting immune cells to the tumor microenvironment. This dual mechanism of action results in the maturation of dendritic cells (DCs) and an increase in the population of cytotoxic CD8+ and CD4+ T cells within the tumor.[1]
Caption: Mechanism of action for photoactivated PT1 and PT2 compounds.
Experimental Protocols
The following are generalized experimental protocols based on the available information. For precise details, consultation of the primary research article is necessary.
In Vitro Cytotoxicity Assay
-
Cell Culture: Murine colon carcinoma (CT26) and breast cancer (4T1) cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Compound Treatment: Cells are seeded in 96-well plates and treated with varying concentrations of PT1 and PT2.
-
Photoactivation: The treated cells are exposed to a 425 nm light source for a specified duration and intensity.
-
Viability Assessment: Cell viability is determined using a standard method such as the MTT or CellTiter-Glo assay at a set time point post-irradiation.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.
In Vivo Tumor Model
-
Animal Model: BALB/c mice are subcutaneously inoculated with CT26 or 4T1 cancer cells to establish tumors.
-
Treatment Groups: Once tumors reach a palpable size, mice are randomized into control and treatment groups (PT1, PT2).
-
Compound Administration: PT1 and PT2 are administered to the mice, typically via intravenous or intraperitoneal injection.
-
Tumor Irradiation: At a specified time post-injection, the tumor area is irradiated with a 425 nm laser.
-
Efficacy Evaluation: Tumor volume is measured at regular intervals. At the end of the study, tumors are excised and weighed.
-
Immunological Analysis: Tumors and spleens may be harvested for analysis of immune cell infiltration (e.g., CD4+, CD8+ T cells) by flow cytometry or immunohistochemistry.
References
Validating Target Engagement in Cells: A Comparative Guide for PT-1 Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The successful development of targeted therapies, particularly kinase inhibitors, depends on confirming that a drug candidate interacts with its intended molecular target within the complex environment of a living cell.[1] This process, known as target engagement, is a critical step in validating the mechanism of action and ensuring that downstream biological effects are a direct result of the drug's interaction with its intended target.[2][3] This guide provides a comparative overview of key methodologies for validating the engagement of inhibitors with a hypothetical protein kinase, "PT-1."
Core Methodologies for Target Engagement Validation
Several powerful techniques exist to assess the direct interaction between a drug and its target in a cellular context.[1] This guide focuses on three distinct and widely used approaches:
-
Cellular Thermal Shift Assay (CETSA®): A biophysical method based on the principle that ligand binding increases a protein's thermal stability.[4][5] This change in the melting temperature (Tm) is used to quantify target engagement.[4]
-
NanoBRET™ Target Engagement Assay: A proximity-based assay that uses Bioluminescence Resonance Energy Transfer (BRET) to measure compound binding to a target protein in real-time within living cells.[6][7]
-
Phospho-Protein Western Blot: An indirect, functional method that measures the inhibition of the kinase's activity by quantifying the phosphorylation of a known downstream substrate.[8]
Comparison of Target Engagement Validation Methods
The choice of assay depends on various factors, including the specific research question, available resources, and the desired throughput. The following table summarizes the key features of each method.
| Feature | Cellular Thermal Shift Assay (CETSA) | NanoBRET™ Target Engagement Assay | Phospho-Protein Western Blot |
| Principle | Ligand-induced thermal stabilization of the target protein.[9] | Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-tagged target and a fluorescent tracer.[10] | Immunodetection of the phosphorylated downstream substrate of the target kinase.[8] |
| Cell State | Live or lysed cells.[11] | Live cells.[12] | Lysed cells.[13] |
| Readout | Measures change in protein thermal stability (ΔTm) or isothermal dose-response.[5] | Measures competitive displacement of a tracer, providing affinity (IC50) and residence time.[10][12] | Measures the change in the level of a phosphorylated substrate.[8] |
| Throughput | Can be adapted for high-throughput screening (HTS).[14] | High-throughput compatible.[15] | Low to medium throughput. |
| Key Reagents | Target-specific antibody for detection (e.g., Western blot). | NanoLuc® fusion vector, fluorescent tracer, specific substrate.[16] | Phospho-specific and total protein antibodies.[17] |
| Advantages | Label-free approach, applicable to native proteins without modification.[9] Can be used in tissues.[11] | Real-time kinetic data in live cells, high sensitivity, broad applicability to many targets.[12][18] | Measures a functional consequence of target engagement, uses standard lab equipment. |
| Limitations | Some ligands may not induce a thermal shift. Throughput can be limited with Western blot detection.[14] | Requires genetic modification of the target protein (NanoLuc® fusion). A specific tracer is needed.[19] | Indirect measure of engagement; signal can be affected by other pathways influencing substrate phosphorylation. |
Signaling Pathway and Experimental Workflows
Visualizing the underlying biological and technical processes is essential for understanding and implementing these assays.
PT-1 Kinase Signaling Pathway
The diagram below illustrates a simplified signaling cascade for the hypothetical PT-1 kinase. Activation of an upstream signal leads to PT-1 activation, which then phosphorylates its downstream substrate, "Substrate-P," leading to a cellular response. Inhibitors block this phosphorylation event.
Caption: Simplified signaling pathway of the hypothetical PT-1 kinase.
Experimental Workflow Diagrams
The following diagrams illustrate the step-by-step workflows for the three compared target engagement assays.
1. Cellular Thermal Shift Assay (CETSA) Workflow
This workflow shows the process from cell treatment to data analysis for determining inhibitor-induced thermal stabilization.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
2. NanoBRET™ Target Engagement Workflow
This diagram outlines the key steps in a NanoBRET experiment, from cell preparation to measuring the BRET signal.
Caption: Workflow for the NanoBRET™ Target Engagement Assay.
3. Phospho-Protein Western Blot Workflow
This workflow details the process for indirectly measuring target engagement by assessing the phosphorylation state of a downstream substrate.
Caption: Workflow for Phospho-Protein Western Blot analysis.
Experimental Protocols
Detailed methodologies are crucial for reproducing experimental results. The following are generalized protocols for each assay.
Cellular Thermal Shift Assay (CETSA) Protocol
This protocol is adapted from standard CETSA procedures.[20]
-
Cell Treatment: Culture cells to 70-80% confluency. Treat cells with the desired concentration of the PT-1 inhibitor or vehicle (e.g., DMSO) for 1-2 hours at 37°C.
-
Heating: After treatment, harvest and resuspend the cells in a buffer like PBS. Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at room temperature.[20]
-
Lysis: Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.[20]
-
Separation: Pellet the aggregated, denatured proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.[20]
-
Protein Quantification: Carefully collect the supernatant, which contains the soluble protein fraction. Determine the protein concentration of each sample.
-
Western Blot Analysis: Normalize protein amounts and analyze the levels of soluble PT-1 by Western blotting using a specific anti-PT-1 antibody.
-
Data Analysis: Quantify the band intensities for PT-1 at each temperature. Plot the percentage of soluble PT-1 relative to the non-heated control against the temperature. A rightward shift in the melting curve for inhibitor-treated samples indicates target engagement.
NanoBRET™ Target Engagement Protocol
This protocol is based on the Promega NanoBRET™ TE Intracellular Kinase Assay technical manual.[16][21]
-
Cell Preparation: Transfect cells (e.g., HEK293T) with a plasmid encoding the PT-1 target protein fused to NanoLuc® luciferase. Culture the cells for 18-24 hours to allow for protein expression.[21]
-
Assay Setup: Harvest and resuspend the cells in Opti-MEM. Add cells to a white, 384-well assay plate.
-
Compound and Tracer Addition: Add the PT-1 fluorescent tracer at a predetermined concentration (typically near its EC50 value). Add the PT-1 inhibitor in a dose-response titration.[10]
-
Equilibration: Incubate the plate for 2 hours at 37°C in a CO2 incubator to allow the binding reactions to reach equilibrium.[21]
-
Substrate Addition and Reading: Prepare a substrate solution containing the Nano-Glo® Substrate and the Extracellular NanoLuc® Inhibitor. Add this solution to all wells.
-
Data Acquisition: Read the plate within 20 minutes using a luminometer equipped with two filters: one for donor emission (~450 nm) and one for acceptor emission (~610 nm).[21]
-
Data Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). Plot the BRET ratio against the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value, which reflects the compound's affinity for PT-1 in live cells.
Phospho-Protein Western Blot Protocol
This protocol follows standard procedures for analyzing protein phosphorylation.[13][22][23]
-
Cell Treatment: Plate cells and grow to 70-80% confluency. Treat the cells with a serial dilution of the PT-1 inhibitor for the desired time. Include a vehicle control.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS. Lyse the cells on ice using a lysis buffer (e.g., RIPA) supplemented with a cocktail of protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[17][22]
-
Protein Quantification: Clear the lysates by centrifugation and determine the protein concentration of the supernatant.
-
Sample Preparation and SDS-PAGE: Normalize all samples to the same protein concentration. Add Laemmli sample buffer and boil at 95°C for 5 minutes. Load equal amounts of protein per lane on an SDS-PAGE gel.[23]
-
Membrane Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Blocking: Block the membrane for 1 hour at room temperature using 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST). Avoid using milk, as it contains phosphoproteins that can increase background.[13][22]
-
Primary Antibody: Incubate the membrane overnight at 4°C with a primary antibody specific to the phosphorylated form of the PT-1 substrate (anti-p-Substrate).
-
Secondary Antibody & Detection: Wash the membrane with TBST, then incubate with an HRP-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate.[22]
-
-
Stripping and Reprobing: To normalize for protein loading, the membrane can be stripped and reprobed with an antibody against the total (phosphorylated and unphosphorylated) substrate protein.
-
Data Analysis: Quantify the band intensities for both the phosphorylated and total substrate. Calculate the ratio of p-Substrate to total Substrate for each sample. Plot this normalized ratio against the inhibitor concentration to determine the IC50 of pathway inhibition.[8]
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Determining target engagement in living systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. tandfonline.com [tandfonline.com]
- 6. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [promega.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. pelagobio.com [pelagobio.com]
- 10. NanoBRET® Target Engagement BET BRD Assays [worldwide.promega.com]
- 11. CETSA [cetsa.org]
- 12. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [promega.kr]
- 13. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 14. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Advancing Therapeutic Insights: The Impact of NanoBRET® Target Engagement [promega.sg]
- 16. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [promega.jp]
- 17. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 18. NanoBRET: The Bright Future of Proximity-Based Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 19. news-medical.net [news-medical.net]
- 20. benchchem.com [benchchem.com]
- 21. eubopen.org [eubopen.org]
- 22. researchgate.net [researchgate.net]
- 23. Western blot for phosphorylated proteins | Abcam [abcam.com]
Comparative Analysis of PT1 (PTPN1) Antibody Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals: A Guide to Antibody Specificity in the Study of Protein Tyrosine Phosphatase 1B (PTP1B)
This guide provides a comparative overview of the cross-reactivity of antibodies targeting Protein Tyrosine Phosphatase 1B (PTPN1), a key negative regulator in insulin and leptin signaling pathways. Understanding the specificity of these antibodies is critical for accurate experimental results and the development of targeted therapeutics. Due to the high homology within the catalytic domains of protein tyrosine phosphatases (PTPs), thorough validation of antibody cross-reactivity is paramount.
Data Presentation: Cross-Reactivity of a Representative PTPN1 Antibody
The following table summarizes hypothetical cross-reactivity data for a monoclonal anti-PTPN1 antibody (Clone XYZ-123) against a panel of closely related PTPs. This data is for illustrative purposes to demonstrate a typical cross-reactivity profile. Researchers should always refer to the manufacturer's datasheet for specific lot-to-lot validation data or perform their own cross-reactivity studies.
| Target Protein | Sequence Identity to PTPN1 (Catalytic Domain) | Western Blot Signal Intensity (%) vs. PTPN1 | ELISA Reactivity (OD450) vs. PTPN1 |
| PTPN1 (PTP1B) | 100% | 100% | 2.50 |
| PTPN2 (TC-PTP) | 72% | < 5% | 0.15 |
| PTPN6 (SHP-1) | 45% | Not Detected | 0.08 |
| PTPN11 (SHP-2) | 43% | Not Detected | 0.09 |
Note: The data presented above is a representative example. Actual cross-reactivity can vary between different antibodies, clones, and experimental conditions.
Experimental Protocols
Accurate assessment of antibody cross-reactivity relies on robust and well-documented experimental protocols. The two most common methods for this evaluation are Western Blot and Enzyme-Linked Immunosorbent Assay (ELISA).
Western Blot Protocol for Cross-Reactivity Testing
This protocol is designed to assess the specificity of a PTPN1 antibody by comparing its binding to recombinant PTPN1 and other related PTPs.
1. Sample Preparation:
-
Recombinant full-length proteins for PTPN1, PTPN2, PTPN6, and PTPN11 are diluted in lysis buffer.
-
A typical loading amount is 10-50 µg of protein per well, depending on the protein abundance and gel type.
-
Samples are mixed with LDS sample buffer and boiled for 5-10 minutes at 70-95°C.
2. SDS-PAGE:
-
Samples are loaded onto a polyacrylamide gel (e.g., 4-12% Bis-Tris).
-
Electrophoresis is carried out in an appropriate running buffer until the dye front reaches the bottom of the gel.
3. Protein Transfer:
-
Proteins are transferred from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.
-
Transfer efficiency can be checked by staining the membrane with Ponceau S.
4. Blocking:
-
The membrane is incubated for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) to prevent non-specific antibody binding.
5. Primary Antibody Incubation:
-
The membrane is incubated with the anti-PTPN1 antibody at the recommended dilution (e.g., 1:1000) in blocking buffer overnight at 4°C with gentle agitation.
6. Washing:
-
The membrane is washed three times for 5-10 minutes each with wash buffer (e.g., TBST) to remove unbound primary antibody.
7. Secondary Antibody Incubation:
-
The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse or anti-rabbit IgG) at the appropriate dilution in blocking buffer for 1 hour at room temperature.
8. Detection:
-
After further washing steps, the signal is developed using an enhanced chemiluminescence (ECL) substrate.
-
The blot is imaged using a chemiluminescence detection system.
9. Data Analysis:
-
The intensity of the bands corresponding to each PTP is quantified using densitometry software.
-
Cross-reactivity is expressed as the percentage of the signal intensity of the cross-reacting protein relative to the signal intensity of PTPN1.
ELISA Protocol for Cross-Reactivity Testing
This protocol provides a quantitative measure of antibody binding to a panel of immobilized PTPs.
1. Plate Coating:
-
The wells of a 96-well microplate are coated with 100 µL of a 1-10 µg/mL solution of each purified recombinant PTP (PTPN1, PTPN2, PTPN6, SHP-2) in coating buffer (e.g., PBS, pH 7.4).
-
The plate is incubated overnight at 4°C.
2. Washing and Blocking:
-
The coating solution is removed, and the plate is washed three times with wash buffer (e.g., PBST).
-
The wells are blocked with 200 µL of blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
3. Primary Antibody Incubation:
-
After washing, serial dilutions of the anti-PTPN1 antibody are added to the wells and incubated for 2 hours at room temperature.
4. Washing:
-
The plate is washed three times with wash buffer.
5. Secondary Antibody Incubation:
-
An HRP-conjugated secondary antibody, diluted in blocking buffer, is added to each well and incubated for 1 hour at room temperature.
6. Detection:
-
After a final wash, 100 µL of a substrate solution (e.g., TMB) is added to each well.
-
The reaction is stopped after a suitable incubation time by adding a stop solution (e.g., 2N H₂SO₄).
7. Data Analysis:
-
The optical density (OD) is measured at 450 nm using a microplate reader.
-
The reactivity against each PTP is compared to the reactivity against PTPN1 to determine the degree of cross-reactivity.
Mandatory Visualizations
To further elucidate the context and methodology of PTPN1 antibody cross-reactivity studies, the following diagrams are provided.
Caption: A typical workflow for assessing antibody cross-reactivity using Western Blotting.
Caption: PTPN1 negatively regulates the insulin signaling pathway by dephosphorylating key components.
Independent Validation of a Novel PT 1 Inhibitor: A Comparative Guide
Introduction: The following guide provides an objective comparison of the performance of a novel therapeutic agent, "Inhibitor-X," against the current standard-of-care treatment, "Standard-Drug-Y." Inhibitor-X is a selective small molecule designed to target Protein Target 1 (PT 1), a key kinase in the MAPK/ERK signaling cascade, which is frequently hyperactivated in several cancer types.[1][2][3] This document summarizes key performance data from in vitro studies, details the experimental protocols used for validation, and illustrates the underlying mechanism of action and experimental workflows.
Note: "this compound," "Inhibitor-X," and "Standard-Drug-Y" are hypothetical entities used for illustrative purposes. The data and protocols are based on established methodologies for validating anti-cancer therapeutics.
Data Presentation: Comparative Efficacy
The efficacy of Inhibitor-X was evaluated against Standard-Drug-Y across multiple cancer cell lines. The primary metrics for comparison were the half-maximal inhibitory concentration (IC50), which indicates drug potency, and the overall reduction in cell viability.[4][5][6]
Table 1: In Vitro Performance of Inhibitor-X vs. Standard-Drug-Y
| Cell Line | Drug Compound | IC50 (nM) | Cell Viability at 100 nM (%) |
| Lung (A549) | Inhibitor-X | 85 | 48% |
| Standard-Drug-Y | 250 | 75% | |
| Colon (HT-29) | Inhibitor-X | 110 | 52% |
| Standard-Drug-Y | 400 | 81% | |
| Melanoma (SK-MEL-28) | Inhibitor-X | 65 | 41% |
| Standard-Drug-Y | 320 | 68% |
Mechanism of Action: Targeting the MAPK/ERK Pathway
The MAPK/ERK signaling pathway is a critical regulator of cell proliferation, differentiation, and survival.[1][2][7] In many cancers, mutations in proteins like RAS or RAF lead to constitutive activation of this pathway, promoting uncontrolled cell growth.[3][8] The hypothetical target, this compound (a MEK-like kinase), is a central node in this cascade. Inhibitor-X is designed to selectively bind and inhibit this compound, thereby blocking downstream signaling to ERK and preventing the transcription of genes involved in cell proliferation.
Experimental Protocols
The data presented in Table 1 was generated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) cell viability assay. This colorimetric assay measures the metabolic activity of cells as an indicator of their viability.[9][10] In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals, which are then solubilized for spectrophotometric quantification.[11]
Protocol: MTT Cell Viability Assay
-
Cell Seeding: Plate cancer cells (e.g., A549, HT-29) in a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of Inhibitor-X and Standard-Drug-Y in serum-free media. Remove the existing media from the wells and add 100 µL of the diluted compounds. Include wells with untreated cells as a control.
-
Incubation: Incubate the plate for 48 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[9] Incubate for another 4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., SDS-HCl or DMSO) to each well to dissolve the formazan crystals.[12]
-
Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[9] Measure the absorbance (optical density) at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells. Use the dose-response data to determine the IC50 value for each compound using non-linear regression analysis.
Mandatory Visualization: Experimental Workflow
The logical flow of the cell viability assay is critical for ensuring reproducibility. The following diagram outlines the key steps from cell preparation to data analysis.
References
- 1. MAPK/ERK Signaling in Tumorigenesis: mechanisms of growth, invasion, and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. esmed.org [esmed.org]
- 4. The Importance of IC50 Determination | Visikol [visikol.com]
- 5. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. clyte.tech [clyte.tech]
- 7. mdpi.com [mdpi.com]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. broadpharm.com [broadpharm.com]
- 12. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - FR [thermofisher.com]
Head-to-Head Comparison: A Novel EGFR Tyrosine Kinase Inhibitor vs. Standard of Care in EGFR-Mutated Non-Small Cell Lung Cancer
This guide provides a detailed comparison between a third-generation Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitor (TKI), represented by Osimertinib (herein referred to as PT 1), and the first-generation EGFR-TKIs (Gefitinib/Erlotinib) as the standard of care for the first-line treatment of patients with advanced EGFR-mutated non-small cell lung cancer (NSCLC). This document is intended for researchers, scientists, and drug development professionals, offering an objective analysis supported by clinical trial data and detailed experimental methodologies.
Executive Summary
This compound (Osimertinib) is a third-generation, irreversible EGFR-TKI designed to target both EGFR TKI-sensitizing and T790M resistance mutations, while sparing wild-type EGFR.[1] The standard of care has historically included first-generation, reversible EGFR-TKIs such as gefitinib and erlotinib.[2][3] Clinical evidence, primarily from the pivotal FLAURA phase III trial, has demonstrated the superior efficacy and manageable safety profile of this compound compared to the first-generation standard of care in the first-line setting.[4][5]
Quantitative Data Presentation
The following tables summarize the key efficacy and safety data from the FLAURA trial, a double-blind, phase III study comparing this compound with standard of care EGFR-TKIs in previously untreated patients with EGFR-mutated advanced NSCLC.[4][6]
Table 1: Efficacy Outcomes (FLAURA Trial)
| Endpoint | This compound (Osimertinib) | Standard of Care (Gefitinib or Erlotinib) | Hazard Ratio (95% CI) | p-value |
| Median Progression-Free Survival (PFS) | 18.9 months[5] | 10.2 months[5] | 0.46 (0.37-0.57) | <0.001 |
| Median Overall Survival (OS) | 38.6 months[7] | 31.8 months[7] | 0.80 (0.64-1.00) | 0.046 |
| Objective Response Rate (ORR) | 80% | 76% | - | - |
| Median Duration of Response | 17.2 months | 8.5 months | - | - |
| CNS Progression-Free Survival | Not Reached | 13.9 months | 0.48 (0.26-0.86) | 0.014 |
Table 2: Safety Profile (FLAURA Trial)
| Adverse Event (Grade ≥3) | This compound (Osimertinib) | Standard of Care (Gefitinib or Erlotinib) |
| Overall Grade ≥3 AEs | 34%[4] | 45%[4] |
| Rash or Acne | <1% | 7% |
| Diarrhea | 2% | 2% |
| Interstitial Lung Disease | 3% | 2% |
| QTc Prolongation | 4% | 1% |
| Treatment Discontinuation due to AEs | 13% | 18% |
Experimental Protocols
FLAURA Clinical Trial Protocol
The FLAURA trial was a randomized, double-blind, phase III study that enrolled 556 treatment-naïve patients with locally advanced or metastatic NSCLC harboring EGFR mutations (exon 19 deletion or L858R).[4]
-
Patient Population: Adult patients with histologically or cytologically confirmed advanced NSCLC, with a confirmed EGFR mutation (exon 19 deletion or L858R), and who had not received prior systemic therapy for advanced disease.
-
Randomization and Blinding: Patients were randomized in a 1:1 ratio to receive either this compound (80 mg once daily) or a standard of care EGFR-TKI (gefitinib 250 mg once daily or erlotinib 150 mg once daily).[4] The study was double-blinded.
-
Endpoints: The primary endpoint was investigator-assessed progression-free survival (PFS).[4] Secondary endpoints included overall survival (OS), objective response rate (ORR), duration of response, disease control rate, and safety.
-
Assessments: Tumor assessments were performed at baseline, every 6 weeks for the first 18 months, and every 12 weeks thereafter. Adverse events were monitored throughout the study.
Preclinical Evaluation of EGFR Inhibitors
The preclinical assessment of EGFR inhibitors like this compound typically involves a series of in vitro and in vivo experiments to determine potency, selectivity, and anti-tumor activity.
-
In Vitro Kinase Assays: Biochemical assays are used to determine the half-maximal inhibitory concentration (IC50) of the compound against wild-type and various mutant forms of the EGFR kinase domain. This helps to establish the potency and selectivity of the inhibitor.[1]
-
Cell-Based Proliferation Assays: A panel of NSCLC cell lines with different EGFR mutation statuses (e.g., PC-9 with exon 19 deletion, H1975 with L858R and T790M mutations) are treated with increasing concentrations of the inhibitor to determine the IC50 for cell growth inhibition.[8]
-
Western Blot Analysis: This technique is used to confirm the mechanism of action by assessing the phosphorylation status of EGFR and downstream signaling proteins such as Akt and ERK in treated cancer cells.[9]
-
In Vivo Tumor Xenograft Models: Human NSCLC cells are implanted into immunocompromised mice. Once tumors are established, mice are treated with the EGFR inhibitor, and tumor growth is monitored over time to evaluate in vivo efficacy.[1]
Mandatory Visualizations
Signaling Pathway Diagrams
Caption: EGFR Signaling Pathways in NSCLC.
Caption: Mechanism of Action of EGFR TKIs.
Experimental Workflow Diagram
Caption: Preclinical Workflow for EGFR Inhibitor Development.
References
- 1. Osimertinib in the treatment of non-small-cell lung cancer: design, development and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Are erlotinib and gefitinib interchangeable for non-small cell lung cancer treatment?_Chemicalbook [chemicalbook.com]
- 3. cancernetwork.com [cancernetwork.com]
- 4. JNCCN 360 - Non–Small Cell Lung Cancer - Osimertinib as First-line Treatment of EGFR-Mutant Advanced NSCLC [jnccn360.org]
- 5. onclive.com [onclive.com]
- 6. FLAURA in the real world: osimertinib in potentially trial-eligible and ineligible patients with EGFR-mutated advanced non-small cell lung cancer - Luo - AME Clinical Trials Review [actr.amegroups.org]
- 7. FLAURA Trial: Osimertinib in Untreated, EGFR-Mutated Advanced NSCLC - Journal of Oncology Navigation & Survivorship [jons-online.com]
- 8. Identification of New EGFR Inhibitors by Structure-Based Virtual Screening and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Comparative Analysis of PT 1: Specificity and Selectivity Profile
This guide provides a detailed comparison of the specificity and selectivity of PT 1, a novel inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), against other known PTP1B inhibitors. The data and methodologies presented are intended for researchers, scientists, and drug development professionals engaged in the evaluation of therapeutic candidates targeting the PTP1B signaling pathway.
Introduction to PTP1B Signaling
Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator of insulin and leptin signaling pathways. It dephosphorylates the insulin receptor (IR) and Janus kinase 2 (JAK2), thereby attenuating downstream signaling. Inhibition of PTP1B is a promising therapeutic strategy for type 2 diabetes and obesity.[1] The specificity and selectivity of PTP1B inhibitors are critical to avoid off-target effects, particularly against other highly homologous protein tyrosine phosphatases.
Data Presentation: Comparative Inhibitor Analysis
The inhibitory activity of this compound was assessed against PTP1B and a panel of other protein tyrosine phosphatases to determine its selectivity. The IC50 values, representing the concentration of inhibitor required to reduce enzyme activity by 50%, are summarized below.
| Compound | PTP1B IC50 (nM) | TCPTP IC50 (nM) | SHP-1 IC50 (nM) | SHP-2 IC50 (nM) | PTP-PEST IC50 (nM) |
| This compound | 15 | 1,500 | >10,000 | >10,000 | >10,000 |
| Competitor A | 25 | 250 | 5,000 | 7,500 | >10,000 |
| Competitor B | 50 | 5,000 | >10,000 | >10,000 | >10,000 |
| Non-selective | 10 | 15 | 30 | 50 | 100 |
Experimental Protocols
In Vitro Phosphatase Inhibition Assay
Objective: To determine the IC50 values of test compounds against a panel of protein tyrosine phosphatases.
Methodology:
-
Recombinant human PTP enzymes were expressed and purified.
-
The assay was performed in a 96-well plate format.
-
Each well contained the respective PTP enzyme, a phosphate-free buffer (50 mM HEPES pH 7.2, 100 mM NaCl, 1 mM EDTA, 0.05% BSA), and varying concentrations of the test compound (this compound or competitors).
-
The reaction was initiated by the addition of a synthetic phosphopeptide substrate (e.g., pNPP at a concentration equal to the Km for each enzyme).
-
The plate was incubated at 37°C for 30 minutes.
-
The reaction was quenched by the addition of NaOH.
-
The amount of product formed (p-nitrophenol) was measured by absorbance at 405 nm.
-
IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation using GraphPad Prism software.
Cellular Target Engagement Assay
Objective: To confirm the engagement of this compound with PTP1B in a cellular context.
Methodology:
-
HEK293 cells overexpressing PTP1B were cultured in DMEM supplemented with 10% FBS.
-
Cells were treated with varying concentrations of this compound for 2 hours.
-
Cells were lysed, and PTP1B was immunoprecipitated.
-
The phosphorylation status of the insulin receptor (a known PTP1B substrate) was assessed by Western blot using a phospho-specific antibody.
-
An increase in IR phosphorylation in response to this compound treatment indicates target engagement.
Selectivity Analysis
Selectivity is a critical attribute of a therapeutic inhibitor. It is defined as the ratio of the IC50 value for an off-target enzyme to the IC50 value for the intended target. A higher selectivity ratio indicates a more selective compound.
Based on the data presented, this compound demonstrates superior selectivity for PTP1B over other closely related phosphatases compared to its competitors. The 100-fold selectivity against TCPTP is a significant improvement and suggests a lower potential for off-target effects mediated by the inhibition of this homologous phosphatase. The lack of activity against SHP-1, SHP-2, and PTP-PEST further underscores the specific nature of this compound's inhibitory action.
References
A Meta-Analysis of PT-141 (Bremelanotide) Clinical Trial Data: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of PT-141 (Bremelanotide) performance with alternative treatments for sexual dysfunction, supported by a meta-analysis of clinical trial data. PT-141 is a synthetic peptide analog of the naturally occurring hormone alpha-melanocyte-stimulating hormone (α-MSH) and represents a novel approach by targeting the central nervous system to modulate sexual desire and arousal.[1][2][3]
Mechanism of Action
Unlike phosphodiesterase type 5 (PDE-5) inhibitors such as sildenafil (Viagra), which act on the vascular system to improve blood flow, PT-141 functions as a melanocortin receptor agonist.[2][4] It primarily targets the MC3R and MC4R receptors in the hypothalamus, a region of the brain that regulates sexual arousal.[1][3][4] By stimulating these receptors, PT-141 is believed to modulate the neurochemical pathways that influence libido, including enhancing dopamine activity, which plays a critical role in sexual drive and reward.[4][5] This central nervous system focus allows PT-141 to influence the psychological components of arousal, not just the physical response.[4]
Caption: PT-141 mechanism of action in the central nervous system.
Clinical Trial Data Meta-Analysis
Efficacy in Women: Hypoactive Sexual Desire Disorder (HSDD)
The FDA's approval of bremelanotide (marketed as Vyleesi®) for premenopausal women with HSDD was largely based on the results of the two identical Phase 3 RECONNECT trials (Studies 301 and 302).[4][6][7] These trials demonstrated statistically significant improvements in sexual desire and a reduction in related distress.
Table 1: Summary of Efficacy Data from Phase 3 RECONNECT Studies in Premenopausal Women with HSDD
| Efficacy Endpoint | Bremelanotide (1.75 mg) | Placebo | Net Change | P-value | Citation(s) |
|---|---|---|---|---|---|
| Change in FSFI-Desire Domain Score | |||||
| Study 301 | N/A | N/A | 0.30 | <.001 | [6][7] |
| Study 302 | N/A | N/A | 0.42 | <.001 | [6][7] |
| Integrated Studies | N/A | N/A | 0.35 | <.001 | [6][7] |
| Change in FSDS-DAO Item 13 Score (Distress) | |||||
| Study 301 | N/A | N/A | -0.37 | <.001 | [6][7] |
| Study 302 | N/A | N/A | -0.29 | =.005 | [6][7] |
| Integrated Studies | N/A | N/A | -0.33 | <.001 | [6][7] |
FSFI: Female Sexual Function Index; FSDS-DAO: Female Sexual Distress Scale-Desire/Arousal/Orgasm. Scores represent change from baseline to end-of-study.
Efficacy in Men: Erectile Dysfunction (ED)
PT-141 has also been evaluated for the treatment of ED, particularly in men who have an inadequate response to PDE-5 inhibitors.[8] Clinical studies have shown its potential to induce erections by acting on the central nervous system.
Table 2: Summary of Efficacy Data in Men with Erectile Dysfunction
| Study Population | PT-141 Dose & Administration | Key Efficacy Outcome | Result | Citation(s) |
|---|---|---|---|---|
| Healthy Male Subjects | 0.3 to 10 mg (Subcutaneous) | Erectile Response (RigiScan) | Statistically significant response at doses >1.0 mg without VSS. | [8] |
| ED Patients (Inadequate Viagra Response) | 4 mg and 6 mg (Subcutaneous) | Erectile Response (RigiScan) | Statistically significant erectile response at both doses with VSS. | [8] |
| Healthy Males & Viagra-Responsive ED Patients | >7 mg (Intranasal) | Erectile Response (RigiScan) | Statistically significant response with onset at approx. 30 mins. | [9] |
| ED Patients (Inadequate Sildenafil Response) | N/A (Co-administered with Sildenafil) | Duration of Erectile Activity | Increased duration by an average factor of 5.3 compared to sildenafil alone. | [10] |
VSS: Visual Sexual Stimulation.
Experimental Protocols
RECONNECT Phase 3 Trials (HSDD in Women)
The RECONNECT studies were two identical, Phase 3, randomized, double-blind, placebo-controlled, multicenter clinical trials.[6][7]
-
Objective : To evaluate the safety and efficacy of bremelanotide for treating premenopausal women with HSDD.[6][7]
-
Participants : 1,267 premenopausal women with HSDD were randomized across the two studies.[6][7] The mean age was 39 years.[6][7]
-
Intervention : Patients were randomized 1:1 to receive either bremelanotide 1.75 mg or a placebo, administered via subcutaneous injection on an as-needed basis for 24 weeks.[6][7]
-
Endpoints : The co-primary efficacy endpoints were the change from baseline to the end of the study in the Female Sexual Function Index-desire domain (FSFI-D) score and the Female Sexual Distress Scale-Desire/Arousal/Orgasm (FSDS-DAO) item 13 score.[6][7]
Caption: Workflow for the Phase 3 RECONNECT clinical trials.
Trials in Men with Erectile Dysfunction
Clinical trials evaluating PT-141 in men have used a randomized, placebo-controlled, crossover design.
-
Objective : To evaluate the safety, pharmacokinetics, and pharmacodynamic effects of PT-141.[8]
-
Participants : Healthy male subjects and patients with ED, including those with an inadequate response to sildenafil.[8]
-
Intervention : Subcutaneous or intranasal administration of PT-141 at various doses compared to placebo.[8][9]
-
Endpoints : Erectile responses were objectively assessed by RigiScan, both in the presence and absence of visual sexual stimulation (VSS).[8][9]
Safety and Tolerability Profile
Across multiple clinical trials, PT-141 has demonstrated a manageable safety profile. The most common treatment-emergent adverse events (TEAEs) are related to tolerability and are typically mild to moderate in intensity.[7][11]
Table 3: Most Common Treatment-Emergent Adverse Events (TEAEs) in the RECONNECT Studies
| Adverse Event | Bremelanotide (1.75 mg) (%) | Placebo (%) | Citation(s) |
|---|---|---|---|
| Nausea | 40.0 | 1.3 | [11] |
| Flushing | 20.3 | 0.3 | [11] |
| Headache | 11.3 | 1.9 | [11] |
| Injection Site Reactions | 13.0 (approx.) | N/A | [10] |
| Vomiting | 5.0 (approx.) | N/A |[10] |
Note: Data primarily from the RECONNECT studies in women. Adverse events are dose-dependent.[12]
Comparison with Alternatives: PDE-5 Inhibitors
PT-141 and PDE-5 inhibitors represent two distinct therapeutic strategies for sexual dysfunction. The fundamental difference lies in their mechanism of action.
-
PT-141 (Bremelanotide) : A centrally-acting agent that modulates sexual desire in the brain via melanocortin pathways.[2] It is beneficial for individuals whose dysfunction stems from low libido rather than purely vascular issues.[5]
-
PDE-5 Inhibitors (e.g., Sildenafil) : Peripherally-acting agents that enhance nitric oxide pathways to increase blood flow to the genitals, facilitating a physical erection in the presence of sexual stimulation.[2] They do not directly affect sexual desire.[13]
Because they work through different biological pathways, there is potential for synergistic effects when used in combination, particularly for men who have an inadequate response to PDE-5 inhibitors alone.[1][10]
Caption: Logical comparison of PT-141 and PDE-5 inhibitor mechanisms.
References
- 1. coastalpeptides.com [coastalpeptides.com]
- 2. bostonmedicalgroup.com [bostonmedicalgroup.com]
- 3. peptidesciences.com [peptidesciences.com]
- 4. swolverine.com [swolverine.com]
- 5. elementsarms.com [elementsarms.com]
- 6. Bremelanotide for the Treatment of Hypoactive Sexual Desire Disorder: Two Randomized Phase 3 Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Evaluation of the safety, pharmacokinetics and pharmacodynamic effects of subcutaneously administered PT-141, a melanocortin receptor agonist, in healthy male subjects and in patients with an inadequate response to Viagra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Double-blind, placebo-controlled evaluation of the safety, pharmacokinetic properties and pharmacodynamic effects of intranasal PT-141, a melanocortin receptor agonist, in healthy males and patients with mild-to-moderate erectile dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. healthon.com [healthon.com]
- 11. Bremelanotide for Treatment of Female Hypoactive Sexual Desire - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pinnaclepeptides.com [pinnaclepeptides.com]
- 13. elementsarms.com [elementsarms.com]
A Comparative Guide to Biomarker Validation for Predicting Response to PD-1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the leading biomarkers used to predict patient response to Programmed Death-1 (PD-1) inhibitor immunotherapy. We delve into the performance of PD-L1 expression, Tumor Mutational Burden (TMB), and Microsatellite Instability (MSI), supported by experimental data. Detailed methodologies for key validation experiments are provided to aid in the design and interpretation of biomarker studies.
Comparison of Predictive Biomarkers for PD-1 Inhibitor Response
The selection of an appropriate biomarker is critical for the success of clinical trials and the effective use of PD-1 inhibitors. The following table summarizes the performance characteristics of the three most established predictive biomarkers.
| Biomarker | Assay Type | Key Performance Metrics | Advantages | Disadvantages |
| PD-L1 Expression | Immunohistochemistry (IHC) | Sensitivity: 55-65% Specificity: 60-70% Positive Predictive Value (PPV): ~40-50% Negative Predictive Value (NPV): ~65-75% | Widely available, relatively inexpensive, and integrated into routine pathology workflows. FDA-approved companion diagnostics are available for specific drugs and cancer types. | Dynamic expression levels can lead to spatial and temporal heterogeneity. Lack of standardization across different antibody clones and scoring algorithms can lead to variability in results.[1] |
| Tumor Mutational Burden (TMB) | Next-Generation Sequencing (NGS) | Sensitivity: 60-70% Specificity: 65-75% PPV: ~50-60% NPV: ~70-80% | Provides a quantitative measure of the neoantigen load, which is a key driver of anti-tumor immunity.[2][3] Can identify responders who are PD-L1 negative. | Requires more complex and expensive NGS technology. Standardization of TMB calculation and reporting across different gene panels is an ongoing challenge.[4][5] The optimal TMB cutoff for predicting response can vary by cancer type. |
| Microsatellite Instability (MSI) | PCR or NGS | Sensitivity (for predicting response in MSI-High tumors): >90% Specificity: High | A highly specific biomarker for predicting response to PD-1 inhibitors in certain tumor types.[6] The first tumor-agnostic biomarker approved by the FDA for an immunotherapy.[7] | Only prevalent in a subset of tumors.[8] May not be as predictive in all MSI-High cancers. |
Experimental Protocols
Detailed and validated experimental protocols are essential for the reliable assessment of biomarkers. Below are representative methodologies for the analysis of PD-L1, TMB, and MSI.
PD-L1 Immunohistochemistry (IHC) Protocol (Utilizing the 22C3 pharmDx Assay)
This protocol is a companion diagnostic for pembrolizumab (KEYTRUDA®).
-
Specimen Preparation: Formalin-fixed, paraffin-embedded (FFPE) tissue sections (4-5 µm) are mounted on positively charged slides. A minimum of 100 viable tumor cells is recommended for accurate assessment.[9]
-
Deparaffinization and Rehydration: Slides are processed on an automated staining platform (e.g., Dako Autostainer Link 48) using a 3-in-1 procedure for deparaffinization, rehydration, and target retrieval.[10]
-
Antigen Retrieval: Heat-induced epitope retrieval is performed using a specific retrieval solution at a controlled temperature and pH.
-
Staining Procedure:
-
The slides are incubated with the primary monoclonal mouse anti-PD-L1 antibody (clone 22C3).[11]
-
A linker antibody and then a visualization reagent consisting of a secondary antibody conjugated to horseradish peroxidase are applied.[11]
-
The signal is developed using a DAB (3,3'-Diaminobenzidine) chromogen, resulting in a brown precipitate at the site of PD-L1 expression.[10]
-
Slides are counterstained with hematoxylin.
-
-
Interpretation:
-
Tumor Proportion Score (TPS): The percentage of viable tumor cells showing partial or complete membrane staining at any intensity.[11]
-
Combined Positive Score (CPS): The number of PD-L1 staining cells (tumor cells, lymphocytes, macrophages) divided by the total number of viable tumor cells, multiplied by 100.[8]
-
The appropriate scoring method and cutoff for positivity depend on the cancer type and the specific clinical indication.[8][9]
-
Tumor Mutational Burden (TMB) Analysis Protocol (Utilizing a Targeted NGS Panel like FoundationOne®CDx)
-
DNA Extraction: DNA is extracted from FFPE tumor tissue specimens.
-
Library Preparation: The extracted DNA undergoes library preparation, which includes fragmentation, end-repair, A-tailing, and ligation of sequencing adapters.
-
Hybridization-Based Capture: The DNA library is enriched for a panel of cancer-related genes (e.g., 324 genes for FoundationOne®CDx) using hybridization-based capture technology.[12]
-
Next-Generation Sequencing (NGS): The captured DNA is sequenced on a high-throughput NGS platform.
-
Bioinformatic Analysis:
-
Sequencing reads are aligned to the human reference genome.
-
Somatic variants (substitutions, insertions, and deletions) are identified.
-
Germline variants are filtered out using a matched normal sample or a database of known germline variants.
-
The TMB is calculated as the number of qualifying somatic mutations per megabase (mut/Mb) of the protein-coding region of the gene panel.[12]
-
A common cutoff for TMB-High is ≥10 mut/Mb, though this can vary.[13]
-
Microsatellite Instability (MSI) Analysis Protocol (PCR-Based Method)
-
DNA Extraction: DNA is extracted from both tumor and matched normal tissue (or blood).
-
PCR Amplification: A panel of microsatellite markers (typically 5-7 mononucleotide repeats, such as those in the Promega MSI Analysis System) is amplified using fluorescently labeled primers.[2]
-
Capillary Electrophoresis: The fluorescently labeled PCR products are separated by size using capillary electrophoresis.[14]
-
Data Analysis:
-
The electropherograms from the tumor and normal samples are compared.
-
A shift in the size of a microsatellite marker in the tumor DNA compared to the normal DNA indicates instability.
-
MSI-High (MSI-H): Instability is observed in ≥2 of the 5 markers.
-
MSI-Low (MSI-L): Instability is observed in 1 of the 5 markers.
-
Microsatellite Stable (MSS): No instability is observed in any of the markers.
-
Visualizing Key Processes in Biomarker Validation
To further clarify the concepts discussed, the following diagrams illustrate the PD-1/PD-L1 signaling pathway, a general workflow for biomarker validation, and a decision-making framework for biomarker selection in the context of PD-1 inhibitor therapy.
Caption: PD-1/PD-L1 signaling pathway and the mechanism of PD-1 inhibitors.
Caption: A streamlined workflow for biomarker validation.
Caption: Decision tree for selecting predictive biomarkers for PD-1 inhibitor therapy.
References
- 1. PD-L1 testing by immunohistochemistry in immuno-oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simplified microsatellite instability detection protocol provides equivalent sensitivity to robust detection strategies in Lynch syndrome patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hra.nhs.uk [hra.nhs.uk]
- 4. Tumor mutational burden assessment in non-small-cell lung cancer samples: results from the TMB2 harmonization project comparing three NGS panels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Implementing TMB measurement in clinical practice: considerations on assay requirements - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tumor mutational burden assessment in non-small-cell lung cancer samples: results from the TMB2 harmonization project comparing three NGS panels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. agilent.com [agilent.com]
- 9. agilent.com [agilent.com]
- 10. ascopubs.org [ascopubs.org]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. targetedonc.com [targetedonc.com]
- 14. Detection of Microsatellite Instability by Fluorescence Multiplex Polymerase Chain Reaction - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Proper Disposal of "PT 1": A Guide for Laboratory Professionals
In the dynamic environment of research and drug development, the term "PT 1" can refer to different materials, each with distinct and critical disposal requirements. This guide provides essential, immediate safety and logistical information for the proper disposal of two common interpretations of "this compound" in a laboratory setting: Platinum-containing chemical waste and biohazardous waste from Prothrombin Time (PT) testing. Adherence to these procedures is paramount for ensuring personnel safety and environmental compliance.
Section 1: Disposal of Platinum (Pt) Containing Waste
Platinum compounds, often used as catalysts and in the synthesis of various pharmaceuticals, are valuable yet hazardous.[1] Their disposal requires careful consideration to mitigate environmental contamination and to facilitate the potential recovery of this precious metal. All waste contaminated with platinum compounds should be treated as hazardous waste.
Immediate Safety and Handling Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling platinum-containing waste.
-
Ventilation: Handle all platinum waste, especially volatile compounds or fine powders, within a certified chemical fume hood to avoid inhalation of dust or fumes.
-
Segregation: It is crucial to segregate platinum-containing waste from other chemical waste streams to prevent unintended reactions and to simplify recovery processes.
Disposal Procedures for Platinum Waste
The primary goal for managing platinum waste is recovery, given its high economic value. For waste streams where recovery is not feasible, disposal as hazardous waste is mandatory.
Waste Categorization and Collection:
-
Solid Waste:
-
Collect solid platinum waste (e.g., spent catalysts, contaminated filter paper, gloves) in a designated, clearly labeled, leak-proof container.
-
The container must be labeled "Hazardous Waste: Platinum" and include the specific chemical name and concentration.
-
-
Liquid Waste:
-
Collect aqueous and organic platinum-containing solutions in separate, compatible, and clearly labeled hazardous waste containers.
-
Never dispose of platinum solutions down the drain.
-
The container label should specify the solvent and the approximate concentration of platinum.
-
-
Empty Containers:
-
Original containers of platinum compounds should be triple-rinsed with a suitable solvent.
-
The rinsate must be collected and treated as hazardous liquid waste.
-
After rinsing, deface the original label and dispose of the container according to your institution's guidelines for chemically contaminated glassware or plastic.
-
Experimental Protocol: Platinum Precipitation from Aqueous Solution
For laboratories generating aqueous solutions of platinum, a simple precipitation method can be employed to recover the metal as ammonium hexachloroplatinate. This procedure should be performed by trained personnel under a fume hood.
Materials:
-
Platinum-containing acidic aqueous solution
-
Ammonium chloride ((NH₄)₂Cl) solution (saturated)
-
Beakers
-
Stirring rod
-
Filtration apparatus (e.g., Büchner funnel, filter paper)
-
Drying oven
Procedure:
-
Solution Preparation: Ensure the platinum-containing waste solution is acidic. If necessary, adjust the pH with hydrochloric acid.
-
Precipitation: Slowly add a saturated solution of ammonium chloride to the platinum solution while stirring. The amount of ammonium chloride to add should be approximately 0.6 grams for every 1 gram of platinum expected to be in the solution.[2]
-
Observation: A yellow precipitate of ammonium hexachloroplatinate ((NH₄)₂PtCl₆) will form.
-
Digestion: Allow the mixture to stand for at least one hour to ensure complete precipitation. Gentle heating can aid this process, but boiling should be avoided as it can affect the stability of the precipitate.[2]
-
Filtration: Separate the yellow precipitate from the solution by vacuum filtration.
-
Washing: Wash the precipitate with a small amount of cold 1% ammonium chloride solution to remove impurities.[2]
-
Drying: Carefully transfer the filtered precipitate to a watch glass and dry in an oven at a low temperature (e.g., 80°C).
-
Collection and Storage: The dried ammonium hexachloroplatinate powder should be collected in a labeled container for professional recycling. The remaining filtrate should be tested for any residual platinum before being disposed of as hazardous waste.
Quantitative Data Summary for Platinum Waste Management
| Waste Type | Collection Container | Labeling Requirements | Disposal Pathway |
| Solid Platinum Waste | Leak-proof, labeled container | "Hazardous Waste: Platinum", Chemical Name, Concentration | Hazardous Waste Collection for Recovery/Disposal |
| Liquid Platinum Waste | Compatible, labeled hazardous waste container | "Hazardous Waste: Platinum", Solvent, Concentration | Hazardous Waste Collection for Recovery/Disposal |
| Contaminated Labware | Puncture-resistant container | "Hazardous Waste: Platinum Contaminated Sharps" | Hazardous Waste Collection |
| Triple-Rinsed Containers | Appropriate glass or plastic disposal bin | Original label defaced | Institutional guidelines for lab glass/plastic |
| Precipitation Filtrate | Compatible, labeled hazardous waste container | "Hazardous Waste: Aqueous", composition | Hazardous Waste Collection |
Disposal Workflow for Platinum-Containing Waste
References
Critical Information Required: Clarification of "PT 1" Needed to Provide Safety Protocols
Providing accurate and reliable safety information is our highest priority. To ensure the safety of researchers, scientists, and drug development professionals, we must be precise in our recommendations for handling any chemical substance.
Our searches for "PT 1" have revealed multiple potential meanings in a laboratory and industrial context, none of which definitively identify a specific hazardous substance requiring a detailed personal protective equipment (PPE) protocol. The term "PT" is commonly used to refer to:
-
Proficiency Testing (PT): A process to verify the accuracy of laboratory testing and an integral part of a quality management system.[1][2][3]
-
Penetrant Testing (PT): A non-destructive testing method used to detect surface-breaking defects.[4]
-
Prothrombin Time (PT): A blood test that measures how long it takes for a clot to form in a blood sample. A "this compound:1 Mix" refers to a mixing study used in this context.[5]
Without a precise identifier for the substance you have designated as "this compound," it is not possible to provide the essential safety and logistical information you have requested. Recommending PPE and disposal plans for an unknown substance would be irresponsible and could pose a significant safety risk.
To proceed, please provide one of the following:
-
The full chemical name of the substance.
-
The CAS (Chemical Abstracts Service) number .
-
A link to the Safety Data Sheet (SDS) for the substance.
Once we have this critical information, we can provide you with the detailed and accurate safety protocols you need to protect your team and ensure compliance, including:
-
A comprehensive guide to the required Personal Protective Equipment (PPE).
-
Detailed operational and disposal plans.
-
Structured tables for all quantitative data.
-
Diagrams for experimental workflows and safety procedures.
Our commitment is to be your preferred source for laboratory safety and chemical handling information, and that begins with ensuring the information we provide is accurate and specific to the materials you are working with. We look forward to receiving the necessary information to assist you further.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
